molecular formula C2H3BrNaO2 B093927 Sodium bromoacetate CAS No. 1068-52-6

Sodium bromoacetate

Cat. No.: B093927
CAS No.: 1068-52-6
M. Wt: 161.94 g/mol
InChI Key: QKRAOTCLMXZGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium bromoacetate is a useful research compound. Its molecular formula is C2H3BrNaO2 and its molecular weight is 161.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1068-52-6

Molecular Formula

C2H3BrNaO2

Molecular Weight

161.94 g/mol

IUPAC Name

sodium;2-bromoacetate

InChI

InChI=1S/C2H3BrO2.Na/c3-1-2(4)5;/h1H2,(H,4,5);

InChI Key

QKRAOTCLMXZGQF-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])Br.[Na+]

Isomeric SMILES

C(C(=O)[O-])Br.[Na+]

Canonical SMILES

C(C(=O)O)Br.[Na]

Other CAS No.

1068-52-6

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sodium Bromoacetate from Bromoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of sodium bromoacetate, a crucial reagent in various organic syntheses, particularly in the pharmaceutical and agrochemical industries. The primary route to this compound is through the neutralization of bromoacetic acid. This document details the experimental protocols for this conversion using different sodium bases, presents quantitative data in a structured format, and illustrates the experimental workflow.

Core Synthesis Pathway: Neutralization of Bromoacetic Acid

The fundamental chemical transformation for the synthesis of this compound is an acid-base neutralization reaction. In this process, the acidic carboxylic acid group of bromoacetic acid reacts with a sodium-containing base to form the corresponding sodium salt (this compound) and a byproduct, which varies depending on the base employed.

The general reaction is as follows:

BrCH₂COOH + Na⁺B⁻ → BrCH₂COONa + HB

Where B⁻ represents the basic anion.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using three common sodium bases are presented below.

2.1. Synthesis using Sodium Hydroxide (NaOH)

This protocol is adapted from procedures for quenching bromoacetic acid, which involves its complete conversion to the sodium salt.

  • Materials:

    • Bromoacetic acid (BrCH₂COOH)

    • Sodium hydroxide (NaOH)

    • Deionized water

    • Ice bath

    • Magnetic stirrer and stir bar

    • Reaction flask

    • pH indicator paper or pH meter

  • Procedure:

    • Prepare a 1 M aqueous solution of sodium hydroxide.

    • Dissolve a known quantity of bromoacetic acid in a minimal amount of deionized water in a reaction flask equipped with a magnetic stir bar.

    • Cool the reaction flask to 0 °C using an ice bath.

    • Slowly add 1.0 to 1.1 molar equivalents of the 1 M sodium hydroxide solution to the bromoacetic acid solution with continuous stirring. The use of a slight excess of bromoacetic acid can be employed to ensure all the base reacts, or a slight excess of base can be used with subsequent neutralization. For complete neutralization, the base should be added until the pH of the solution is neutral (pH 7).[1]

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.[1]

    • The resulting aqueous solution contains this compound. The salt can be isolated by removal of the water under reduced pressure (e.g., using a rotary evaporator).

2.2. Synthesis using Sodium Carbonate (Na₂CO₃)

This method offers an alternative to strong bases like sodium hydroxide.

  • Materials:

    • Bromoacetic acid (BrCH₂COOH)

    • Sodium carbonate (Na₂CO₃)

    • Deionized water

    • Magnetic stirrer and stir bar

    • Reaction flask

  • Procedure:

    • Dissolve a known quantity of bromoacetic acid in deionized water in a reaction flask.

    • In a separate container, prepare a solution of sodium carbonate in water.

    • Based on the stoichiometry of the reaction (2 moles of bromoacetic acid react with 1 mole of sodium carbonate), slowly add the sodium carbonate solution to the bromoacetic acid solution with vigorous stirring. Note that this reaction will produce carbon dioxide gas, so addition must be controlled to avoid excessive foaming.

    • Continue stirring at room temperature until the cessation of gas evolution, which indicates the completion of the reaction.

    • The resulting aqueous solution of this compound can then be used directly or concentrated to isolate the solid salt.

2.3. Synthesis using Sodium Bicarbonate (NaHCO₃)

Sodium bicarbonate is a milder base that can also be used for the neutralization of bromoacetic acid.

  • Materials:

    • Bromoacetic acid (BrCH₂COOH)

    • Sodium bicarbonate (NaHCO₃)

    • Deionized water

    • Magnetic stirrer and stir bar

    • Reaction flask

  • Procedure:

    • Dissolve a known quantity of bromoacetic acid in deionized water in a reaction flask.

    • The reaction stoichiometry is 1:1. Slowly add solid sodium bicarbonate or a saturated aqueous solution of sodium bicarbonate to the bromoacetic acid solution with vigorous stirring.

    • Control the rate of addition to manage the effervescence of carbon dioxide gas.

    • Continue stirring at room temperature until gas evolution ceases.

    • The product is an aqueous solution of this compound.

Data Presentation

For accurate and reproducible synthesis, the molar quantities of reactants are crucial.

Table 1: Molar Masses of Reactants

CompoundChemical FormulaMolar Mass ( g/mol )
Bromoacetic AcidBrCH₂COOH138.95
Sodium HydroxideNaOH40.00
Sodium CarbonateNa₂CO₃105.99
Sodium BicarbonateNaHCO₃84.01

Table 2: Comparison of Synthesis Parameters

ParameterSodium Hydroxide (NaOH)Sodium Carbonate (Na₂CO₃)Sodium Bicarbonate (NaHCO₃)
Molar Ratio (Base:Acid) 1:11:21:1
Reaction Temperature 0 °C to Room TemperatureRoom TemperatureRoom Temperature
Reaction Byproduct Water (H₂O)Water (H₂O), Carbon Dioxide (CO₂)Water (H₂O), Carbon Dioxide (CO₂)
Key Considerations Exothermic reaction, requires cooling.Effervescence of CO₂.Effervescence of CO₂.

Purification of this compound

The primary product of the synthesis is an aqueous solution of this compound. To obtain the solid product, the water is typically removed under reduced pressure using a rotary evaporator. The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, if necessary, to remove any unreacted starting materials or side products. The purity of the final product can be assessed by techniques such as NMR spectroscopy or melting point determination.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from bromoacetic acid.

SynthesisWorkflow Start Starting Materials: Bromoacetic Acid Sodium Base (NaOH, Na2CO3, or NaHCO3) Solvent (Water) Reaction Neutralization Reaction - Controlled addition of base - Temperature control (if needed) - Stirring Start->Reaction Reactants Workup Isolation of Product - Removal of solvent (e.g., rotary evaporation) Reaction->Workup Aqueous this compound Purification Purification (Optional) - Recrystallization Workup->Purification Crude this compound FinalProduct Final Product: This compound Workup->FinalProduct If pure enough Purification->FinalProduct Purified this compound

Caption: Workflow for the synthesis of this compound.

References

sodium bromoacetate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of sodium bromoacetate, a versatile reagent in organic synthesis.

Core Chemical Properties

This compound is a white crystalline solid that is highly soluble in water[1]. It is an important raw material and intermediate used in various fields, including organic synthesis, agrochemicals, pharmaceuticals, and dyestuffs[2].

Table 1: Physical and Chemical Properties of this compound

Property Value References
Molecular Formula C₂H₂BrNaO₂ [1][3][4][5][6]
Molecular Weight ~160.93 g/mol [3][7][8]
Appearance White crystalline solid [1]
Melting Point >300°C [1]
Solubility Soluble in water [1][5]

| Odor | Pungent |[1] |

Table 2: Chemical Structure Identifiers

Identifier Value References
CAS Number 1068-52-6 [2][3][7][8]
IUPAC Name sodium 2-bromoacetate [3]
SMILES C(C(=O)[O-])Br.[Na+] [5]
InChI InChI=1S/C2H3BrO2.Na/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 [3][4][5]

| InChIKey | SESSOVUNEZQNBV-UHFFFAOYSA-M |[3][4][5][7] |

Chemical Structure

The structure of this compound consists of a sodium cation (Na⁺) ionically bonded to the carboxylate group of a bromoacetate anion (BrCH₂COO⁻).

G Chemical Structure of this compound Na Na⁺ O1 O⁻ Na->O1 Ionic Bond O2 O C1 C C1->O1 C1->O2 C2 C C1->C2 Br Br C2->Br H1 H C2->H1 H2 H C2->H2

Caption: Chemical structure of this compound.

Reactivity and Applications

This compound serves as a key reagent in organic synthesis, primarily as a brominating agent to introduce bromine atoms into molecules[1]. Its reactivity stems from the presence of the bromoacetyl group, making it a valuable building block for more complex organic compounds such as pyruvic acid and various acetate derivatives[1].

In the field of drug development, bromoacetophenones, which can be synthesized using this compound, are recognized as important pharmaceutical intermediates[9]. The compound's utility is also demonstrated in Sₙ2 reactions, for instance, in its reaction with aliphatic carboxylate ions[10].

Experimental Protocols

Synthesis of Bromoacetic Acid from Chloroacetic Acid and Potassium Bromide

A common method for preparing bromoacetic acid, the parent acid of this compound, involves the reaction of chloroacetic acid with a bromide salt in the presence of sulfuric acid. This protocol is adapted from a patented industrial process[11].

Materials:

  • Chloroacetic acid (0.5 mol)

  • Potassium bromide (0.65 mol)

  • Sulfuric acid (0.65 mol)

  • Water (50 ml)

  • Four-necked flask (500 ml) equipped with a stirrer, thermometer, and dropping funnel.

Procedure:

  • Charge the four-necked flask with chloroacetic acid (0.5 mol), potassium bromide (0.65 mol), and 50 ml of water[11].

  • Stir the mixture vigorously.

  • Slowly add sulfuric acid (0.65 mol) dropwise to the mixture, ensuring the internal temperature is maintained below 55°C[11].

  • After the addition is complete, heat the reaction mixture in an oil bath to 100-125°C[11].

  • Blow air into the mixture to facilitate the removal of water[11].

  • Once the reaction is complete, filter the resulting potassium hydrogen sulfate and wash it with acetone[11].

  • Condense the filtrate and washings to obtain crystals of bromoacetic acid[11]. The reported yield for this step is 98.2%[11].

  • To obtain this compound, the resulting bromoacetic acid can be neutralized with an equimolar amount of a sodium base, such as sodium hydroxide or sodium carbonate, in a suitable solvent.

G Synthesis Workflow for Bromoacetic Acid A 1. Charge Reactor - Chloroacetic Acid - Potassium Bromide - Water B 2. Add Sulfuric Acid Maintain Temp < 55°C A->B Dropwise Addition C 3. Heat Reaction 100-125°C Remove water with air stream B->C Exothermic Control D 4. Filtration Separate potassium hydrogen sulfate C->D Reaction Completion E 5. Condensation & Crystallization Obtain bromoacetic acid crystals D->E Isolate Product F 6. Neutralization (Optional) React with Sodium Base (e.g., NaOH) to yield this compound E->F Final Salt Formation

Caption: General workflow for bromoacetic acid synthesis.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.

GHS Hazard Statements:

  • H301: Toxic if swallowed[3].

  • H315: Causes skin irritation[3][12].

  • H319: Causes serious eye irritation[3][12].

  • H335: May cause respiratory irritation[3][12].

Precautionary Measures:

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area[13][14]. Do not eat, drink, or smoke when using this product[13][15].

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection[1][13][14]. In case of inadequate ventilation, wear respiratory protection[14].

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances[13]. Keep containers tightly closed when not in use[13]. Store locked up[16].

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice[13][16]. If on skin, wash off immediately with plenty of water[13][16]. If inhaled, remove to fresh air[13][16]. If swallowed, call a poison center or doctor immediately and rinse mouth[15][16]. Do NOT induce vomiting[13][16].

References

An In-depth Technical Guide to Sodium Bromoacetate (CAS Number: 1068-52-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium bromoacetate (CAS: 1068-52-6) is the sodium salt of bromoacetic acid. It is a versatile and highly reactive chemical compound widely utilized as an alkylating agent in organic synthesis. Its utility is particularly pronounced in the pharmaceutical, agrochemical, and dye industries. This technical guide provides a comprehensive overview of the chemical and physical properties, key applications in research and development, and relevant experimental protocols for this compound.

Physicochemical Properties and Safety Data

This compound is a white to off-white crystalline solid that is soluble in water.[1] A summary of its key quantitative data is presented in Table 1. As a reactive alkylating agent, this compound is classified as toxic if swallowed and causes skin and eye irritation.[1][2] Appropriate personal protective equipment, including gloves, and eye protection, should be used when handling this compound.

Table 1: Quantitative Data for this compound

PropertyValueReference(s)
Chemical Formula C₂H₂BrNaO₂[3]
Molecular Weight 160.93 g/mol [3]
CAS Number 1068-52-6[3]
Appearance White to off-white crystalline solid[2]
Melting Point >300 °C[1]
Solubility Soluble in water[1]
pKa of Bromoacetic Acid 2.89[4]
Oral LD50 (Rat) of Sodium Bromide 3500 - 7000 mg/kg[5]

Core Applications in Research and Development

The primary utility of this compound lies in its function as a potent alkylating agent, specifically for the carboxymethylation of nucleophiles. This reactivity is harnessed in various fields, from the synthesis of complex organic molecules to the modification of biological macromolecules.

Organic Synthesis

In organic chemistry, this compound is a key reagent for the introduction of a carboxymethyl group onto a variety of substrates. The bromoacetate anion serves as a strong nucleophile in SN2 reactions, readily displacing leaving groups to form new carbon-carbon, carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds.

A notable example of a similar bromoacetate derivative in pharmaceutical synthesis is the use of ethyl bromoacetate in the production of Fenspiride , an oxazolidinone spiro compound with bronchodilator and anti-inflammatory effects.[6] In one synthetic route, ethyl bromoacetate participates in a Reformatsky reaction, a key step in the formation of the drug's core structure.[6]

Biochemical Research and Drug Development

The alkylating nature of this compound makes it a valuable tool in biochemical and pharmaceutical research, primarily for the modification of proteins.

This compound is particularly effective in alkylating the sulfhydryl groups of cysteine residues in proteins. This modification is crucial in proteomics for several reasons:

  • Preventing Disulfide Bond Formation: After the reduction of disulfide bonds, alkylation of the resulting free thiols prevents their re-oxidation, ensuring that the protein remains in a denatured, linear state. This is essential for effective enzymatic digestion and subsequent analysis by mass spectrometry.

  • Introducing a Carboxymethyl Group: The addition of a carboxymethyl group to cysteine residues alters their chemical properties, which can be useful for studying protein structure and function.

By alkylating key amino acid residues in the active site of an enzyme, this compound can act as an irreversible inhibitor. Cysteine residues are common targets due to the high nucleophilicity of the thiolate anion.

A well-studied example of enzyme inhibition by a similar haloacetate is the inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) by iodoacetate.[7] GAPDH has a critical cysteine residue in its active site that is susceptible to alkylation, leading to the inactivation of the enzyme and the inhibition of glycolysis.[7] Due to its similar chemical reactivity, this compound is expected to inhibit GAPDH and other cysteine-dependent enzymes through a similar mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and related compounds.

General Procedure for Alkylation in Organic Synthesis

This protocol describes a general procedure for the alkylation of a nucleophile using a bromoacetate derivative, inspired by syntheses such as that of fenspiride intermediates.

Workflow for a Typical Alkylation Reaction

reagents Dissolve Nucleophile and Base in appropriate solvent add_sba Add this compound (or ester derivative) reagents->add_sba reaction Stir at appropriate temperature (e.g., room temperature or reflux) add_sba->reaction workup Aqueous Workup (e.g., extraction) reaction->workup purification Purification (e.g., chromatography) workup->purification product Isolated Alkylated Product purification->product

Caption: General workflow for an alkylation reaction using a bromoacetate reagent.

  • Reaction Setup: To a solution of the nucleophilic substrate in a suitable aprotic solvent (e.g., DMF, THF, or acetonitrile), add an appropriate base (e.g., sodium hydride, potassium carbonate, or a non-nucleophilic organic base) to deprotonate the nucleophile.

  • Addition of Alkylating Agent: Slowly add a solution of this compound (or a bromoacetate ester) in the same solvent to the reaction mixture at a controlled temperature (often starting at 0 °C).

  • Reaction: Allow the reaction to stir at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.

In-Solution Protein Alkylation for Mass Spectrometry

This protocol is adapted for the alkylation of cysteine residues in proteins prior to enzymatic digestion and mass spectrometry analysis.

Workflow for In-Solution Protein Alkylation

denature Denature Protein (e.g., with urea or SDS) reduce Reduce Disulfide Bonds (e.g., with DTT or TCEP) denature->reduce alkylate Alkylate with this compound (in the dark) reduce->alkylate quench Quench Excess Reagent (e.g., with DTT) alkylate->quench digest Enzymatic Digestion (e.g., with trypsin) quench->digest ms_analysis LC-MS/MS Analysis digest->ms_analysis

Caption: Standard workflow for the preparation of protein samples for mass spectrometry.

  • Denaturation and Reduction: Denature the protein sample in a buffer containing a chaotropic agent like 8 M urea or a detergent such as SDS. Reduce the disulfide bonds by adding dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) and incubating at an appropriate temperature (e.g., 37-56 °C) for 1 hour.

  • Alkylation: Add a solution of this compound to the protein solution to a final concentration of 20-50 mM. Incubate in the dark at room temperature for 30-60 minutes.

  • Quenching: Quench the alkylation reaction by adding an excess of DTT or another thiol-containing reagent.

  • Buffer Exchange and Digestion: Remove the denaturant and other reagents by buffer exchange or dialysis. Digest the alkylated protein with a protease such as trypsin overnight at 37 °C.

  • Sample Preparation for MS: Acidify the peptide solution with formic acid and desalt using a C18 solid-phase extraction column before analysis by LC-MS/MS.

Signaling Pathways and Cellular Effects

As a potent alkylating agent, this compound can induce cellular stress through the covalent modification of biomolecules, including proteins and DNA. This cellular stress can, in turn, activate several key signaling pathways that govern cell fate decisions such as cell cycle arrest, DNA repair, and apoptosis.

p53 Signaling Pathway in Response to Cellular Stress

Cellular stress, including that induced by alkylating agents, is a potent activator of the p53 tumor suppressor protein.[5][8] Upon activation, p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis.

p53 Activation by Cellular Stress

sba This compound stress Cellular Stress (e.g., Protein Alkylation, DNA Damage) sba->stress atm_atr ATM/ATR Kinases stress->atm_atr p53 p53 atm_atr->p53 phosphorylates mdm2 MDM2 p53->mdm2 inhibits p21 p21 p53->p21 activates transcription bax Bax p53->bax activates transcription mdm2->p53 promotes degradation arrest Cell Cycle Arrest p21->arrest leads to apoptosis Apoptosis bax->apoptosis promotes

Caption: A simplified model of the p53 signaling pathway activated by cellular stress.

NF-κB Signaling in Response to DNA Damage

DNA damage, a potential consequence of alkylation by this compound, can activate the NF-κB signaling pathway.[9][10] This pathway plays a critical role in inflammation, immunity, and cell survival.

NF-κB Activation by DNA Damage

sba This compound dna_damage DNA Damage sba->dna_damage atm ATM Kinase dna_damage->atm activates nemo NEMO atm->nemo phosphorylates ikk IKK Complex nemo->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to transcription Transcription of Target Genes (e.g., anti-apoptotic, pro-inflammatory) nucleus->transcription

Caption: The DNA damage-induced NF-κB signaling cascade.

MAPK Signaling in Response to Cellular Stress

The Mitogen-Activated Protein Kinase (MAPK) pathways are key signaling cascades that respond to a wide variety of extracellular and intracellular stimuli, including cellular stress from alkylating agents.[11][12] These pathways regulate processes such as cell proliferation, differentiation, and apoptosis.

MAPK Activation by Cellular Stress

sba This compound stress Cellular Stress sba->stress mapkkk MAPKKK (e.g., ASK1, MEKK1) stress->mapkkk activates mapkk MAPKK (e.g., MKK4/7, MKK3/6) mapkkk->mapkk phosphorylates mapk MAPK (e.g., JNK, p38) mapkk->mapk phosphorylates transcription_factors Transcription Factors (e.g., AP-1, ATF2) mapk->transcription_factors activates response Cellular Response (e.g., Apoptosis, Inflammation) transcription_factors->response leads to

Caption: A generalized overview of the MAPK signaling pathway triggered by stress.

Conclusion

This compound is a valuable and versatile reagent in both synthetic chemistry and biochemical research. Its utility as a potent alkylating agent for carboxymethylation reactions makes it an important building block in the synthesis of pharmaceuticals and other complex organic molecules. In the context of drug development and proteomics, its ability to selectively modify cysteine residues allows for its use in protein characterization and as a potential enzyme inhibitor. A thorough understanding of its reactivity, handling requirements, and its effects on cellular pathways is essential for its safe and effective use in a research setting.

References

An In-depth Technical Guide to Sodium Bromoacetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium bromoacetate is a halogenated organic salt that serves as a pivotal reagent in various biochemical and pharmaceutical applications. Its utility is primarily derived from the reactivity of the bromoacetyl group, which is a potent electrophile, making it an excellent alkylating agent. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and key applications in research and drug development, with a focus on its role in modifying biological macromolecules.

Chemical and Physical Properties

This compound is the sodium salt of bromoacetic acid. It is a white, crystalline solid that is readily soluble in water.[1] The key properties of this compound and its parent acid are summarized below.

Table 1: Physicochemical Properties of this compound and Bromoacetic Acid
PropertyThis compoundBromoacetic AcidReference(s)
Chemical Formula C₂H₂BrNaO₂C₂H₃BrO₂[2][3]
Molecular Weight 160.93 g/mol 138.95 g/mol [2][3]
Appearance White crystalline solidColorless crystals[4]
Melting Point >300°C49-51°C[2]
Solubility in Water High175 g/100 mL at 25°C[1][4]
pKa (of Bromoacetic Acid) N/A~2.89[4]

Synthesis and Preparation

This compound is typically prepared by the neutralization of bromoacetic acid with a sodium base. Bromoacetic acid itself can be synthesized via the bromination of acetic acid.

Experimental Protocol: Synthesis of Bromoacetic Acid via Hell-Volhard-Zelinsky Reaction

Materials:

  • Glacial Acetic Acid

  • Bromine

  • Red Phosphorus (catalyst)

Procedure:

  • A mixture of glacial acetic acid and a catalytic amount of red phosphorus is placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • The mixture is heated to boiling.

  • Bromine is added dropwise from the dropping funnel. The reaction is initiated, and the color of bromine disappears.

  • The remainder of the bromine is added at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed until the color of bromine has discharged.

  • The crude bromoacetic acid is then purified by distillation under reduced pressure.

Experimental Protocol: Preparation of this compound

Materials:

  • Bromoacetic Acid

  • Sodium Hydroxide (NaOH), 1 M aqueous solution

  • Deionized Water

  • pH meter or litmus paper

Procedure:

  • Dissolve a known quantity of bromoacetic acid in a minimal amount of deionized water in a beaker placed in an ice bath to control the exothermic reaction.

  • Slowly add a 1 M aqueous solution of sodium hydroxide dropwise while continuously stirring the bromoacetic acid solution.

  • Monitor the pH of the solution. Continue adding NaOH until the pH of the solution reaches neutral (pH ~7.0).

  • The resulting aqueous solution of this compound can be used directly for subsequent applications or the solid can be obtained by careful removal of water under reduced pressure.

Applications in Research and Drug Development

This compound's primary utility stems from its ability to act as an alkylating agent, particularly targeting nucleophilic residues in proteins. This reactivity is harnessed in various applications within proteomics, enzyme inhibition studies, and the synthesis of pharmaceutical intermediates.

Protein Alkylation

This compound and its parent acid are widely used to alkylate sulfhydryl groups of cysteine residues in proteins. This modification is crucial in proteomics for preventing the reformation of disulfide bonds after reduction, ensuring proteins remain in a denatured state for enzymatic digestion and subsequent analysis by mass spectrometry.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM ammonium bicarbonate)

  • Dithiothreitol (DTT) solution (for reduction)

  • This compound solution (e.g., 55 mM in buffer)

  • Quenching reagent (e.g., excess DTT)

Procedure:

  • Reduction: To the protein solution, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add this compound solution to a final concentration of 25-55 mM. Incubate in the dark at room temperature for 30 minutes.

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM. Incubate for 15 minutes at room temperature to consume any excess bromoacetate.

  • The alkylated protein sample is now ready for downstream processing, such as enzymatic digestion.

Enzyme Inhibition

Bromoacetate acts as an inhibitor for certain enzymes by alkylating key amino acid residues in the active site. For instance, it has been shown to inhibit acid phosphatase by reacting with a critical histidine residue.[5] This irreversible modification of the active site leads to a loss of catalytic activity. The reactivity of bromoacetate is not limited to cysteine and histidine; it can also react with methionine residues.[6]

The process of identifying and characterizing an enzyme inhibitor like this compound can be visualized as a logical workflow.

enzyme_inhibition_workflow cluster_screening Initial Screening cluster_characterization Inhibitor Characterization cluster_validation Target Validation A Enzyme Activity Assay B High-Throughput Screening (HTS) with Compound Library A->B C Identify Potential Hits (e.g., Bromoacetate) B->C D Determine IC50 C->D Proceed with hit E Kinetic Studies (e.g., Reversible vs. Irreversible) D->E F Mechanism of Action (Alkylation of Active Site) E->F G Mass Spectrometry to Identify Modified Residue(s) (e.g., Cys, His) F->G Validate mechanism H Site-Directed Mutagenesis of Target Residue G->H I Confirm Loss of Inhibition H->I

Workflow for Enzyme Inhibitor Characterization.
Role in Pharmaceutical Synthesis

As an alkylating agent, this compound is a valuable building block in organic synthesis for the pharmaceutical industry.[4][7] It can be used to introduce a carboxymethyl group onto various nucleophiles. This is particularly useful in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For example, bromoacetyl-modified peptides are used in the preparation of peptide-protein conjugates and cyclic peptides, which are classes of therapeutic agents.[8] The bromoacetyl group can selectively react with a sulfhydryl group from a cysteine residue to form a stable thioether linkage.

Many alkylating agents are used as anticancer drugs. They exert their cytotoxic effects by forming covalent bonds with DNA, which inhibits DNA replication and transcription, ultimately leading to cell death. While this compound itself is not a frontline anticancer drug, understanding the general mechanism of alkylating agents provides context for its potential application in developing new therapeutic strategies.

alkylating_agent_pathway cluster_cell Cancer Cell A Alkylating Agent (e.g., Bromoacetate derivative) B Cellular Uptake A->B C DNA Guanine Alkylation B->C D DNA Cross-linking/ Strand Breakage C->D E Inhibition of DNA Replication & Transcription D->E F Activation of DNA Damage Response D->F G Apoptosis (Programmed Cell Death) E->G F->G

References

A Comprehensive Technical Guide to the Solubility of Sodium Bromoacetate in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of sodium bromoacetate. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document focuses on providing a robust experimental framework for researchers to determine these values. The guide outlines a standard methodology for solubility determination and presents the expected solubility trends based on the physicochemical properties of this compound.

Physicochemical Properties and Expected Solubility

This compound (C₂H₂BrNaO₂) is the sodium salt of bromoacetic acid. As an ionic salt, it is anticipated to be readily soluble in polar solvents, most notably water, and to exhibit low solubility in non-polar organic solvents. This is due to the principle of "like dissolves like," where the polar nature of the solute favorably interacts with the polar molecules of the solvent.[1][2][3]

Table 1: Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Water25Data not availableData not available
Methanol25Data not availableData not available
Ethanol25Data not availableData not available
Acetone25Data not availableData not available
Dichloromethane25Data not availableData not available
Hexane25Data not availableData not available

Note: Extensive literature searches did not yield specific quantitative solubility data for this compound. The following experimental protocol is provided to enable researchers to generate this data.

Experimental Protocol for Solubility Determination

The following protocol details the isothermal shake-flask method, a widely accepted technique for determining the solubility of a solid in a liquid.

2.1. Materials

  • This compound (purity ≥ 98%)

  • Solvents of interest (e.g., deionized water, methanol, ethanol, acetone, dichloromethane, hexane), analytical grade

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer or temperature probe

  • Volumetric flasks

  • Pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Vials with screw caps

  • Drying oven

2.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution process has reached equilibrium.

  • Sample Withdrawal and Filtration:

    • After equilibration, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Record the exact volume of the filtered saturated solution.

    • Evaporate the solvent from the volumetric flask using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the decomposition point of this compound.

    • Once the solvent is completely evaporated, cool the flask to room temperature in a desiccator and weigh it.

    • The mass of the dissolved this compound is the difference between the final and initial weights of the flask.

2.3. Data Analysis

  • Calculate Solubility in g/100 mL:

    • Solubility ( g/100 mL) = (Mass of dissolved this compound (g) / Volume of filtered solution (mL)) * 100

  • Calculate Solubility in mol/L:

    • First, determine the molar mass of this compound (160.93 g/mol ).

    • Solubility (mol/L) = Mass of dissolved this compound (g) / (Molar mass of this compound ( g/mol ) * Volume of filtered solution (L))

Visualizing Experimental and Logical Frameworks

Diagram 1: Experimental Workflow for Solubility Determination

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Cap vials equil1 Place in thermostatic shaker at constant T prep2->equil1 equil2 Agitate for 24-48 hours analysis1 Withdraw supernatant equil2->analysis1 analysis2 Filter sample analysis1->analysis2 analysis3 Evaporate solvent analysis2->analysis3 analysis4 Weigh residue analysis3->analysis4 analysis5 Calculate solubility analysis4->analysis5

Caption: A flowchart of the isothermal shake-flask method for determining solubility.

Diagram 2: this compound Solubility Principles

G This compound Solubility Principles cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_interaction Interaction & Outcome solute This compound prop1 Ionic Salt solute->prop1 prop2 Polar solute->prop2 solvent_polar Polar Solvents (e.g., Water) prop2->solvent_polar 'Like dissolves like' solvent_nonpolar Non-Polar Solvents (e.g., Hexane) prop2->solvent_nonpolar Mismatched polarity outcome_high High Solubility solvent_polar->outcome_high outcome_low Low Solubility solvent_nonpolar->outcome_low

Caption: Relationship between solute/solvent polarity and solubility.

References

An In-depth Technical Guide to the Reactivity of Sodium Bromoacetate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium bromoacetate is a versatile reagent extensively utilized in organic synthesis, particularly for the alkylation of nucleophiles. Its utility stems from the electrophilic nature of the α-carbon, which is susceptible to attack by a wide range of nucleophilic species. This technical guide provides a comprehensive overview of the core principles governing the reactivity of this compound. It details the prevalent S(_N)2 reaction mechanism, presents quantitative kinetic data for its reactions with various nucleophiles, outlines detailed experimental protocols for kinetic analysis, and illustrates key concepts through structured diagrams. This document serves as a critical resource for professionals engaged in chemical synthesis and drug development, enabling a deeper understanding and more effective application of this important building block.

Core Reactivity and Mechanism

This compound (BrCH(_2)COONa) is an α-halo carboxylate salt. Its primary mode of reactivity involves the nucleophilic substitution at the α-carbon (the carbon atom adjacent to the carboxylate group). The bromine atom, being a good leaving group, and the electron-withdrawing effect of the adjacent carboxylate group, render the α-carbon electrophilic and thus susceptible to attack.

The reaction with nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism .[1][2] This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack").[1][3] As the bond between the nucleophile and the carbon forms, the bond between the carbon and the bromine atom simultaneously breaks.[2] This process involves a high-energy transition state where the central carbon atom is transiently bonded to both the incoming nucleophile and the departing leaving group.[4] The reaction rate is dependent on the concentration of both the this compound and the nucleophile, exhibiting second-order kinetics.[1][5]

Factors_Affecting_Reactivity center S(_N)2 Reaction Rate of this compound nuc Nucleophile Strength nuc->center nuc_strong Strong (e.g., I⁻, RS⁻) Increases Rate nuc->nuc_strong nuc_weak Weak (e.g., H₂O) Decreases Rate nuc->nuc_weak sol Solvent sol->center sol_aprotic Polar Aprotic (e.g., Acetone) Increases Rate sol->sol_aprotic sol_protic Polar Protic (e.g., Ethanol) Decreases Rate sol->sol_protic steric Steric Hindrance steric->center steric_low Low (e.g., primary halide) Increases Rate steric->steric_low steric_high High (bulky nucleophile) Decreases Rate steric->steric_high temp Temperature temp->center temp_high Higher Temp Increases Rate temp->temp_high Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis (Volhard Titration) cluster_calc 4. Calculation prep_reagents Prepare standardized solutions: - this compound in solvent - Sodium salt of nucleophile in solvent - AgNO₃, NH₄SCN thermostat Equilibrate reactant solutions in thermostated bath (e.g., 35°C) prep_reagents->thermostat mix Mix equal volumes of reactant solutions in a flask and start timer thermostat->mix aliquot Withdraw aliquots (e.g., 5 mL) at regular time intervals (t = 5, 10, 20 min...) mix->aliquot quench Quench aliquot in nitric acid to stop the reaction aliquot->quench add_ag Add excess standard AgNO₃ to precipitate Br⁻ as AgBr quench->add_ag titrate Back-titrate unreacted Ag⁺ with standard NH₄SCN using ferric alum indicator add_ag->titrate endpoint Endpoint: appearance of a stable reddish-brown color titrate->endpoint calc_br Calculate [Br⁻] at each time point (x) titrate->calc_br plot Plot 1/(a-x) vs. time (t) for equal initial concentrations, or log[b(a-x)/a(b-x)] vs. t for unequal calc_br->plot calc_k2 Determine rate constant (k₂) from the slope of the linear plot plot->calc_k2

References

Theoretical Insights into the Reaction Mechanisms of Sodium Bromoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium bromoacetate (BrCH₂COONa) and its corresponding bromoacetate anion are important intermediates in organic synthesis, particularly in the pharmaceutical industry for the alkylation of various nucleophiles. Understanding the underlying reaction mechanisms at a molecular level is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes. This technical guide provides an in-depth overview of the theoretical studies concerning the reaction mechanisms of bromoacetate, primarily focusing on the bimolecular nucleophilic substitution (SN2) pathway. Drawing upon computational chemistry studies of bromoacetate and analogous α-halo esters, this document details the energetic profiles, transition state geometries, and the influence of solvents on these reactions.

The primary reaction mechanism for bromoacetate with a nucleophile (Nu⁻) is the SN2 reaction. This is a single-step process where the nucleophile attacks the electrophilic α-carbon, and the bromide ion leaves simultaneously. Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the finer details of this concerted mechanism.

Core Reaction Pathway: The SN2 Mechanism

The reaction of the bromoacetate anion with a nucleophile, such as the hydroxide ion, proceeds via a backside attack on the α-carbon, leading to an inversion of stereochemistry if the carbon were chiral. The process involves a transition state where the nucleophile-carbon bond is partially formed, and the carbon-bromine bond is partially broken.

Quantitative Data from Theoretical Studies

While specific theoretical data for the reaction of the this compound anion is not extensively published, studies on analogous SN2 reactions provide valuable quantitative insights. The data presented below is for a model SN2 reaction between methyl bromide (CH₃Br) and cyanide (CN⁻), which serves as an illustrative example of the type of information obtained from computational studies. These values highlight the key energetic features of an SN2 reaction profile.

Reacting SystemMethod/Basis SetSolvent ModelActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)Key Transition State Bond Distances (Å)
CH₃Br + CN⁻MO CalculationAqueous10.6[1]-42.5[1]C-Br: Elongated, C-C: Forming[1]
CH₃Cl + Br⁻B3LYP/6-31+GCyclohexane11.1[2]Not ReportedNot Reported
CH₃Cl + Br⁻B3LYP/6-31+GAcetonitrile14.3[2]Not ReportedNot Reported

Note: The data for CH₃Br + CN⁻ is from a molecular orbital calculation and serves as a representative example of an SN2 reaction profile.[1] The data for CH₃Cl + Br⁻ is from a DFT study and illustrates the effect of solvent polarity on the activation energy.[2]

Detailed Methodologies: A Computational Protocol

The theoretical investigation of the reaction mechanism of bromoacetate with a nucleophile typically involves a series of computational steps to model the reaction in the gas phase and in solution.

Geometry Optimization of Reactants and Products

The first step is to determine the lowest energy structures of the reactants (bromoacetate anion and the nucleophile) and the products. This is achieved through geometry optimization calculations.

  • Level of Theory: A common and reliable method is Density Functional Theory (DFT) with a functional such as B3LYP.[2][3][4][5]

  • Basis Set: A Pople-style basis set like 6-31G(d) or 6-31+G* is often employed to provide a good balance between accuracy and computational cost.[2][4][5]

Transition State Searching

Locating the transition state (TS) is the most critical and challenging part of the computational study. The TS is a first-order saddle point on the potential energy surface.

  • Methods: Synchronous Transit-Guided Quasi-Newton (STQN) methods, such as QST2 or QST3, are commonly used. These methods require the optimized structures of the reactants and products as input.[6]

  • Verification: A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the breaking and forming of bonds).[7]

Intrinsic Reaction Coordinate (IRC) Calculation

To confirm that the found transition state connects the reactants and products, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state in both forward and reverse directions.[6][8]

Solvation Effects

Reactions in the laboratory are typically carried out in a solvent. Computational models can account for the solvent's effect on the reaction energetics.

  • Polarizable Continuum Model (PCM): This is an implicit solvation model where the solvent is treated as a continuous dielectric medium. It is a computationally efficient way to model bulk solvent effects.[9][10][11][12]

  • Explicit Solvent Models: For a more detailed understanding of specific solvent-solute interactions, a small number of explicit solvent molecules can be included in the quantum mechanical calculation, often combined with a continuum model for the bulk solvent.

Calculation of Thermodynamic Properties

From the optimized structures and frequency calculations, various thermodynamic properties can be determined, including the Gibbs free energy of activation (ΔG‡) and the Gibbs free energy of reaction (ΔG_rxn). These values provide insights into the reaction kinetics and thermodynamics.

Visualizations of Reaction Pathways and Workflows

SN2_Reaction_Pathway Reactants BrCH₂COO⁻ + Nu⁻ TS [Nu---CH₂(Br)---COO⁻]‡ Transition State Reactants->TS ΔG‡ Products NuCH₂COO⁻ + Br⁻ TS->Products

A generalized SN2 reaction pathway for a bromoacetate anion and a nucleophile.

Computational_Workflow cluster_prep 1. System Preparation cluster_ts 2. Transition State Analysis cluster_solvation 3. Solvation Effects cluster_analysis 4. Energetic Analysis reactant_opt Optimize Reactant Geometries ts_search Transition State Search (e.g., QST2/3) reactant_opt->ts_search product_opt Optimize Product Geometries product_opt->ts_search freq_calc Frequency Calculation (Verify 1 imaginary freq.) ts_search->freq_calc irc_calc IRC Calculation (Confirm path) freq_calc->irc_calc pcm_calc Implicit Solvation (e.g., PCM) irc_calc->pcm_calc energy_profile Calculate Energy Profile (ΔG‡, ΔG_rxn) pcm_calc->energy_profile

A typical workflow for the computational study of a reaction mechanism.

Conclusion

Theoretical studies provide a powerful framework for understanding the reaction mechanisms of this compound at a fundamental level. Through the use of computational techniques like Density Functional Theory, it is possible to map out the potential energy surface of the SN2 reaction, characterize the transition state, and quantify the energetic barriers. This information is invaluable for predicting reactivity, understanding the role of solvents, and guiding the development of more efficient and selective synthetic methodologies in drug development and other chemical industries. While direct computational data for this compound itself remains a target for future research, the principles and methodologies outlined in this guide, based on analogous systems, provide a solid foundation for its theoretical investigation.

References

Methodological & Application

Application Notes and Protocols for Protein Alkylation Using Sodium Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein alkylation is a critical step in many proteomics and drug development workflows. The primary goal of alkylation is to irreversibly modify the sulfhydryl groups of cysteine residues, preventing the reformation of disulfide bonds after reduction. This ensures that proteins remain in a denatured, linear state, which is essential for efficient enzymatic digestion and subsequent analysis by mass spectrometry (MS). Sodium bromoacetate is a haloacetyl reagent commonly used for this purpose. It reacts with the nucleophilic thiolate anion of cysteine residues in a bimolecular nucleophilic substitution (SN2) reaction. This application note provides detailed protocols for protein alkylation using this compound and its deuterated analog, which is particularly useful for quantitative proteomics studies.

Principle of this compound Alkylation

This compound alkylates the sulfhydryl group (-SH) of cysteine residues. The reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5), where the thiol group is deprotonated to the more nucleophilic thiolate anion (-S⁻). The carboxylate group of the bromoacetate modifies the cysteine, resulting in a carboxymethyl-cysteine residue. This modification is stable and prevents the re-oxidation of cysteines to form disulfide bridges. In quantitative proteomics, deuterated bromoacetic acid can be used to introduce a stable isotope label, allowing for the relative quantification of proteins between different samples by mass spectrometry.[1][2][3]

Data Presentation

Quantitative Parameters for Bromoacetic Acid Alkylation

The use of bromoacetic acid and its deuterated form allows for the precise determination of mass modifications on cysteine residues, which is fundamental for mass spectrometry-based protein identification and quantification.

ParameterValue (Bromoacetic acid)Value (Bromoacetic acid-d2)Notes
Alkylating Reagent BrCH₂COOHBrCD₂COOHThe deuterated form is used for heavy labeling in quantitative proteomics.
Target Residue Cysteine (-SH)Cysteine (-SH)Reacts with the sulfhydryl group.
Mass Addition to Cysteine Residue +58.0055 Da+60.0182 DaCorresponds to the addition of a -CH₂COOH or -CD₂COOH group and loss of H from the thiol.
Mass Difference per Labeled Cysteine -+2.0127 DaThe mass difference between the heavy and light labeled peptides enables relative quantification.
Comparison of Common Alkylating Agents

This compound is one of several reagents available for protein alkylation. The choice of alkylating agent can impact the efficiency of the reaction and the potential for side reactions. Iodoacetamide is another commonly used haloacetamide. A systematic evaluation of different alkylating agents has shown variations in performance, particularly concerning side reactions with other amino acid residues like methionine.[4][5][6]

Alkylating AgentTarget Residue(s)AdvantagesDisadvantages
This compound / Iodoacetate Cysteine (primary), Lysine, Histidine, Methionine (side reactions)Well-established, efficient alkylation of cysteines.Iodine-containing reagents can lead to non-specific modifications, particularly of methionine.[4]
Iodoacetamide Cysteine (primary), Lysine, Histidine, Methionine (side reactions)High reactivity and efficiency for cysteine alkylation.Can cause over-alkylation and modification of other residues at high concentrations or pH.[6]
Acrylamide CysteineGood alkylation efficiency with fewer side reactions compared to iodine-containing reagents.[4]Slower reaction kinetics compared to iodoacetamide.
N-ethylmaleimide (NEM) CysteineHighly specific for cysteine residues.Can introduce a larger mass modification, which may affect peptide fragmentation in MS/MS.

Experimental Protocols

Two primary protocols are provided: an in-solution protein alkylation protocol for purified proteins or complex protein mixtures, and an in-gel protein alkylation protocol for proteins separated by gel electrophoresis.

In-Solution Protein Alkylation Protocol

This protocol is suitable for the alkylation of proteins in a solution format.[1][7]

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)

  • Reducing agent: 200 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) stock solution

  • Alkylating agent: 500 mM this compound stock solution in water (prepare fresh)

  • Quenching solution: 1 M DTT

  • Ammonium bicarbonate (Ambic) solution (50 mM, pH 8.0)

  • Trypsin (proteomics grade)

  • Formic acid

Procedure:

  • Reduction: To your protein sample, add the reducing agent (DTT or TCEP) to a final concentration of 10 mM. Incubate at 56°C for 30-60 minutes.[3]

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add the freshly prepared this compound solution to a final concentration of 25-55 mM. Incubate in the dark at room temperature for 30 minutes.[1][3]

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM. Incubate for 15 minutes at room temperature.[1]

  • Buffer Exchange/Dilution: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

  • Digestion: Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.[1]

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent prior to LC-MS/MS analysis.

In-Gel Protein Alkylation Protocol

This protocol is designed for proteins that have been separated by 1D or 2D gel electrophoresis.[1][8][9]

Materials:

  • Coomassie or silver-stained gel piece containing the protein of interest

  • Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)

  • Dehydration solution (100% acetonitrile)

  • Reduction solution (10 mM DTT in 100 mM ammonium bicarbonate)

  • Alkylation solution (55 mM this compound in 100 mM ammonium bicarbonate - prepare fresh and protect from light)

  • Wash solution (100 mM ammonium bicarbonate)

  • Trypsin solution (proteomics grade)

  • Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)

Procedure:

  • Excision: Excise the protein band of interest from the gel.

  • Destaining: Destain the gel piece by washing with the destaining solution until the gel is clear.

  • Dehydration: Dehydrate the gel piece with 100% acetonitrile and dry in a vacuum centrifuge.

  • Reduction: Rehydrate the gel piece in the reduction solution and incubate for 45-60 minutes at 56°C.

  • Cooling: Allow the gel piece to cool to room temperature.

  • Alkylation: Remove the reduction solution and add the freshly prepared alkylation solution. Incubate for 30-45 minutes at room temperature in the dark.

  • Washing: Wash the gel piece with the wash solution, followed by dehydration with 100% acetonitrile.

  • Digestion: Rehydrate the gel piece with trypsin solution and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel piece using the extraction buffer.

  • Drying: Dry the extracted peptides in a vacuum centrifuge.

  • Reconstitution: Reconstitute the peptides in a suitable buffer for LC-MS/MS analysis.

Visualizations

Experimental Workflows

In_Solution_Alkylation_Workflow cluster_prep Sample Preparation cluster_reaction Reaction Steps cluster_downstream Downstream Processing ProteinSample Protein Sample Denaturation Denaturation (e.g., 8M Urea) ProteinSample->Denaturation Reduction Reduction (DTT or TCEP) Denaturation->Reduction Alkylation Alkylation (this compound) Reduction->Alkylation Quenching Quenching (Excess DTT) Alkylation->Quenching Digestion Enzymatic Digestion (Trypsin) Quenching->Digestion Desalting Desalting (C18) Digestion->Desalting MS_Analysis LC-MS/MS Analysis Desalting->MS_Analysis

Caption: Workflow for in-solution protein alkylation.

In_Gel_Alkylation_Workflow GelSeparation 1D or 2D Gel Electrophoresis Excision Band Excision GelSeparation->Excision Destaining Destaining Excision->Destaining Reduction Reduction (DTT) Destaining->Reduction Alkylation Alkylation (this compound) Reduction->Alkylation Digestion In-Gel Digestion (Trypsin) Alkylation->Digestion Extraction Peptide Extraction Digestion->Extraction MS_Analysis LC-MS/MS Analysis Extraction->MS_Analysis

Caption: Workflow for in-gel protein alkylation.

Signaling Pathway Application: Redox Regulation of the MAPK Pathway

Protein alkylation with reagents like this compound is a key technique in "redox proteomics," which aims to identify and quantify oxidative modifications of cysteine residues. These modifications can act as molecular switches in signaling pathways. For example, reactive oxygen species (ROS) can transiently oxidize specific cysteine residues in signaling proteins like kinases and phosphatases, thereby modulating their activity. Alkylating agents are used to cap reduced cysteines, allowing for the specific enrichment and identification of those that were originally oxidized. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that is known to be regulated by redox signaling.[10][11][12][13]

MAPK_Redox_Regulation cluster_stimulus Cellular Stimulus cluster_ros ROS Production cluster_mapk MAPK Cascade cluster_regulation Redox Regulation Stimulus Growth Factor / Oxidative Stress ROS ROS (e.g., H2O2) Production Stimulus->ROS PTP Protein Tyrosine Phosphatase (PTP) ROS->PTP Oxidizes Cys-SH to Cys-SOH MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (e.g., ERK) MAPKK->MAPK P CellularResponse Cellular Response (Proliferation, etc.) MAPK->CellularResponse Phosphorylates Targets PTP->MAPK Dephosphorylates (Inactivates) PTP_inactive PTP-SOH (inactive)

Caption: Redox regulation of the MAPK signaling pathway.

References

Application Notes: Cysteine Modification using Sodium Bromoacetate in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine residues are unique among amino acids due to the nucleophilic nature of their thiol (-SH) group, making them highly reactive and susceptible to a variety of post-translational modifications (PTMs).[1][2] These modifications play crucial roles in protein structure, function, enzymatic activity, and signaling.[2][3] In proteomics, the study of the entire protein complement of a cell or organism, the modification of cysteine residues is a critical step, particularly for mass spectrometry (MS)-based analysis.[4][5] Alkylation of cysteine residues with reagents like sodium bromoacetate is a fundamental technique to irreversibly block the thiol group, preventing the reformation of disulfide bonds and ensuring proteins remain in a reduced state for accurate analysis.[6][7] This application note provides a detailed overview of the use of this compound for cysteine modification in proteomics, its applications in quantitative proteomics and drug development, and detailed protocols for its implementation.

Principle of Cysteine Alkylation

The modification of cysteine residues with this compound is an alkylation reaction. The process typically follows the reduction of disulfide bonds within a protein using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[6] This reduction step exposes the free thiol groups of cysteine residues. Subsequently, this compound is introduced, and the carboxylate ion of bromoacetate undergoes a nucleophilic substitution reaction (SN2) with the cysteine thiol.[1] The thiol group acts as the nucleophile, attacking the carbon atom bonded to the bromine, which serves as a good leaving group. This results in the formation of a stable thioether bond, effectively capping the cysteine residue. This irreversible modification is crucial for preventing disulfide bond scrambling and ensuring consistent protein digestion and peptide ionization for MS analysis.[8]

Applications in Proteomics and Drug Development

The alkylation of cysteines is a cornerstone of many proteomic workflows, with significant implications for drug discovery and development.[9][10][11][12]

  • Protein Quantitation: By using isotopically labeled versions of alkylating agents, such as deuterated bromoacetic acid, researchers can introduce a specific mass shift to cysteine-containing peptides.[6] This allows for the relative and absolute quantification of proteins between different samples, a technique invaluable for identifying biomarkers of disease or monitoring protein expression changes in response to drug treatment.[6][13]

  • Redox Proteomics: Cysteine thiols are central to redox signaling and are often reversibly oxidized.[2][14] Differential alkylation strategies, where different alkylating agents are used to label different redox states of cysteine, enable the study of these modifications.[14] This is critical for understanding diseases associated with oxidative stress, such as neurodegenerative disorders and cancer, and for developing drugs that target these pathways.[2]

  • Drug Target Identification and Validation: Many drugs function by covalently binding to specific cysteine residues on their protein targets.[10][15] Chemoproteomic approaches utilize cysteine-reactive probes to identify the targets of these drugs on a proteome-wide scale.[16][17] This helps in understanding a drug's mechanism of action, identifying potential off-target effects, and discovering new druggable targets.[10][12]

  • Structural Proteomics: The location and reactivity of cysteine residues can provide insights into a protein's structure and function.[18] Mapping cysteine accessibility through differential alkylation can help in understanding protein folding, conformational changes upon ligand binding, and the identification of functionally important regions.[18]

Quantitative Data Summary

The following tables summarize key quantitative data associated with cysteine modification using this compound and related reagents.

ParameterValueNotes
Alkylating ReagentThis compound (BrCH₂COONa)A common reagent for irreversible cysteine alkylation.
Target ResidueCysteine (-SH)Reacts with the sulfhydryl group.
Mass Addition to Cysteine Residue+58.0055 DaCorresponds to the addition of a carboxymethyl group (-CH₂COOH).
Isotopically Labeled VariantBromoacetic acid-d3 (BrCD₂COOH)Used for quantitative proteomics.
Mass Addition of Labeled Variant+60.0368 DaIntroduces a stable isotope for mass spectrometry-based quantification.[6]
ReagentTypical ConcentrationIncubation TimeIncubation Temperature
Dithiothreitol (DTT) for Reduction10 mM30 minutes56°C
This compound for Alkylation20-55 mM15-30 minutesRoom Temperature (in the dark)[6]

Experimental Protocols

Protocol 1: Standard Cysteine Alkylation for Protein Identification

This protocol outlines the basic steps for reducing and alkylating cysteine residues in a protein sample prior to enzymatic digestion and mass spectrometry analysis.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Dithiothreitol (DTT) stock solution (e.g., 1 M)

  • This compound stock solution (e.g., 500 mM, freshly prepared)

  • Urea (optional, for denaturation)

  • Ammonium Bicarbonate buffer (50 mM, pH 8.0)

  • Trypsin (or other protease)

  • Formic acid

Procedure:

  • Protein Denaturation and Reduction:

    • To the protein sample, add Urea to a final concentration of 8 M if denaturation is required.

    • Add DTT stock solution to a final concentration of 10 mM.

    • Incubate the mixture at 56°C for 30 minutes to reduce all disulfide bonds.[6]

    • Allow the sample to cool to room temperature.

  • Cysteine Alkylation:

    • Add freshly prepared this compound stock solution to a final concentration of 20-55 mM.[6]

    • Incubate the reaction for 30 minutes at room temperature in the dark to prevent light-induced side reactions.[6]

  • Quenching the Reaction:

    • To quench the excess bromoacetate, add DTT to a final concentration of 20 mM.

    • Incubate for an additional 15 minutes at room temperature in the dark.

  • Sample Preparation for Mass Spectrometry:

    • The alkylated protein sample is now ready for downstream processing. This typically involves buffer exchange (e.g., using a spin filter) to remove urea and excess reagents, followed by enzymatic digestion.

    • Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (w/w) ratio of enzyme to protein and incubate overnight at 37°C.

    • After digestion, acidify the sample with formic acid to a final concentration of 0.1% to stop the digestion and prepare the sample for LC-MS/MS analysis.

Protocol 2: Quantitative Cysteine-Reactive Profiling using Stable Isotope Labeling

This protocol describes a competitive profiling experiment to identify cysteine residues that are reactive towards a compound of interest using a stable isotope-labeled bromoacetate probe.

Materials:

  • Cell lysate or protein mixture

  • Compound of interest (or DMSO as a control)

  • "Heavy" Bromoacetic acid-d3 (BrCD₂COOH)

  • "Light" Bromoacetic acid (BrCH₂COOH)

  • DTT stock solution

  • Standard proteomics reagents for digestion and MS analysis

Procedure:

  • Sample Treatment:

    • Divide the cell lysate into two equal aliquots.

    • Treat one aliquot with the compound of interest at a desired concentration.

    • Treat the second aliquot with an equal volume of DMSO (vehicle control).

    • Incubate both samples for a specified time at 37°C.

  • Competitive Alkylation:

    • To the compound-treated sample, add "heavy" Bromoacetic acid-d3 to a final concentration of 20 mM.

    • To the DMSO-treated sample, add "light" Bromoacetic acid to a final concentration of 20 mM.

    • Incubate both samples for 30 minutes at room temperature in the dark.

  • Sample Combination and Processing:

    • Combine the "heavy" and "light" labeled samples.

    • Proceed with standard proteomics sample preparation, including reduction of any remaining disulfides with DTT, followed by trypsin digestion.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the combined peptide mixture by LC-MS/MS.

    • During data analysis, look for peptide pairs with a mass difference corresponding to the heavy and light alkylating agents (+60.0368 Da vs. +58.0055 Da).

    • The ratio of the peak intensities for the heavy and light labeled peptides will indicate the degree to which the compound of interest reacted with that specific cysteine. A high light/heavy ratio suggests that the compound blocked the cysteine from reacting with the bromoacetate probe.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Proteolysis cluster_2 Analysis Protein Sample Protein Sample Denaturation (Urea) Denaturation (Urea) Protein Sample->Denaturation (Urea) Reduction (DTT) Reduction (DTT) Denaturation (Urea)->Reduction (DTT) Alkylation (this compound) Alkylation (this compound) Reduction (DTT)->Alkylation (this compound) Buffer Exchange Buffer Exchange Alkylation (this compound)->Buffer Exchange Enzymatic Digestion (Trypsin) Enzymatic Digestion (Trypsin) Buffer Exchange->Enzymatic Digestion (Trypsin) LC-MS/MS Analysis LC-MS/MS Analysis Enzymatic Digestion (Trypsin)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: General workflow for cysteine modification in proteomics.

Redox_Signaling ROS/RNS ROS/RNS Protein Cysteine-SH Protein Cysteine-SH (Reduced) ROS/RNS->Protein Cysteine-SH Oxidative Stress Reversible Oxidation Reversible Oxidation (e.g., S-nitrosylation, S-glutathionylation) Protein Cysteine-SH->Reversible Oxidation Redox Regulation Reversible Oxidation->Protein Cysteine-SH Reduction by Antioxidant Systems Irreversible Oxidation Irreversible Oxidation (Sulfinic/Sulfonic Acid) Reversible Oxidation->Irreversible Oxidation High Oxidative Stress Cellular Signaling Cellular Signaling Reversible Oxidation->Cellular Signaling Modulates Activity Loss of Function Loss of Function Irreversible Oxidation->Loss of Function Antioxidant Systems Antioxidant Systems Antioxidant Systems->Protein Cysteine-SH

Caption: Role of cysteine modifications in redox signaling.

References

sodium bromoacetate as a brominating agent for aromatic compounds

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Aromatic Compound Bromination: Reagent Selection and Application

Introduction: The Role of Sodium Bromoacetate

This compound (BrCH₂CO₂Na) is not utilized as a brominating agent for the aromatic ring of compounds. Its chemical reactivity is dictated by the carbon-bromine bond at the α-position to the carbonyl group. This configuration makes the α-carbon electrophilic and susceptible to nucleophilic attack, primarily leading to alkylation reactions where the bromoacetate moiety is transferred to a nucleophile. It does not serve as a source for an electrophilic bromine species (Br⁺) required for electrophilic aromatic substitution.

Recommended Alternative: Sodium Bromate (NaBrO₃) as a Powerful Brominating Agent

For the bromination of aromatic compounds, particularly those bearing deactivating substituents, sodium bromate (NaBrO₃) is a highly effective and well-documented reagent.[1][2][3] It offers a robust method for introducing a bromine atom onto electron-deficient aromatic rings, a transformation that is often challenging with conventional brominating agents.

Application Notes for Sodium Bromate

Principle of Operation: Sodium bromate acts as a powerful oxidizing agent. In the presence of a strong acid, such as concentrated sulfuric acid, it undergoes a reaction to generate the active brominating species in situ.[1][2] The reaction between sodium bromate and bromide ions (formed from the reduction of bromate) in an acidic medium produces molecular bromine (Br₂), which is then polarized by the strong acid to generate a potent electrophile that can attack the aromatic ring. The overall reaction can be summarized as:

5 Br⁻ + BrO₃⁻ + 6H⁺ → 3 Br₂ + 3 H₂O

Advantages of Using Sodium Bromate:

  • High Reactivity for Deactivated Rings: It is particularly effective for brominating aromatic compounds with electron-withdrawing groups like nitro (-NO₂), carboxyl (-COOH), and aldehyde (-CHO) groups, achieving high yields where other reagents may fail.[1][2]

  • Solid and Easy to Handle: Unlike molecular bromine, which is a volatile and corrosive liquid, sodium bromate is a stable, easy-to-handle solid.[2]

  • No HBr Byproduct: The reaction does not produce hydrogen bromide (HBr) gas, simplifying handling and work-up procedures.[2]

  • Aqueous Reaction Conditions: The bromination can be carried out in an aqueous solution, avoiding the need for expensive or hazardous organic solvents.[2]

  • High Specificity and Yields: The method provides high yields (typically 85-98%) and excellent regioselectivity, often leading to a single monobrominated product.[1][2]

Limitations:

  • Substrate Scope: The reaction is not universal. For instance, highly deactivated substrates such as dinitrobenzenes or some nitrobenzoic acids may not undergo bromination under these conditions.[1][2]

  • Strongly Acidic Conditions: The requirement for concentrated strong acids necessitates careful handling and consideration of acid-sensitive functional groups.

Data Presentation: Bromination of Deactivated Aromatic Compounds with Sodium Bromate

The following table summarizes the results for the bromination of various deactivated aromatic compounds using sodium bromate in an acidic medium.

Aromatic SubstrateReaction Temperature (°C)Key ConditionsProductYield (%)Reference
Nitrobenzene40-45Concentrated H₂SO₄/H₂O3-Nitrobromobenzene85.6[2]
Benzoic Acid90-100Concentrated H₂SO₄3-Bromobenzoic Acid~96[2]
Benzaldehyde50-80Concentrated H₂SO₄3-Bromobenzaldehyde>90[2]
4-Fluoronitrobenzene80Excess NaBrO₃ in H₂SO₄3-Bromo-4-fluoronitrobenzene>90[2]
4-Fluorobenzoic AcidNot SpecifiedH₂SO₄3-Bromo-4-fluorobenzoic acid90[2]

Experimental Protocols

Protocol 1: Bromination of Nitrobenzene with Sodium Bromate

This protocol is adapted from the procedure described in Organic Process Research & Development.[2]

Materials:

  • Nitrobenzene

  • Sodium Bromate (NaBrO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Sulfate (K₂SO₄) (optional, as used in one described method)

  • Water

  • Reaction vessel (e.g., 1 L four-necked flask) equipped with a mechanical stirrer, reflux condenser, and thermometer.

Procedure:

  • To the reactor, add the aromatic substrate (e.g., 1.0 mole of nitrobenzene), 500 mL of concentrated sulfuric acid, and 500 mL of water.

  • Warm the mixture to 40-45°C with stirring.

  • Slowly add solid sodium bromate in portions over a period of 1-2 hours. The total amount of sodium bromate should be stoichiometrically calculated based on the substrate.

  • After the addition is complete, maintain the stirring and temperature for an additional hour to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • The crystalline product will precipitate out of the solution.

  • Filter the product, wash it thoroughly with cold water to remove any residual acid, and then dry it in a vacuum oven.

Expected Outcome: The procedure is reported to yield 3-nitrobromobenzene with a purity of over 96% and a yield of approximately 85.6%.[2]

Visualizations

Experimental Workflow for Aromatic Bromination using Sodium Bromate

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation A Charge Reactor: - Aromatic Substrate - Conc. H₂SO₄ - Water B Heat mixture to 40-100°C with stirring A->B Start Reaction C Add Sodium Bromate (NaBrO₃) slowly in portions B->C D Maintain temperature and stirring for 1-2 hours C->D E Cool reaction mixture to room temperature D->E Reaction Complete F Filter precipitated product E->F G Wash product with cold water F->G H Dry product under vacuum G->H I Pure Brominated Aromatic Compound H->I Final Product

Caption: General workflow for the bromination of aromatic compounds using sodium bromate.

References

The Role of Sodium Bromoacetate in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium bromoacetate is a versatile and highly reactive reagent that serves as a cornerstone in the synthesis of a diverse array of pharmaceutical compounds. Its utility primarily lies in its function as a potent alkylating agent, enabling the introduction of a carboxymethyl group onto various nucleophiles such as phenols, amines, and thiols. This fundamental transformation is a key step in the construction of numerous active pharmaceutical ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs), angiotensin-converting enzyme (ACE) inhibitors, and has potential applications in the development of antiviral and anticancer agents.

This document provides a detailed overview of the applications of this compound in pharmaceutical synthesis, complete with experimental protocols and data presented for clarity and reproducibility.

Core Applications in Pharmaceutical Synthesis

This compound is predominantly utilized in O-alkylation and N-alkylation reactions to synthesize critical precursors for various drug classes.

Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

A prominent application of this compound is in the synthesis of arylacetic acid derivatives, a common structural motif in NSAIDs. The mechanism of action for these drugs typically involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Stomach_Lining Stomach Lining Protection COX1->Stomach_Lining Maintains COX2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostaglandins Thromboxanes Thromboxanes (Platelet Aggregation) PGH2->Thromboxanes NSAID NSAID (e.g., Ibuprofen, Naproxen) NSAID->COX1 Inhibits NSAID->COX2 Inhibits

COX Inhibition Pathway by NSAIDs.

This protocol outlines the synthesis of 2-(4-isobutylphenyl)propanoic acid (Ibuprofen) through an intermediate formed by the O-alkylation of 4-isobutylphenol with this compound.

Reaction Scheme:

Ibuprofen_Synthesis cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Further Steps 4-isobutylphenol 4-Isobutylphenol Intermediate_Acid 2-(4-isobutylphenoxy)acetic acid 4-isobutylphenol->Intermediate_Acid + this compound (Base, Solvent) Sodium_Bromoacetate This compound Ibuprofen Ibuprofen Intermediate_Acid->Ibuprofen Multi-step conversion

Simplified workflow for Ibuprofen precursor synthesis.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Isobutylphenol150.2215.0 g0.1
This compound160.9317.7 g0.11
Sodium Hydroxide40.004.4 g0.11
Acetone-150 mL-
Diethyl Ether-100 mL-
Hydrochloric Acid (conc.)-As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-isobutylphenol (15.0 g, 0.1 mol) and acetone (100 mL).

  • Add sodium hydroxide (4.4 g, 0.11 mol) to the solution and stir until it dissolves.

  • Add this compound (17.7 g, 0.11 mol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-isobutylphenoxy)acetic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield: 75-85%

Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

This compound is a key reagent in the synthesis of ACE inhibitors like Benazepril. These drugs are crucial in managing hypertension and heart failure by inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleaved by Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Converted by ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (Sodium & Water Retention) Angiotensin_II->Aldosterone ACE_Inhibitor ACE Inhibitor (e.g., Benazepril) ACE_Inhibitor->ACE Inhibits Benazepril_Intermediate_Synthesis Azide_Intermediate 3-azido-2,3,4,5-tetrahydro- 1H-1-benzazepin-2-one Alkylated_Product Ethyl 2-(3-azido-2-oxo-2,3,4,5-tetrahydro- 1H-benzo[b]azepin-1-yl)acetate Azide_Intermediate->Alkylated_Product + Ethyl Bromoacetate (Base, Solvent) Ethyl_Bromoacetate Ethyl Bromoacetate Viral_Replication Attachment 1. Attachment & Entry Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Replication (Nucleic Acid Synthesis) Uncoating->Replication Synthesis 4. Protein Synthesis Replication->Synthesis Assembly 5. Assembly Synthesis->Assembly Release 6. Release Assembly->Release Antiviral Antiviral Drug (e.g., Nucleoside Analog) Antiviral->Replication Inhibits PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds to PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Cell_Survival Cell Survival (Inhibition of Apoptosis) Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation Akt->Cell_Growth Kinase_Inhibitor Kinase Inhibitor Kinase_Inhibitor->PI3K Inhibits Kinase_Inhibitor->Akt Inhibits

Application Notes and Protocols for In-Solution Protein Alkylation with Sodium Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of proteomics, protein chemistry, and drug development, the precise and stable modification of proteins is crucial for their characterization and analysis. Protein alkylation is a fundamental technique used to covalently modify specific amino acid residues, primarily the sulfhydryl groups of cysteines. This process is essential for preventing the reformation of disulfide bonds after reduction, a critical step in protein sequencing, mass spectrometry-based proteomics, and structural biology.[1] Sodium bromoacetate is an effective alkylating agent that reacts with cysteine residues to form stable carboxymethyl-cysteine adducts. This application note provides a detailed protocol for the in-solution alkylation of proteins using this compound, along with relevant technical data and a diagrammatic representation of the experimental workflow and a related signaling pathway.

The primary goal of alkylation in proteomics is to permanently block the thiol groups of cysteine residues.[1] This prevents disulfide bond reformation, ensuring that proteins remain in a reduced and denatured state, which is optimal for enzymatic digestion and subsequent analysis by mass spectrometry.[1][2] Incomplete alkylation can lead to protein refolding and the formation of a heterogeneous mixture of protein structures, which can complicate data analysis and interpretation.

Principle of the Method

The alkylation of cysteine residues by this compound proceeds via a nucleophilic substitution reaction (SN2). The process begins with the reduction of all disulfide bonds within the protein to free sulfhydryl groups, typically using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). Following reduction, this compound is introduced. The deprotonated sulfhydryl group (thiolate) of the cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom of the bromoacetate, displacing the bromide ion. This results in the formation of a stable thioether bond, yielding a carboxymethylated cysteine residue. To ensure efficient alkylation, the reaction is typically carried out under denaturing conditions and in the dark to prevent unwanted side reactions.

Experimental Protocols

This section details the necessary reagents and a step-by-step procedure for the in-solution alkylation of proteins with this compound.

Materials and Reagents
  • Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing a denaturant such as 6 M urea or 8 M guanidine hydrochloride)

  • Dithiothreitol (DTT)

  • This compound

  • Iodoacetamide (IAA) (as an alternative alkylating agent for comparison)

  • Quenching solution (e.g., a higher concentration of DTT)

  • Ammonium bicarbonate solution (for buffer exchange)

  • Trypsin (mass spectrometry grade)

  • Formic acid

In-Solution Alkylation Protocol
  • Protein Solubilization and Denaturation: Dissolve the protein sample in a denaturing buffer (e.g., 6 M urea, 50 mM Tris-HCl, pH 8.0) to a final concentration of 1-10 mg/mL.[3]

  • Reduction: Add DTT to the protein solution to a final concentration of 10 mM. Incubate the mixture at 56°C for 30-60 minutes to reduce all disulfide bonds.[4]

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Prepare a fresh solution of this compound. Add the this compound solution to the reduced protein sample to a final concentration of 20-55 mM.[4] Incubate the reaction mixture in the dark at room temperature for 20-30 minutes.

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 40 mM to consume any excess this compound.[3] Incubate for 15 minutes at room temperature.

  • Buffer Exchange/Dilution: Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of the denaturant (e.g., urea to <1 M) to ensure optimal trypsin activity.[3][4]

  • Enzymatic Digestion: Add trypsin to the protein solution at a 1:50 to 1:100 (enzyme:protein) ratio. Incubate overnight at 37°C.[3]

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 0.1-1% to inactivate the trypsin and prepare the sample for mass spectrometry analysis.[5]

Data Presentation

The following tables summarize key quantitative parameters for the in-solution protein alkylation protocol.

Table 1: Reagent Concentrations and Incubation Parameters

ParameterRecommended RangeNotes
Protein Concentration1-10 mg/mLHigher concentrations may require optimization of reagent ratios.
Denaturant Concentration6-8 M Urea or Guanidine-HClEssential for exposing cysteine residues.
Reducing Agent (DTT)10-20 mMEnsure complete reduction of disulfide bonds.
Reduction Temperature56-60°CFacilitates disulfide bond cleavage.[2][3]
Reduction Time30-60 minutes
Alkylating Agent Conc.20-55 mMA 2-4 fold molar excess over the reducing agent is common.[6]
Alkylation TemperatureRoom TemperatureHigher temperatures can increase the rate of side reactions.
Alkylation Time20-30 minutesIncubation in the dark is recommended.[2]
Quenching Agent (DTT)20-40 mMStops the alkylation reaction.[3]
Trypsin:Protein Ratio1:50 - 1:100 (w/w)Ensures efficient protein digestion.[3]
Digestion Temperature37°COptimal temperature for trypsin activity.
Digestion Time12-18 hours (overnight)

Table 2: Comparison of Common Alkylating Agents

Alkylating AgentReactive GroupMass Shift (Monoisotopic)AdvantagesDisadvantages
This compound Bromoacetyl+58.0055 DaEffective and stable modification.Can also react with other nucleophilic residues like histidine and methionine.[7]
Iodoacetamide (IAA)Iodoacetyl+57.0215 DaWidely used, high reactivity with cysteines.Light sensitive, can lead to non-specific modifications.
N-ethylmaleimide (NEM)Maleimide+125.0477 DaHighly specific for thiols at neutral pH.Can undergo hydrolysis.
AcrylamideAcryloyl+71.0371 DaReadily available and effective.Can polymerize.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_digestion Digestion & Analysis protein_sample Protein Sample in Denaturing Buffer reduction Reduction with DTT (56°C, 30-60 min) protein_sample->reduction cooling Cool to Room Temperature reduction->cooling alkylation Alkylation with this compound (RT, 20-30 min, dark) cooling->alkylation quenching Quenching with excess DTT alkylation->quenching buffer_exchange Buffer Exchange / Dilution quenching->buffer_exchange digestion Trypsin Digestion (37°C, overnight) buffer_exchange->digestion acidification Acidification with Formic Acid digestion->acidification ms_analysis LC-MS/MS Analysis acidification->ms_analysis

Caption: Experimental workflow for in-solution protein alkylation and digestion.

tgf_beta_smad_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-β Receptor II TGFb->TGFbRII Binding TGFbRI TGF-β Receptor I TGFbRII->TGFbRI Recruitment & Phosphorylation Smad2_3 Smad2/3 TGFbRI->Smad2_3 Phosphorylation pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Complex Formation Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad2/3/4 Complex Smad_complex->Smad_complex_nuc Nuclear Translocation DNA Target Gene Promoters Smad_complex_nuc->DNA Binding Transcription Transcription Regulation DNA->Transcription

Caption: Simplified TGF-β/Smad signaling pathway, often studied using proteomics.

Applications in Research and Drug Development

The alkylation of proteins is a cornerstone of many proteomic studies, particularly those involving quantitative analysis. For instance, in drug development, identifying the protein targets of a covalent inhibitor often relies on mass spectrometry-based approaches where alkylation is a key sample preparation step. By comparing the proteome of cells treated with a drug to a control group, researchers can identify which proteins have been modified.

Furthermore, understanding how signaling pathways are altered in disease states is a major focus of biomedical research. The TGF-β/Smad signaling pathway, for example, is implicated in numerous cellular processes, and its dysregulation is linked to diseases like cancer and fibrosis.[8] Proteomic analyses, facilitated by techniques such as in-solution digestion and alkylation, allow for the large-scale identification and quantification of proteins involved in this pathway, providing insights into disease mechanisms and potential therapeutic targets.[8]

Troubleshooting

  • Incomplete Alkylation: This can be caused by insufficient reducing or alkylating agents, or suboptimal reaction conditions. Ensure fresh reagents are used and that the pH of the reaction buffer is appropriate (typically pH 7.5-8.5).

  • Non-specific Modifications: Over-alkylation or reaction with other amino acid residues can occur, especially at higher temperatures or prolonged incubation times. Adhering to the recommended protocol can minimize these side reactions. While cysteine is the primary target, some alkylation of lysine, histidine, and the N-terminus can occur.[1]

  • Poor Digestion Efficiency: The presence of residual denaturants can inhibit trypsin activity. Ensure thorough buffer exchange or dilution prior to adding the enzyme.

Conclusion

The in-solution alkylation of proteins using this compound is a robust and reliable method for preparing samples for proteomic analysis. By following the detailed protocol and considering the key quantitative parameters outlined in this application note, researchers can achieve complete and specific modification of cysteine residues, leading to high-quality and reproducible data in their studies of protein structure, function, and signaling.

References

Sodium Bromoacetate: A Versatile Reagent in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Sodium bromoacetate and its ester analogue, ethyl bromoacetate, are highly valuable and versatile reagents in organic synthesis, particularly in the construction of a wide array of heterocyclic compounds. These reagents serve as key building blocks for introducing a two-carbon unit, which can be readily cyclized to form various nitrogen-, oxygen-, and sulfur-containing heterocycles. Many of these synthesized scaffolds form the core of numerous biologically active molecules and pharmaceuticals, highlighting the importance of these synthetic routes in drug discovery and development.

This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds using this compound and ethyl bromoacetate.

Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, providing a straightforward method for the preparation of thiazole derivatives. The reaction involves the condensation of an α-haloketone with a thioamide. Ethyl bromoacetate can act as an α-haloester, a variation of the α-haloketone.

A common application is the reaction of 2-bromoacetophenone with thiourea to yield 2-amino-4-phenylthiazole. This reaction is known for its simplicity and high yields.[1][2] The general mechanism involves an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[3]

Quantitative Data for Hantzsch Thiazole Synthesis
Entryα-HalocarbonylThioamideCatalyst/SolventConditionsYield (%)Reference
12-BromoacetophenoneThioureaMethanolReflux, 30-60 min~99%[1][3]
23-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaSilica supported tungstosilisic acid / Ethanol:Water (1:1)65 °C, 2-3.5 h79-90%[4]
32-BromoacetophenonesThiourea or SelenoureaNone (Solvent-free)Room Temperature, few secondsGood[5]
Experimental Protocol: Classical Synthesis of 2-Amino-4-phenylthiazole

Materials:

  • 2-Bromoacetophenone (5.0 mmol, 1.0 g)

  • Thiourea (7.5 mmol, 0.57 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized Water

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a magnetic stir bar.

  • Heat the mixture to a gentle reflux (approximately 65-70°C) with stirring for 30-60 minutes.[1]

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.[1]

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water.

  • Allow the product to air dry completely on a watch glass.

Experimental Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Combine 2-Bromoacetophenone and Thiourea B Add Methanol A->B C Heat to Reflux (65-70°C) for 30-60 min B->C Stirring D Cool to Room Temperature C->D E Pour into 5% Na2CO3 solution D->E F Vacuum Filtration E->F G Wash with Deionized Water F->G H Air Dry Product G->H

General laboratory workflow for the Hantzsch synthesis of 2-amino-4-phenylthiazole.

Synthesis of Benzofuran Derivatives

Ethyl bromoacetate is a key reagent in the synthesis of benzofurans, which are important scaffolds in medicinal chemistry with a wide range of biological activities.[6][7] A common strategy involves the O-alkylation of a substituted phenol with ethyl bromoacetate, followed by a cyclization reaction. One-pot procedures have been developed to streamline this process, often employing palladium catalysts.[8]

For example, 3,5-dibromo-2-hydroxybenzaldehyde can be reacted with ethyl bromoacetate in the presence of potassium carbonate in DMF to initiate the synthesis of a benzofuran derivative.[9]

Quantitative Data for Benzofuran Synthesis
EntryPhenolReagentsCatalyst/SolventConditionsYield (%)Reference
13,5-Dibromo-2-hydroxybenzaldehydeEthyl bromoacetate, K₂CO₃DMF100 °C, overnightNot specified for this step, but part of a multi-step synthesis[9]
22,4-Dimethoxy-6-hydroxy benzaldehydeEthyl bromoacetate, K₂CO₃AcetoneReflux, 24 hNot specified for this step, but part of a multi-step synthesis[10]
35-Bromo-2-hydroxyacetophenoneEthyl bromoacetate, NaOAcEthanolReflux, 2 h94% (for a subsequent reaction step)[11]
Experimental Protocol: Synthesis of Ethyl 5,7-Dibromo-1-Benzofuran-2-Carboxylate Intermediate

Materials:

  • 3,5-Dibromo-2-hydroxybenzaldehyde (1.44 mol)

  • Ethyl 2-bromoacetate (2.16 mol)

  • Anhydrous potassium carbonate (4.29 mol)

  • N,N-dimethylformamide (DMF) (1800 mL)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

Procedure:

  • To a solution of 3,5-dibromo-2-hydroxybenzaldehyde and ethyl 2-bromoacetate in DMF, add anhydrous potassium carbonate in one portion at room temperature.[9]

  • Heat the mixture to 100°C and stir overnight.

  • Cool the mixture to room temperature and filter to remove solids.

  • Wash the filter cake with EtOAc.

  • Concentrate the filtrate under reduced pressure to remove EtOAc.

  • Pour the residue into ice water to precipitate the product.

  • Collect the solid by filtration and wash with MeOH.

  • Dry the solid under reduced pressure to obtain the intermediate for the next step.[9]

Logical Relationship: Benzofuran Synthesis Strategy

Benzofuran_Synthesis Start Substituted Phenol Step1 O-Alkylation Start->Step1 Reagent Ethyl Bromoacetate Reagent->Step1 Intermediate Phenoxyacetate Intermediate Step1->Intermediate Step2 Cyclization (e.g., Dieckmann or Perkin-like condensation) Intermediate->Step2 Product Benzofuran Derivative Step2->Product

General synthetic strategy for benzofurans using ethyl bromoacetate.

Synthesis of Triazole Derivatives

Ethyl bromoacetate is also utilized in the synthesis of triazole-containing compounds. For instance, 1,2,4-triazole can be N-alkylated with ethyl bromoacetate in the presence of a base like potassium carbonate. The resulting ester can then be converted to a hydrazide, which is a versatile intermediate for the synthesis of more complex triazole derivatives, such as Schiff's bases.

Quantitative Data for Triazole Synthesis
EntryStarting MaterialReagentsSolventConditionsYield (%)Reference
11,2,4-TriazoleEthyl bromoacetate, K₂CO₃Dry MethanolReflux, 15-16 hQuantitative (for the formation of the ester intermediate)
Experimental Protocol: Synthesis of Ethyl-4-N'-(1,2,4-triazolyl)-acetate

Materials:

  • 1,2,4-Triazole (0.1 mol, 6.9 g)

  • Ethyl bromoacetate (0.1 mol, 16.7 g)

  • Anhydrous potassium carbonate (5 g)

  • Dry Methanol

Procedure:

  • In a solution of 1,2,4-triazole in dry methanol, slowly add ethyl bromoacetate while stirring.

  • Add anhydrous potassium carbonate to the mixture.

  • Reflux the resulting solution on a water bath for 15-16 hours.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • The filtrate contains the desired product, which can be used in subsequent steps.

Other Heterocyclic Systems

The utility of this compound and its derivatives extends to the synthesis of other important heterocyclic systems. Although detailed protocols directly citing this compound are less common in the readily available literature, the underlying principles of using α-halo carbonyl compounds are broadly applicable.

  • Pyrimidines: The synthesis of pyrimidine derivatives can be achieved through various condensation reactions. While not a direct cyclization with ethyl bromoacetate, it can be used to functionalize pyrimidine precursors.[12]

  • Tetrazoles: The synthesis of tetrazoles often involves the [3+2] cycloaddition of an azide with a nitrile. Sodium azide is a common reagent in these syntheses.[13][14]

  • 1,3,4-Oxadiazoles: These can be synthesized through the cyclization of diacylhydrazines or by the oxidative cyclization of N-acylhydrazones. Ethyl bromoacetate can be used to prepare the necessary precursors.[15]

Biological Significance and Signaling Pathways

The heterocyclic compounds synthesized using this compound and its derivatives often exhibit significant biological activity.

  • Thiazoles are found in a number of commercial drugs and have been investigated for their antitumor, anti-inflammatory, antimicrobial, and antifungal properties.[16][17]

  • Benzofurans are also prevalent in biologically active natural products and synthetic compounds, with demonstrated antimicrobial, antioxidant, and anticancer activities.[6][18]

  • Triazoles are well-known for their potent antifungal activity and are also explored for a wide range of other pharmacological applications.[6]

Illustrative Signaling Pathway Involvement of a Benzofuranone Derivative

Signaling_Pathway Benzofuranone Benzofuranone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzofuranone->Bcl2 Inhibition Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Simplified diagram of apoptosis induction by a benzofuranone derivative via Bcl-2 inhibition.

Conclusion

This compound and its ethyl ester are indispensable reagents for the synthesis of a diverse range of heterocyclic compounds. The protocols and data presented herein demonstrate their utility in constructing thiazoles, benzofurans, triazoles, and other important heterocyclic systems. The biological significance of these products underscores the importance of these synthetic methodologies in the field of drug discovery and medicinal chemistry. Further research into the development of novel, efficient, and sustainable synthetic methods using these reagents will continue to be a valuable endeavor.

References

Application Notes and Protocols for Quantitative Proteomics Using Sodium Bromoacetate Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a powerful analytical approach for the comprehensive and quantitative analysis of proteins in complex biological samples. A key strategy within this field is the chemical labeling of specific amino acid residues to enable relative and absolute quantification of proteins by mass spectrometry. Sodium bromoacetate is a cysteine-reactive reagent that can be utilized for differential labeling of protein samples to investigate changes in protein expression and cysteine reactivity, particularly in the context of redox biology and drug development.

This document provides detailed application notes and protocols for the use of isotopic variants of this compound for quantitative proteomics. The method is based on the alkylation of cysteine residues, a critical step in many proteomics workflows to prevent the re-formation of disulfide bonds after protein reduction.[1] By using "light" (containing ¹²C) and "heavy" (containing ¹³C) isotopic forms of this compound, two different protein samples can be differentially labeled, combined, and analyzed in a single mass spectrometry run. The mass difference between the heavy and light labeled peptides allows for their relative quantification.

Principle of the Method

The core principle of this quantitative proteomics strategy lies in the differential isotopic labeling of cysteine residues. The workflow involves the following key stages:

  • Sample Preparation : Two protein samples to be compared (e.g., control vs. treated) are independently extracted and prepared.

  • Reduction : Disulfide bonds within the proteins in each sample are reduced to free sulfhydryl (-SH) groups using a reducing agent like dithiothreitol (DTT).

  • Differential Alkylation : The free cysteine residues in one sample are alkylated with "light" this compound (¹²CH₂BrCOONa), while the cysteines in the second sample are alkylated with "heavy" this compound (¹³C₂H₂BrCOONa). This reaction forms a stable thioether bond.

  • Sample Combination and Digestion : The two labeled protein samples are combined, and the proteins are enzymatically digested (e.g., with trypsin) into smaller peptides.

  • Mass Spectrometry Analysis : The combined peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis : The relative abundance of a peptide from the two original samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectrum.

Key Applications

  • Profiling Changes in Protein Expression : Quantify differences in protein abundance between different cellular states, treatments, or disease conditions.

  • Cysteine Reactivity Profiling : Identify and quantify changes in the reactivity of specific cysteine residues in response to stimuli, such as oxidative stress or drug treatment.[2] This is particularly relevant for studying redox-sensitive signaling pathways.

  • Target Engagement Studies : Assess the binding of covalent drugs to their target proteins by measuring the accessibility of cysteine residues to labeling.

  • Studying Oxidative Stress Response : Investigate the cellular response to oxidative stress by quantifying changes in the oxidation state of cysteine residues. The KEAP1-NRF2 pathway, a key regulator of the antioxidant response, is a prime target for such studies.[1][3][4]

Experimental Workflow

G cluster_sample1 Sample 1 (e.g., Control) cluster_sample2 Sample 2 (e.g., Treated) s1_extract Protein Extraction s1_reduce Reduction (DTT) s1_extract->s1_reduce s1_label Alkylation ('Light' this compound) s1_reduce->s1_label combine Combine Samples s1_label->combine s2_extract Protein Extraction s2_reduce Reduction (DTT) s2_extract->s2_reduce s2_label Alkylation ('Heavy' this compound) s2_reduce->s2_label s2_label->combine digest Proteolytic Digestion (Trypsin) combine->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis & Quantification lcms->data

Quantitative proteomics workflow using this compound.

Signaling Pathway Example: The KEAP1-NRF2 Pathway

The KEAP1-NRF2 pathway is a critical signaling cascade that regulates the cellular response to oxidative and electrophilic stress. Under basal conditions, the transcription factor NRF2 is sequestered in the cytoplasm by its inhibitor KEAP1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[1][5] KEAP1 is a cysteine-rich protein that acts as a sensor for oxidative stress.[5] Modification of specific cysteine residues in KEAP1 by electrophiles or reactive oxygen species leads to a conformational change that disrupts the KEAP1-NRF2 interaction. This allows NRF2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of a battery of antioxidant and cytoprotective enzymes.

Quantitative proteomics using this compound labeling can be employed to study the reactivity of KEAP1 cysteines and to quantify the expression of NRF2 target proteins upon induction of oxidative stress.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Sequesters Ub Ubiquitin KEAP1->Ub Proteasome Proteasome NRF2->Proteasome Degradation NRF2_nuc NRF2 NRF2->NRF2_nuc Translocation Ub->NRF2 Stress Oxidative Stress / Electrophiles Stress->KEAP1 Modifies Cysteines ARE ARE NRF2_nuc->ARE Binds Genes Antioxidant & Cytoprotective Genes ARE->Genes Activates Transcription

The KEAP1-NRF2 signaling pathway.

Experimental Protocols

Materials
  • Urea

  • Tris-HCl

  • Dithiothreitol (DTT)

  • "Light" this compound (¹²CH₂BrCOONa)

  • "Heavy" this compound (¹³C₂H₂BrCOONa)

  • Trypsin (proteomics grade)

  • Ammonium Bicarbonate

  • Formic Acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Protocol 1: Protein Extraction, Reduction, and Alkylation
  • Protein Extraction : Lyse cells or tissues in a buffer containing 8 M urea and 100 mM Tris-HCl, pH 8.5 to denature proteins and inhibit protease activity. Determine protein concentration using a standard protein assay (e.g., BCA).

  • Reduction :

    • To 1 mg of protein extract, add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Differential Alkylation :

    • For the "light" sample, add "light" this compound to a final concentration of 25 mM.

    • For the "heavy" sample, add "heavy" this compound to a final concentration of 25 mM.

    • Incubate for 30 minutes at room temperature in the dark.

  • Quenching : Quench the alkylation reaction by adding DTT to a final concentration of 50 mM.

Protocol 2: Protein Digestion and Sample Preparation for MS
  • Buffer Exchange : Dilute the combined samples with 100 mM ammonium bicarbonate, pH 8.0, to reduce the urea concentration to less than 2 M.

  • Digestion :

    • Add trypsin at a 1:50 (trypsin:protein) ratio (w/w).

    • Incubate overnight at 37°C.

  • Desalting :

    • Acidify the peptide mixture with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

    • Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

  • Sample Concentration : Dry the eluted peptides in a vacuum centrifuge and resuspend in 0.1% formic acid for LC-MS/MS analysis.

Data Presentation

The following table provides an illustrative example of quantitative data that can be obtained from a this compound labeling experiment investigating the effect of an NRF2 activator on protein expression in a cell line. The ratios represent the relative abundance of proteins in the activator-treated sample compared to the control.

ProteinGenePeptide SequenceLight/Heavy RatioChange
Heme oxygenase 1HMOX1KALEGNAEVEETPTETHTK3.5Upregulated
NAD(P)H quinone dehydrogenase 1NQO1FGYVADIAMKEIWEK4.2Upregulated
Glutamate-cysteine ligase catalytic subunitGCLCVLVAGAPGGETLSEQ2.8Upregulated
Thioredoxin reductase 1TXNRD1FTVTGPSKCVTPLGAK2.1Upregulated
Kelch-like ECH-associated protein 1KEAP1C(mod)LYTELQQK1.1No Change
Actin, cytoplasmic 1ACTBSYELPDGQVITIGNER1.0No Change

Note: This data is illustrative and based on expected outcomes from the activation of the NRF2 pathway. Actual results will vary depending on the experimental system.

Concluding Remarks

Quantitative proteomics using this compound labeling is a robust and versatile method for investigating changes in protein expression and cysteine reactivity. The detailed protocols and application notes provided here offer a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this powerful technique in their studies of cellular signaling, oxidative stress, and drug discovery.

References

Application Notes and Protocols for Irreversible Enzyme Inhibition Studies Using Sodium Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Irreversible Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are fundamental tools in biochemistry and pharmacology for studying enzyme mechanisms, elucidating metabolic pathways, and developing therapeutic agents. Inhibitors are broadly classified as either reversible or irreversible. Irreversible inhibitors typically form a covalent bond with the enzyme, leading to a permanent loss of activity. [1]This characteristic makes them potent drugs and valuable research tools for identifying active site residues and understanding catalytic mechanisms.

Sodium bromoacetate is a haloacetate that acts as an alkylating agent and is a classic example of an irreversible enzyme inhibitor. [2]Its utility in enzyme inhibition studies stems from its ability to covalently modify nucleophilic amino acid residues, such as cysteine and histidine, which are often crucial for enzyme catalysis. [2]By forming a stable thioether or carboxymethylated adduct, this compound effectively and permanently inactivates the target enzyme. [2] This document provides detailed application notes and protocols for the use of this compound in irreversible enzyme inhibition studies, with a focus on two well-characterized enzymes: glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and papain.

Mechanism of Action of this compound

This compound is a reactive electrophile that readily undergoes a nucleophilic substitution reaction with electron-rich amino acid side chains. The primary targets within a protein are the sulfhydryl group of cysteine and the imidazole group of histidine.

The reaction with a cysteine residue proceeds as follows:

Enzyme-SH + BrCH₂COO⁻ → Enzyme-S-CH₂COO⁻ + HBr

This results in the formation of a stable carboxymethylcysteine derivative, permanently modifying the enzyme's active site and rendering it inactive.

Application 1: Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Background: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. [3]Its active site contains a critical cysteine residue (Cys152 in human GAPDH) that is susceptible to alkylation by electrophilic compounds like this compound. [4]Inhibition of GAPDH disrupts glycolysis, a pathway often upregulated in cancer cells, making it a target for anti-cancer drug development. [3] Signaling Pathway: Glycolysis

The diagram below illustrates the central role of GAPDH in the glycolysis pathway.

Glycolysis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase G3P Glyceraldehyde-3-phosphate F16BP->G3P DHAP Dihydroxyacetone phosphate F16BP->DHAP BPG13 1,3-Bisphosphoglycerate G3P->BPG13 GAPDH DHAP->G3P Triosephosphate isomerase PG3 3-Phosphoglycerate BPG13->PG3 Phosphoglycerate kinase PG2 2-Phosphoglycerate PG3->PG2 Phosphoglycerate mutase PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate kinase Inhibitor This compound Inhibitor->G3P

Caption: Glycolysis pathway highlighting GAPDH as the target of this compound.

Experimental Protocol: Inhibition of GAPDH Activity

This protocol is adapted from commercially available GAPDH activity assay kits and general enzyme inhibition procedures. [5] Materials:

  • Purified rabbit muscle or human recombinant GAPDH

  • This compound stock solution (e.g., 100 mM in assay buffer)

  • GAPDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA)

  • Glyceraldehyde-3-phosphate (G3P) substrate solution

  • β-Nicotinamide adenine dinucleotide (NAD⁺) solution

  • Microplate reader capable of measuring absorbance at 340 nm

  • 96-well UV-transparent microplates

Procedure:

  • Enzyme Preparation: Prepare a working solution of GAPDH in cold assay buffer to a final concentration that yields a linear rate of reaction over 5-10 minutes.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations to be tested.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • GAPDH Assay Buffer

    • NAD⁺ solution

    • Varying concentrations of this compound or vehicle control (assay buffer)

    • GAPDH enzyme solution

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10, 20, 30 minutes) to allow for the time-dependent inactivation of the enzyme by this compound.

  • Reaction Initiation: Start the enzymatic reaction by adding the G3P substrate to each well.

  • Data Acquisition: Immediately begin measuring the increase in absorbance at 340 nm every 30-60 seconds for 5-10 minutes. The increase in absorbance corresponds to the formation of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration to observe the time-dependent inactivation.

    • Determine the apparent first-order rate constant of inactivation (k_obs) at each this compound concentration by fitting the data to a single exponential decay equation.

    • Plot k_obs versus the inhibitor concentration to determine the inactivation rate constant (k_inact) and the inhibition constant (K_i).

Application 2: Inhibition of Papain

Background: Papain is a cysteine protease from papaya latex that contains a highly reactive cysteine residue (Cys25) in its active site. [6]This makes it an excellent model enzyme for studying irreversible inhibition by cysteine-modifying reagents like this compound.

Experimental Protocol: Inhibition of Papain Activity

This protocol is based on established methods for assaying papain activity and its inhibition. [6] Materials:

  • Papain (from Carica papaya latex)

  • This compound stock solution

  • Papain Activation Buffer (e.g., 100 mM sodium phosphate, pH 6.2, containing 2 mM DTT and 1 mM EDTA)

  • Assay Buffer (e.g., 100 mM sodium phosphate, pH 6.2)

  • Substrate solution (e.g., Nα-Benzoyl-L-arginine ethyl ester, BAEE)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 253 nm

Procedure:

  • Papain Activation: Prepare a stock solution of papain and activate it by incubating in Activation Buffer for 15-30 minutes at 25°C to ensure the active site cysteine is in its reduced form.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in Assay Buffer.

  • Inhibition Reaction:

    • In separate tubes, mix the activated papain with different concentrations of this compound or vehicle control.

    • Incubate these mixtures for various time points (e.g., 5, 10, 20, 30 minutes) at 25°C.

  • Activity Measurement:

    • At the end of each incubation period, take an aliquot of the papain-inhibitor mixture and add it to a cuvette or well containing the BAEE substrate solution in Assay Buffer.

    • Immediately measure the increase in absorbance at 253 nm, which corresponds to the hydrolysis of BAEE.

  • Data Analysis:

    • Calculate the residual enzyme activity for each time point and inhibitor concentration.

    • Follow the data analysis steps outlined in the GAPDH protocol to determine the kinetic parameters (k_obs, k_inact, and K_i) for the irreversible inhibition of papain by this compound.

Data Presentation

A critical aspect of characterizing an irreversible inhibitor is the determination of its kinetic parameters, the inhibition constant (K_i) and the rate of inactivation (k_inact). K_i reflects the initial binding affinity of the inhibitor to the enzyme, while k_inact represents the maximum rate of covalent bond formation. The ratio k_inact/K_i is a measure of the overall potency of the irreversible inhibitor.

Quantitative Data for Enzyme Inhibition by Haloacetates

EnzymeInhibitorKi (mM)kinact (min⁻¹)kinact/Ki (M⁻¹s⁻¹)Reference
GAPDH (Yeast) Bromoacetyl phosphonate--5.4 x 10⁴[2]
GAPDH (Human) Bromoacetyl phosphonate--3.5 x 10⁴[2]
GAPDH (Yeast) Chloroacetyl phosphonate--2.8 x 10⁴[2]

Note: The table provides second-order rate constants for related haloacetyl compounds as specific Ki and kinact values for this compound were not found in the cited literature.

Mandatory Visualizations

Experimental Workflow for Irreversible Enzyme Inhibition

The following diagram outlines the general workflow for studying the kinetics of irreversible enzyme inhibition.

Irreversible_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Enzyme, Substrate, and Inhibitor Solutions A1 Pre-incubate Enzyme with Inhibitor at Various Concentrations and Time Points P1->A1 A2 Initiate Reaction with Substrate A1->A2 A3 Monitor Reaction Progress (e.g., Absorbance Change) A2->A3 D1 Calculate Initial Velocities (V₀) A3->D1 D2 Plot % Activity vs. Time to get k_obs D1->D2 D3 Plot k_obs vs. [Inhibitor] D2->D3 D4 Determine k_inact and K_i D3->D4

Caption: General workflow for determining the kinetic parameters of an irreversible enzyme inhibitor.

References

Application Notes and Protocols for the Use of Sodium Bromoacetate in Peptide Mapping and Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide mapping is a critical analytical technique in the biopharmaceutical industry for protein characterization, identity confirmation, and the detection of post-translational modifications. A crucial step in the peptide mapping workflow is the reduction and alkylation of cysteine residues. Alkylation with reagents like sodium bromoacetate prevents the reformation of disulfide bonds and ensures complete protein digestion and accurate analysis by mass spectrometry. These application notes provide a detailed overview and protocols for the effective use of this compound in peptide mapping and sequencing workflows.

This compound is a haloacetyl reagent that irreversibly alkylates the free sulfhydryl groups of cysteine residues through a nucleophilic substitution reaction, forming a stable carboxymethyl-cysteine thioether. This modification is essential for achieving reproducible and comprehensive peptide maps.

Principle of Cysteine Alkylation with this compound

The primary reaction involves the nucleophilic attack of the thiolate anion of a cysteine residue on the electrophilic carbon of this compound. This results in the formation of a covalent bond and the displacement of the bromide ion. This stable modification adds a carboxymethyl group to the cysteine residue, preventing disulfide bond formation and allowing for accurate peptide identification in mass spectrometry.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the use of this compound for cysteine alkylation in peptide mapping.

ParameterValue/InformationSource(s)
Alkylating Reagent This compound (BrCH₂COONa)N/A
Target Residue Cysteine (-SH)[1]
Reaction S-alkylation (Carboxymethylation)[1]
Monoisotopic Mass Addition to Cysteine Residue +58.0055 Da[1]
Notes on Mass Addition Corresponds to the addition of a -CH₂COOH group with the loss of a hydrogen atom from the thiol group.[1]
Potential Side Reactions Alkylation of other nucleophilic residues such as methionine, histidine, lysine, and the N-terminus can occur, particularly at higher pH and concentrations.[2][3]

Experimental Protocols

Protocol 1: In-Solution Digestion and Alkylation for Peptide Mapping

This protocol describes the steps for preparing a protein sample for peptide mapping analysis using in-solution digestion and alkylation with this compound.

Materials:

  • Protein sample (1-10 mg/mL)

  • Denaturation Buffer: 8 M Urea or 6 M Guanidine Hydrochloride in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 1 M Dithiothreitol (DTT) stock solution

  • Alkylating Reagent: 0.5 M this compound stock solution in water (prepare fresh and protect from light)

  • Quenching Reagent: 1 M DTT stock solution

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Proteolytic Enzyme (e.g., Trypsin)

  • HPLC-grade water

  • Formic acid

Procedure:

  • Denaturation and Reduction: a. Dissolve the protein sample in the Denaturation Buffer to a final concentration of 1-2 mg/mL. b. Add the 1 M DTT stock solution to a final concentration of 10 mM. c. Incubate the mixture at 37°C for 1 hour to reduce all disulfide bonds.

  • Alkylation: a. Cool the sample to room temperature. b. Add the freshly prepared 0.5 M this compound stock solution to a final concentration of 25-50 mM. A 2.5 to 5-fold molar excess over the reducing agent is recommended. c. Incubate the reaction mixture in the dark at room temperature for 30-45 minutes.

  • Quenching: a. Quench the alkylation reaction by adding 1 M DTT to a final concentration of 20 mM to react with any excess this compound. b. Incubate for 15 minutes at room temperature in the dark.

  • Buffer Exchange: a. Remove the denaturation and alkylation reagents by buffer exchange into the Digestion Buffer (50 mM Ammonium Bicarbonate, pH 8.0) using a desalting column or dialysis.

  • Enzymatic Digestion: a. Adjust the protein concentration to approximately 1 mg/mL with the Digestion Buffer. b. Add the proteolytic enzyme (e.g., Trypsin) at a suitable enzyme-to-protein ratio (e.g., 1:20 to 1:50 w/w). c. Incubate at 37°C for 4-18 hours.

  • Sample Preparation for Mass Spectrometry: a. Stop the digestion by adding formic acid to a final concentration of 0.1-1%. b. The sample is now ready for analysis by LC-MS/MS.

Visualizations

Experimental Workflow

PeptideMappingWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis ProteinSample Protein Sample DenaturationReduction Denaturation & Reduction (e.g., Urea/DTT) ProteinSample->DenaturationReduction Alkylation Alkylation (this compound) DenaturationReduction->Alkylation Quenching Quenching (e.g., DTT) Alkylation->Quenching BufferExchange Buffer Exchange Quenching->BufferExchange EnzymaticDigestion Enzymatic Digestion (e.g., Trypsin) BufferExchange->EnzymaticDigestion LC_Separation LC Separation EnzymaticDigestion->LC_Separation MS_Analysis Mass Spectrometry (MS and MS/MS) LC_Separation->MS_Analysis DataAnalysis Data Analysis (Peptide Identification & Sequencing) MS_Analysis->DataAnalysis

Caption: A typical workflow for peptide mapping analysis.

Chemical Reaction of Cysteine Alkylation

CysteineAlkylation cluster_product Product Cysteine Cysteine Residue (Thiol Group) HS-CH₂-Peptide CarboxymethylCysteine S-Carboxymethyl-Cysteine ⁻OOC-CH₂-S-CH₂-Peptide Cysteine->CarboxymethylCysteine + Bromoacetate This compound Br-CH₂-COO⁻ Na⁺ Bromoacetate->CarboxymethylCysteine

Caption: Alkylation of a cysteine residue with this compound.

Signaling Pathway Involving Cysteine Modification

RedoxSignaling cluster_regulation Redox Regulation ROS Reactive Oxygen Species (e.g., H₂O₂) ProteinCysSH Protein-Cys-SH (Reduced/Active) ROS->ProteinCysSH Oxidation DownstreamSignaling Downstream Signaling (e.g., Kinase activation) ProteinCysSH->DownstreamSignaling Inhibition ProteinCysSOH Protein-Cys-SOH (Sulfenic Acid) ProteinCysSO2H Protein-Cys-SO₂H (Sulfinic Acid) ProteinCysSOH->ProteinCysSO2H Further Oxidation ProteinCysSOH->DownstreamSignaling Modulation CellularResponse Cellular Response DownstreamSignaling->CellularResponse

Caption: A simplified model of a redox signaling pathway.

References

Troubleshooting & Optimization

troubleshooting incomplete protein alkylation with sodium bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using sodium bromoacetate for protein alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of protein alkylation with this compound?

A1: Protein alkylation with this compound is a chemical modification technique that primarily targets the thiol groups (-SH) of cysteine residues. This process, known as carboxymethylation, covalently attaches a carboxymethyl group to the cysteine. The main goal is to prevent the re-formation of disulfide bonds after they have been reduced, for instance, by dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[1] This ensures that proteins remain in a denatured and linearized state, which is crucial for effective enzymatic digestion and subsequent analysis by mass spectrometry.[1]

Q2: What is the optimal pH for cysteine alkylation with this compound?

A2: The optimal pH for the alkylation of cysteine residues with haloacetyl reagents like this compound is typically in the range of 7.5 to 8.5. The reactivity of the cysteine thiol group is highly dependent on its deprotonation to the more nucleophilic thiolate anion (S-). Since the pKa of the cysteine thiol group in proteins is around 8.3, a pH at or slightly above this value ensures a sufficient concentration of the reactive thiolate for efficient alkylation.

Q3: Can this compound react with other amino acid residues besides cysteine?

A3: Yes, while this compound is relatively specific for cysteine residues, side reactions with other nucleophilic amino acid side chains can occur, especially under non-optimal conditions. These off-target modifications are more prevalent at higher pH values, with prolonged reaction times, or at high concentrations of the alkylating agent. The most common off-target residues include:

  • Histidine (imidazole ring)

  • Lysine (ε-amino group)

  • Methionine (thioether)

  • The N-terminal amino group of a peptide

Q4: How can I confirm that my protein alkylation is complete?

A4: Mass spectrometry (MS) is the most common method to confirm the completeness of protein alkylation. After alkylation and enzymatic digestion (e.g., with trypsin), the resulting peptide mixture is analyzed by LC-MS/MS. In the mass spectrum, you should look for the expected mass shift in cysteine-containing peptides. Unmodified cysteine residues will have a different mass than alkylated ones. By searching the data for both modified and unmodified cysteines, you can determine the efficiency of the alkylation reaction.

Troubleshooting Guide: Incomplete Alkylation

This guide addresses common issues related to incomplete protein alkylation with this compound.

Problem: Mass spectrometry data shows a high percentage of unalkylated cysteine residues.

This indicates that the alkylation reaction has not proceeded to completion. The following are potential causes and their solutions:

Possible Cause Recommended Solution
Suboptimal pH Ensure the pH of the reaction buffer is between 7.5 and 8.5 to facilitate the deprotonation of cysteine thiols to the more reactive thiolate form.
Insufficient Reagent Concentration Increase the concentration of this compound. A common starting point is a 2-5 fold molar excess over the reducing agent. Optimization may be required for specific proteins.
Short Incubation Time Extend the incubation time. Typical alkylation reactions are carried out for 30-60 minutes at room temperature.
Low Reaction Temperature Perform the reaction at room temperature or 37°C to increase the reaction kinetics. Avoid excessively high temperatures, which can promote side reactions.
Incomplete Reduction of Disulfide Bonds Ensure that the initial reduction step is complete. Use a sufficient concentration of a fresh reducing agent (e.g., 5-10 mM DTT) and incubate at an appropriate temperature (e.g., 56°C for 30 minutes) before adding the alkylating agent.
Degraded this compound This compound solutions should be prepared fresh. Over time, the reagent can degrade, leading to lower reactivity.
Steric Hindrance Some cysteine residues may be located in regions of the protein that are not fully accessible to the alkylating agent, even under denaturing conditions. Consider using a stronger denaturant or a different alkylating agent with a smaller molecular size.

Experimental Protocols

In-Solution Protein Alkylation

This protocol is a general guideline for the alkylation of proteins in a solution format.

  • Protein Solubilization and Reduction:

    • Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) to a final concentration of 1-10 mg/mL.

    • Add a fresh solution of a reducing agent, such as DTT, to a final concentration of 10 mM.

    • Incubate the mixture at 56°C for 30 minutes to reduce all disulfide bonds.

    • Cool the sample to room temperature.

  • Alkylation:

    • Prepare a fresh solution of this compound.

    • Add the this compound solution to the protein sample to a final concentration of 25-55 mM.

    • Incubate the reaction in the dark at room temperature for 30-45 minutes.[2]

  • Quenching:

    • Quench the alkylation reaction by adding a thiol-containing reagent, such as DTT, to a final concentration of 20 mM.

    • Incubate for 15 minutes at room temperature to consume any excess this compound.

  • Downstream Processing:

    • The alkylated protein sample is now ready for buffer exchange, enzymatic digestion (e.g., with trypsin), and subsequent analysis by LC-MS/MS.

In-Gel Protein Alkylation

This protocol is suitable for proteins that have been separated by gel electrophoresis.

  • Gel Excision and Destaining:

    • Excise the protein band of interest from the Coomassie or silver-stained gel.

    • Destain the gel piece by washing it with a destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate) until the gel is clear.

  • Reduction:

    • Dehydrate the gel piece with 100% acetonitrile and dry it in a vacuum centrifuge.

    • Rehydrate the gel piece in a reduction solution (e.g., 10 mM DTT in 50 mM ammonium bicarbonate) and incubate at 56°C for 1 hour.[2]

    • Cool the gel piece to room temperature.

  • Alkylation:

    • Remove the reduction solution and add the alkylation solution (e.g., 55 mM this compound in 50 mM ammonium bicarbonate).

    • Incubate in the dark at room temperature for 45 minutes.[2]

  • Washing and Digestion:

    • Remove the alkylation solution and wash the gel piece with 50 mM ammonium bicarbonate, followed by dehydration with 100% acetonitrile.

    • Dry the gel piece in a vacuum centrifuge.

    • Rehydrate the gel piece with a trypsin solution and incubate overnight at 37°C.

  • Peptide Extraction:

    • Extract the peptides from the gel piece using an extraction buffer (e.g., 50% acetonitrile, 5% formic acid).

    • Dry the extracted peptides in a vacuum centrifuge and reconstitute them in a suitable buffer for LC-MS/MS analysis.

Quantitative Data Summary

Comparison of Common Alkylating Agents

The choice of alkylating agent can influence the efficiency of cysteine modification and the extent of off-target reactions. The following table provides a general comparison of commonly used reagents. Efficiency can be protein and condition-dependent.

Alkylating AgentTypical ConcentrationTypical Incubation TimePrimary AdvantagesPotential Disadvantages
This compound 20-55 mM30-60 minHigh reactivityPotential for off-target alkylation
Iodoacetamide 10-55 mM15-45 minHigh reactivity, widely usedCan cause over-alkylation of methionine
Acrylamide ~14 mM30 minFewer off-target effects compared to iodo-compoundsSlower reaction kinetics
N-ethylmaleimide (NEM) ~14 mM30 minHigh specificity for cysteines at neutral pHCan introduce chirality, may react with primary amines at higher pH

Data synthesized from multiple sources indicating general trends.[3][4]

Mass Shifts for Alkylated and Unalkylated Cysteine

When analyzing mass spectrometry data, it is essential to know the expected mass modifications.

Cysteine StateModifying GroupMonoisotopic Mass Shift (Da)
Unmodified Cysteine -H0
Carboxymethylated Cysteine -CH₂COOH+58.0055
Carbamidomethylated Cysteine (from Iodoacetamide) -CH₂CONH₂+57.0215

Visualizations

Chemical Reaction of Cysteine Alkylation

Caption: Cysteine alkylation by this compound.

Troubleshooting Workflow for Incomplete Alkylation

G start Incomplete Alkylation (Observed in MS Data) check_reduction Was the reduction step complete? start->check_reduction check_reagents Are alkylating and reducing agents fresh? check_reduction->check_reagents Yes optimize_reduction Optimize reduction: - Increase reducing agent concentration - Increase incubation time/temperature check_reduction->optimize_reduction No check_ph Is the reaction pH in the optimal range (7.5-8.5)? check_reagents->check_ph Yes prepare_fresh Prepare fresh reducing and alkylating agent solutions check_reagents->prepare_fresh No check_conditions Were incubation time and temperature sufficient? check_ph->check_conditions Yes adjust_ph Adjust buffer pH to 7.5-8.5 check_ph->adjust_ph No optimize_alkylation Optimize alkylation: - Increase this compound conc. - Increase incubation time/temperature check_conditions->optimize_alkylation No end_node Re-analyze sample by MS check_conditions->end_node Yes optimize_reduction->end_node prepare_fresh->end_node adjust_ph->end_node optimize_alkylation->end_node

Caption: Troubleshooting workflow for incomplete protein alkylation.

References

Technical Support Center: Optimizing Cysteine Labeling with Sodium Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cysteine labeling with sodium bromoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find frequently asked questions (FAQs), comprehensive troubleshooting guides, and detailed experimental protocols to help you achieve efficient and specific labeling of cysteine residues in your proteins of interest.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of cysteine labeling with this compound?

This compound labels cysteine residues through an S-alkylation reaction. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated thiol group (thiolate) of a cysteine residue acts as a nucleophile and attacks the carbon atom bonded to the bromine in bromoacetate. This results in the formation of a stable thioether bond, yielding a carboxymethyl-cysteine.[1][2]

Q2: Why is the pH of the reaction buffer important?

The pH of the reaction buffer is a critical parameter for efficient cysteine labeling. The thiol group of cysteine has a pKa that is typically around 8.5. For the SN2 reaction to occur efficiently, the thiol group needs to be in its deprotonated, more nucleophilic thiolate form (-S⁻). Therefore, performing the reaction at a slightly alkaline pH, generally between 7.5 and 8.5, significantly increases the reaction rate. However, at pH values above 8.5, the risk of off-target reactions with other nucleophilic amino acid residues, such as lysine and histidine, increases.[1]

Q3: What is the recommended molar excess of this compound?

The optimal molar excess of this compound over the protein depends on several factors, including the number of cysteine residues to be labeled and their accessibility. A common starting point is a 10- to 20-fold molar excess of the reagent over the protein. However, this should be empirically optimized for each specific protein to achieve complete labeling while minimizing non-specific modifications.

Q4: How can I prevent the formation of disulfide bonds before labeling?

To ensure that cysteine residues are available for labeling, it is crucial to maintain a reducing environment to prevent the formation of disulfide bonds. This is typically achieved by treating the protein with a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), prior to the addition of this compound. It is essential to remove the reducing agent before adding the alkylating agent, as it will compete for the reagent.

Q5: What are the potential side reactions when using this compound?

While this compound is relatively specific for cysteine residues, side reactions can occur, especially at higher concentrations and pH. The most common off-target modifications are the alkylation of other nucleophilic residues such as methionine, histidine, and lysine.[1][3][4] The N-terminal amino group of a protein can also be a site for alkylation.

Q6: How can I quantify the degree of labeling with this compound?

The degree of labeling can be determined using mass spectrometry. The addition of a carboxymethyl group to a cysteine residue results in a specific mass shift of +58.0055 Da. By analyzing the mass spectrum of the intact protein or digested peptides, you can identify and quantify the extent of modification. Quantitative proteomics techniques can be employed for a more precise determination of labeling efficiency at specific cysteine sites.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Labeling 1. Oxidized Cysteines: Cysteine residues are in a disulfide bond and not available for reaction. 2. Presence of Competing Thiols: Residual reducing agents (e.g., DTT) are present in the reaction mixture. 3. Incorrect pH: The reaction pH is too low, preventing the formation of the reactive thiolate anion. 4. Inaccessible Cysteine Residues: The target cysteine is buried within the protein structure.1. Reduce the protein with DTT or TCEP prior to labeling. 2. Remove the reducing agent using a desalting column or dialysis before adding this compound. 3. Ensure the reaction buffer pH is between 7.5 and 8.5. 4. Perform the labeling reaction under denaturing conditions (e.g., using urea or guanidine HCl) to expose buried cysteines.
Non-specific Labeling (Off-target Modification) 1. High Reagent Concentration: The molar excess of this compound is too high. 2. High pH: The reaction pH is above 8.5, increasing the reactivity of other nucleophilic residues. 3. Prolonged Incubation Time: The reaction is allowed to proceed for too long.1. Perform a titration experiment to determine the optimal, lowest effective concentration of this compound. 2. Maintain the reaction pH at or below 8.5. 3. Optimize the incubation time by taking time points to find the shortest time required for complete labeling of the target cysteine.
Protein Precipitation 1. Over-labeling: Extensive modification of the protein surface alters its solubility. 2. Solvent Incompatibility: The addition of this compound from a stock solution in an organic solvent causes the protein to precipitate.1. Reduce the molar excess of this compound. 2. Prepare the this compound stock solution in a buffer compatible with your protein. If an organic solvent is necessary, add it dropwise to the protein solution while gently mixing.
Inaccurate Quantification of Labeling 1. Incomplete Reaction: The labeling reaction has not gone to completion. 2. Incomplete Digestion (for MS analysis): The protein is not fully digested, leading to underrepresentation of certain peptides. 3. Ion Suppression Effects (in MS): The presence of other molecules in the sample interferes with the ionization of the labeled peptide.1. Increase the incubation time or the molar excess of this compound. 2. Optimize the protein digestion protocol. 3. Ensure thorough purification of the labeled protein/peptides before MS analysis.

Data Presentation: Optimizing Alkylating Agent Concentration

While specific quantitative data for this compound is limited, extensive studies on the closely related and commonly used iodoacetamide provide a valuable reference for optimizing reaction conditions. The principles of cysteine alkylation by these haloacetamides are directly comparable. The following data, adapted from a systematic evaluation of iodoacetamide in a yeast peptide mixture, illustrates the effect of concentration on labeling efficiency.[6]

Table 1: Effect of Iodoacetamide Concentration on Cysteine Alkylation Efficiency [6]

Iodoacetamide Concentration (mM)Number of Proteins IdentifiedNumber of Peptides IdentifiedPeptides with Alkylated Cysteine
19155096134
29235134155
49335192179
89365208204
149425241218
209395223219

Table 2: Comparison of Common Cysteine Alkylating Agents [2]

FeatureIodoacetamide (and Bromoacetamide)N-ethylmaleimide (NEM)4-vinylpyridine (4-VP)
Reaction Type SN2 AlkylationMichael AdditionMichael Addition
Optimal pH > 8~7~7
Specificity Primarily targets cysteines, but can react with other residues (His, Lys, Met) at higher concentrations and pH.[2]Highly specific for cysteines at neutral pH.Highly specific for cysteines.
Bond Stability Forms a very stable thioether bond.Forms a stable thioether bond.Forms a stable thioether bond.

Experimental Protocols

Protocol 1: General Procedure for Cysteine Labeling with this compound

This protocol provides a general workflow for the S-alkylation of cysteine residues in a purified protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate buffer, HEPES), free of thiol-containing reagents.

  • This compound

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Reaction Buffer: 50 mM Phosphate buffer, pH 7.5-8.5

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Reduction (if necessary):

    • Dissolve the protein to a concentration of 1-10 mg/mL in Reaction Buffer.

    • Add DTT or TCEP to a final concentration of 10 mM.

    • Incubate for 1 hour at room temperature.

    • Remove the reducing agent using a desalting column equilibrated with Reaction Buffer. Proceed immediately to the next step.

  • Labeling Reaction:

    • Prepare a fresh stock solution of this compound (e.g., 100 mM in Reaction Buffer).

    • Add the this compound stock solution to the protein solution to achieve the desired molar excess (start with a 10- to 20-fold molar excess).

    • Incubate the reaction for 1-2 hours at room temperature in the dark.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., L-cysteine or β-mercaptoethanol) to a final concentration of approximately 10 mM to consume any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of Labeled Protein:

    • Remove excess this compound and quenching reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the protein-containing fractions.

  • Analysis:

    • Determine the protein concentration (e.g., using a BCA assay).

    • Analyze the degree of labeling by mass spectrometry.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_cleanup Cleanup and Analysis start Start with Purified Protein reduction Reduce Disulfide Bonds (e.g., 10 mM DTT) start->reduction desalting1 Remove Reducing Agent (Desalting Column) reduction->desalting1 labeling Add this compound (10-20x molar excess, pH 7.5-8.5) desalting1->labeling incubation Incubate (1-2h, RT, dark) labeling->incubation quenching Quench Reaction (e.g., 10 mM L-cysteine) incubation->quenching desalting2 Remove Excess Reagents (Desalting Column) quenching->desalting2 analysis Analyze Labeled Protein (Mass Spectrometry) desalting2->analysis end End analysis->end

Caption: Experimental workflow for cysteine labeling with this compound.

troubleshooting_logic cluster_low_labeling Low or No Labeling cluster_nonspecific Non-specific Labeling cluster_precipitation Protein Precipitation start Problem Encountered cys_oxidized Are Cysteines Reduced? start->cys_oxidized Low Labeling conc_high Is Reagent Concentration Too High? start->conc_high Non-specific Labeling overlabeling Is There Over-labeling? start->overlabeling Precipitation ph_low Is pH between 7.5-8.5? cys_oxidized->ph_low Yes sol_reduce Solution: Reduce Protein cys_oxidized->sol_reduce No reagent_removed Is Reducing Agent Removed? ph_low->reagent_removed Yes sol_adjust_ph_up Solution: Increase pH ph_low->sol_adjust_ph_up No sol_remove_reagent Solution: Remove Reducing Agent reagent_removed->sol_remove_reagent No ph_high Is pH > 8.5? conc_high->ph_high No sol_lower_conc Solution: Lower Reagent Concentration conc_high->sol_lower_conc Yes time_long Is Incubation Time Too Long? ph_high->time_long No sol_lower_ph Solution: Lower pH ph_high->sol_lower_ph Yes sol_shorten_time Solution: Shorten Incubation Time time_long->sol_shorten_time Yes solvent_issue Is Solvent Compatible? overlabeling->solvent_issue No sol_reduce_labeling Solution: Reduce Labeling overlabeling->sol_reduce_labeling Yes sol_check_solvent Solution: Check Solvent Compatibility solvent_issue->sol_check_solvent Yes

Caption: Troubleshooting logic for common issues in cysteine labeling.

reaction_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions protein_cys Protein-SH (Cysteine) thiolate Protein-S⁻ (Thiolate) protein_cys->thiolate pH 7.5-8.5 (Deprotonation) labeled_protein Protein-S-CH₂-COO⁻ (Carboxymethyl-cysteine) thiolate->labeled_protein SN2 Attack bromoacetate Br-CH₂-COO⁻ (Bromoacetate) bromoacetate->labeled_protein lysine Protein-NH₂ (Lysine) labeled_lysine Alkylated Lysine lysine->labeled_lysine High pH histidine Protein-Imidazole (Histidine) labeled_histidine Alkylated Histidine histidine->labeled_histidine High pH bromoacetate_side Br-CH₂-COO⁻ bromoacetate_side->labeled_lysine bromoacetate_side->labeled_histidine

Caption: Reaction pathways for cysteine labeling and potential side reactions.

References

Technical Support Center: Sodium Bromoacetate in Amino Acid Modification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of sodium bromoacetate for the alkylation of amino acids in peptides and proteins.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in protein chemistry?

A1: this compound is primarily used as an alkylating agent to covalently modify amino acid residues in proteins and peptides. Its most common application is the S-alkylation of cysteine residues to form stable carboxymethyl-cysteine adducts. This modification is crucial in proteomics to prevent the re-formation of disulfide bonds after reduction, ensuring proteins remain in a linear state for enzymatic digestion and subsequent analysis by mass spectrometry.[1]

Q2: Which amino acid residues react with this compound?

A2: While cysteine is the most reactive amino acid, other nucleophilic residues can also react with this compound, leading to potential side reactions. The primary targets for side reactions include:

  • Histidine: Alkylation of the imidazole ring.

  • Methionine: Alkylation of the thioether group to form a sulfonium salt.[2]

  • Lysine: Alkylation of the ε-amino group.

  • N-terminal α-amino group: Alkylation of the protein or peptide's N-terminus.

Reactions with other residues such as aspartic acid, glutamic acid, tyrosine, serine, and threonine are less common but can occur under certain conditions, particularly at higher pH and with a large excess of the alkylating agent.

Q3: How does pH affect the reaction of this compound with amino acids?

A3: The pH of the reaction buffer is a critical factor that influences both the rate and selectivity of the alkylation reaction. The reactivity of each amino acid side chain is dependent on its pKa, as the deprotonated form is the more potent nucleophile.

  • Cysteine: The thiol group of cysteine has a pKa of approximately 8.3-8.6. As the pH increases towards and above this value, the thiolate anion concentration increases, leading to a faster S-alkylation rate.

  • Histidine: The imidazole side chain has a pKa of ~6.0. Alkylation is generally favored at pH values around neutrality.

  • Lysine: The ε-amino group has a high pKa (~10.5). Significant alkylation of lysine typically requires a more basic pH.

  • N-terminal α-amino group: The pKa of the N-terminal α-amino group is typically between 7.6 and 8.0, making it susceptible to alkylation at neutral to slightly basic pH.[3]

Therefore, to enhance selectivity for cysteine, the reaction is often performed at a pH slightly below the pKa of the cysteine thiol group (e.g., pH 7.5-8.0), where the thiol is still sufficiently nucleophilic, but the amino groups of lysine and the N-terminus are largely protonated and less reactive.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental use of this compound for amino acid alkylation.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete alkylation of cysteine residues. 1. Insufficient concentration of this compound.2. Reaction time is too short.3. pH of the buffer is too low.4. Incomplete reduction of disulfide bonds prior to alkylation.1. Increase the molar excess of this compound (e.g., from 10-fold to 20-fold over the thiol concentration).2. Increase the incubation time (e.g., from 30 minutes to 60 minutes).3. Ensure the reaction buffer pH is between 7.5 and 8.5.4. Optimize the reduction step with a sufficient concentration of a reducing agent like DTT or TCEP.
Significant side reactions with other amino acids (e.g., histidine, methionine, lysine). 1. High concentration of this compound.2. High pH of the reaction buffer.3. Prolonged reaction time.4. Presence of highly reactive, solvent-accessible residues.1. Use the lowest effective concentration of this compound.2. Perform the reaction at a lower pH (e.g., pH 7.0-7.5) to decrease the reactivity of amino groups.3. Reduce the incubation time.4. If possible, use site-directed mutagenesis to replace highly reactive non-cysteine residues if they are not essential for the protein's function.
Modification of the N-terminus. 1. The pKa of the N-terminal α-amino group is in a reactive range at the experimental pH.2. High concentration of this compound.1. Lower the reaction pH to below 7.0 if compatible with protein stability and cysteine reactivity.2. Consider protecting the N-terminus prior to the alkylation reaction if selective side-chain modification is required.
Precipitation of the protein during the reaction. 1. The alkylation reaction may alter the protein's surface charge and solubility.2. The reaction buffer is not optimal for the protein's stability.1. Include solubilizing agents in the reaction buffer, such as urea or guanidinium chloride (if compatible with the protein's native structure and downstream applications).2. Screen different buffer systems to find one that maintains protein solubility.
Inconsistent results between experiments. 1. Inconsistent preparation of the this compound solution.2. Variations in pH, temperature, or incubation time.3. Degradation of the this compound stock solution.1. Always prepare fresh this compound solutions for each experiment.2. Standardize all reaction parameters (pH, temperature, time, concentrations).3. Store this compound in a cool, dry, and dark place.

Data Presentation

Table 1: Relative Reactivity of Amino Acid Side Chains with Haloacetates

Amino AcidNucleophilic GrouppKaGeneral Reactivity Trend
CysteineThiol (-SH)~8.3-8.6Very High
HistidineImidazole~6.0High
MethionineThioether (-S-CH₃)N/AModerate
Lysineε-Amino (-NH₂)~10.5Moderate (at high pH)
N-terminusα-Amino (-NH₂)~7.6-8.0Moderate
Aspartic AcidCarboxylate (-COOH)~3.9Low
Glutamic AcidCarboxylate (-COOH)~4.1Low
TyrosinePhenol (-OH)~10.1Very Low

Note: Reactivity is highly dependent on pH, solvent accessibility, and the local microenvironment of the amino acid residue within the protein structure.

Experimental Protocols

Protocol 1: Selective S-Alkylation of Cysteine Residues in a Purified Protein

This protocol is designed to maximize the alkylation of cysteine residues while minimizing off-target modifications.

Materials:

  • Purified protein solution

  • Reduction Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM Dithiothreitol (DTT)

  • Alkylation Buffer: 50 mM Tris-HCl, pH 7.5

  • This compound solution: 1 M in Alkylation Buffer (prepare fresh)

  • Quenching solution: 1 M DTT

Procedure:

  • Reduction: To the purified protein solution, add an equal volume of Reduction Buffer. Incubate at 37°C for 30 minutes to reduce all disulfide bonds.

  • Buffer Exchange (Optional but Recommended): If DTT interferes with downstream applications, perform a rapid buffer exchange into Alkylation Buffer using a desalting column.

  • Alkylation: Add the freshly prepared this compound solution to the reduced protein solution to a final concentration of 10-20 mM. Incubate in the dark at room temperature for 45 minutes.

  • Quenching: Quench the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature to consume any excess this compound.

  • Downstream Processing: The alkylated protein is now ready for downstream applications such as enzymatic digestion and mass spectrometry analysis.

Visualizations

Reaction_Pathway cluster_main Main Reaction (S-Alkylation) Cys Cysteine Residue (-SH) Product Carboxymethyl-Cysteine (-S-CH2-COO-) Cys->Product pH 7.0 - 8.5 Bromoacetate This compound (Br-CH2-COO-Na+) His Histidine Residue Met Methionine Residue Lys Lysine Residue N_term N-terminus His_mod Carboxymethyl-Histidine His->His_mod pH > 6.0 Met_mod Sulfonium Ion Met->Met_mod Lys_mod Carboxymethyl-Lysine Lys->Lys_mod pH > 9.0 N_term_mod Carboxymethylated N-terminus N_term->N_term_mod pH > 7.5

Caption: Main and side reaction pathways of this compound with amino acids.

Troubleshooting_Workflow start Alkylation Experiment check_results Analyze Results (e.g., Mass Spectrometry) start->check_results incomplete Incomplete Alkylation? check_results->incomplete side_reactions Significant Side Reactions? incomplete->side_reactions No increase_reagent Increase [Bromoacetate] or Reaction Time incomplete->increase_reagent Yes check_reduction Verify Complete Disulfide Reduction incomplete->check_reduction Yes adjust_pH_up Increase pH (e.g., to 8.0-8.5) incomplete->adjust_pH_up Yes success Successful Alkylation side_reactions->success No decrease_reagent Decrease [Bromoacetate] side_reactions->decrease_reagent Yes adjust_pH_down Decrease pH (e.g., to 7.0-7.5) side_reactions->adjust_pH_down Yes decrease_time Decrease Reaction Time side_reactions->decrease_time Yes increase_reagent->start check_reduction->start adjust_pH_up->start decrease_reagent->start adjust_pH_down->start decrease_time->start

Caption: Troubleshooting workflow for protein alkylation with this compound.

References

Technical Support Center: Quenching Excess Sodium Bromoacetate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium bromoacetate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching a reaction containing this compound?

A1: this compound is a reactive and toxic alkylating agent.[1] Quenching is a critical step to neutralize any unreacted this compound in the reaction mixture. This ensures the safety of the researcher, prevents unwanted side reactions during workup and purification, and allows for the safe disposal of waste.

Q2: What are the most common methods for quenching excess this compound?

A2: The most common methods involve the use of nucleophilic reagents that react with this compound to form less reactive and more easily removable byproducts. These methods include:

  • Reductive Quenching: Using mild reducing agents like sodium metabisulfite or sodium thiosulfate.

  • Alkaline Hydrolysis: Using a base such as sodium hydroxide to hydrolyze this compound to the less toxic sodium glycolate.[1]

  • Amine Quenching: Using a primary or secondary amine, such as diethylamine, to form a water-soluble amide adduct.[1]

Q3: How do I choose the appropriate quenching agent for my reaction?

A3: The choice of quenching agent depends on several factors, including the stability of your desired product, the reaction solvent, and the pH of the reaction mixture. For instance, if your product is sensitive to base, alkaline hydrolysis should be avoided. If your product contains reactive functional groups that could react with amines, then amine quenching would not be suitable.

Q4: Are there any safety precautions I should take when working with this compound and during the quenching process?

A4: Yes, this compound is toxic and an irritant. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The quenching of alkylating agents can be exothermic, so it is crucial to cool the reaction mixture before and during the addition of the quenching agent.

Troubleshooting Guide

Issue 1: Incomplete Quenching

  • Symptom: The reaction mixture still shows the presence of active this compound after the quenching procedure (e.g., as determined by TLC or LC-MS analysis).

  • Possible Causes:

    • Insufficient amount of quenching agent was added.

    • The quenching reaction was not allowed to proceed for a sufficient amount of time.

    • Poor mixing of the quenching agent with the reaction mixture, especially in biphasic systems.

  • Solutions:

    • Add an additional portion of the quenching agent and monitor the reaction for completion.

    • Increase the stirring time for the quenching step.

    • Ensure vigorous stirring to promote mixing between the aqueous quenching solution and the organic reaction mixture.

Issue 2: Formation of a Precipitate During Quenching

  • Symptom: An unexpected solid precipitates from the reaction mixture upon addition of the quenching agent.

  • Possible Cause: When using sodium thiosulfate in an acidic medium, elemental sulfur can precipitate.

  • Solutions:

    • To avoid sulfur precipitation, consider using sodium sulfite or sodium metabisulfite as the quenching agent.

    • Alternatively, neutralize or basify the reaction mixture with a base like sodium bicarbonate before adding the sodium thiosulfate solution.

Issue 3: The Quenching Agent Reacts with the Desired Product

  • Symptom: The yield of the desired product is lower than expected, and analysis shows the formation of byproducts derived from the reaction of the product with the quenching agent.

  • Possible Causes:

    • The chosen quenching agent is not selective and reacts with functional groups on the desired product (e.g., an amine quenching agent reacting with a carbonyl group on the product).

    • The reaction conditions for quenching are too harsh.

  • Solutions:

    • Choose a quenching agent that is less reactive towards your product. For example, if your product contains a thiol group, avoid using a thiol-based quenching agent.

    • Perform the quenching reaction at a lower temperature (e.g., 0 °C) to minimize side reactions.

    • Use a milder quenching agent. For instance, a saturated solution of sodium bicarbonate can sometimes be sufficient to hydrolyze residual this compound without affecting sensitive functionalities.

Data Presentation: Comparison of Common Quenching Methods

The following table summarizes key parameters for common methods used to quench excess this compound. The data is primarily based on protocols for bromoacetic acid and its derivatives, which are expected to have similar reactivity.[1]

Quenching AgentStoichiometry (vs. excess this compound)Typical Reaction TimeTemperature (°C)Notes
Sodium Metabisulfite 1.5 - 2.0 equivalents15 - 30 minutes0 - 25Effective at neutralizing the electrophilic bromine. The reaction is generally rapid.[1]
Aqueous Sodium Hydroxide 2.0 - 3.0 equivalents1 - 2 hours25 - 50Quenching occurs via hydrolysis to the less toxic sodium glycolate.[1] Suitable for products stable to basic conditions.
Diethylamine 2.0 - 5.0 equivalents1 hour0 - 25Forms a water-soluble amide adduct that can be easily removed during aqueous workup.[1]
Sodium Thiosulfate 1.5 - 2.0 equivalents15 - 30 minutes0 - 25Effective, but can form elemental sulfur in acidic conditions.
Sodium Sulfite 1.5 - 2.0 equivalents15 - 30 minutes0 - 25A good alternative to sodium thiosulfate to avoid sulfur precipitation.

Experimental Protocols

Protocol 1: Quenching with Sodium Metabisulfite

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium metabisulfite (1.5 - 2.0 equivalents relative to the excess this compound) to the vigorously stirred reaction mixture.

  • Continue stirring at 0 °C for 15 minutes, then allow the mixture to warm to room temperature and stir for an additional 15 minutes.

  • Proceed with the aqueous workup by adding water and an appropriate organic solvent for extraction.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

Protocol 2: Quenching by Alkaline Hydrolysis

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a 1 M aqueous solution of sodium hydroxide (2.0 - 3.0 equivalents relative to the excess this compound) to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress of the hydrolysis can be monitored by TLC or LC-MS.

  • After completion, cool the mixture back to 0 °C and neutralize the excess base by the dropwise addition of 1 M HCl until the pH is neutral.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[1]

Protocol 3: Quenching with Sodium Thiosulfate

  • Cool the reaction mixture to 0 °C in an ice bath.

  • If the reaction medium is acidic, first add a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Slowly add a saturated aqueous solution of sodium thiosulfate (1.5 - 2.0 equivalents) to the vigorously stirred mixture.

  • Stir at 0 °C for 15 minutes, then allow to warm to room temperature and stir for another 15 minutes.

  • Proceed with the standard aqueous workup as described in Protocol 1.

Visualizations

Quenching_Workflow cluster_reaction Reaction Phase cluster_quenching Quenching Phase cluster_workup Workup Phase Reaction Reaction with This compound Cooling Cool Reaction Mixture to 0 °C Reaction->Cooling Reaction Complete AddQuench Add Quenching Agent Cooling->AddQuench Stir Stir to Complete Quenching AddQuench->Stir Extraction Aqueous Extraction Stir->Extraction Quenching Complete Wash Wash Organic Layer Extraction->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate to Isolate Product Dry->Concentrate

Caption: General experimental workflow for quenching excess this compound.

Quenching_Decision_Tree Start Choose Quenching Agent ProductStability Is the product base sensitive? Start->ProductStability AmineReactive Does the product have reactive groups towards amines? ProductStability->AmineReactive Yes AlkalineHydrolysis Use Alkaline Hydrolysis (e.g., NaOH) ProductStability->AlkalineHydrolysis No AcidicMedia Is the reaction medium acidic? AmineReactive->AcidicMedia Yes AmineQuench Use Amine Quenching (e.g., Diethylamine) AmineReactive->AmineQuench No UseSulfite Use Sodium Sulfite or Metabisulfite to avoid Sulfur precipitation AcidicMedia->UseSulfite Yes UseThiosulfate Can use Sodium Thiosulfate (after neutralization) AcidicMedia->UseThiosulfate No ReductiveQuench Use Reductive Quenching (e.g., Na2S2O5, Na2SO3)

Caption: Decision tree for selecting a suitable quenching agent.

Troubleshooting_Precipitate Start Precipitate forms during quenching with Na2S2O3 CheckpH Is the reaction medium acidic? Start->CheckpH Sulfur Precipitate is likely elemental sulfur CheckpH->Sulfur Yes OtherPrecipitate Precipitate may be an insoluble salt of the product or byproduct CheckpH->OtherPrecipitate No Solution1 Neutralize with NaHCO3 before adding Na2S2O3 Sulfur->Solution1 Solution2 Use an alternative quencher: Sodium Sulfite (Na2SO3) or Sodium Metabisulfite (Na2S2O5) Sulfur->Solution2 Investigate Further analysis needed to identify the precipitate OtherPrecipitate->Investigate

References

Technical Support Center: Preventing Off-Target Modification by Sodium Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein modification using sodium bromoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding off-target modifications during alkylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in protein research?

A1: this compound is an alkylating agent primarily used to covalently modify the thiol groups (-SH) of cysteine residues in proteins. This process, known as carboxymethylation, is a critical step in proteomics and protein characterization workflows. Its main purpose is to prevent the re-formation of disulfide bonds after they have been reduced by reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This ensures that proteins remain in a denatured and linear state, which is essential for effective enzymatic digestion and subsequent analysis by mass spectrometry.[1]

Q2: What are "off-target" modifications in the context of this compound treatment?

A2: Off-target modifications refer to the unintended covalent modification of amino acid residues other than cysteine by this compound. Due to its reactive nature, this compound can also alkylate other nucleophilic residues within a protein, leading to undesired heterogeneity in the sample and potential interference with downstream analyses.

Q3: Which amino acid residues are most susceptible to off-target alkylation by this compound?

A3: While cysteine is the primary target, other amino acid residues with nucleophilic side chains can also be modified, especially when using an excess of the alkylating agent or under non-optimal reaction conditions. The susceptibility to off-target alkylation generally follows this order:

  • Histidine: The imidazole ring of histidine is a common off-target.[2][3]

  • Lysine: The primary amine of the lysine side chain can be alkylated.[1]

  • Methionine: The sulfur atom in the methionine side chain is susceptible to modification.[2][3][4]

  • Aspartic Acid & Glutamic Acid: The carboxyl groups of these residues can be modified.

  • N-terminus: The N-terminal alpha-amino group of the protein or peptide is also a potential site for off-target modification.[5]

Q4: How does pH influence the rate of on-target and off-target alkylation?

A4: pH is a critical parameter in alkylation reactions. The reactivity of the target cysteine thiol group is highly pH-dependent. At an alkaline pH (typically pH 8.0 or higher), the thiol group is deprotonated to form the more nucleophilic thiolate anion (-S⁻), which significantly accelerates the desired alkylation reaction. However, higher pH also increases the nucleophilicity of other groups, such as the amino group of lysine, which can lead to an increase in off-target modifications.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Mass spectrometry data shows unexpected mass shifts corresponding to modifications on non-cysteine residues. Off-target alkylation. 1. Optimize pH: Perform alkylation at a pH closer to neutral (7.0-8.0) to decrease the reactivity of off-target residues like lysine. 2. Reduce Reagent Concentration: Use a lower concentration of this compound. A 2 to 5-fold molar excess over the reducing agent is a good starting point. 3. Control Temperature: Perform the reaction at room temperature. Avoid excessive heat, which can increase the rate of off-target reactions.[5] 4. Limit Reaction Time: Keep the incubation time to the minimum required for complete cysteine alkylation (e.g., 30 minutes).[5] 5. Quench the Reaction: After incubation, quench the excess this compound with a thiol-containing reagent like DTT or 2-mercaptoethanol.
Incomplete alkylation of cysteine residues. Insufficient reagent or suboptimal reaction conditions. 1. Ensure Complete Reduction: Confirm that disulfide bonds are fully reduced before adding this compound. 2. Optimize Reagent Concentration: Increase the concentration of this compound, but be mindful of the increased risk of off-target effects. 3. Increase pH: If incomplete alkylation persists at neutral pH, cautiously increase the pH to 8.0-8.5 to enhance the reactivity of cysteine thiols.
Significant methionine oxidation observed alongside alkylation. Side reaction promoted by certain alkylating agents. 1. Consider Alternative Reagents: If methionine oxidation is a major concern, consider using an alternative alkylating agent like 2-chloroacetamide, which has been reported to cause less methionine oxidation compared to iodoacetamide, a related haloacetyl compound.[4] However, be aware that each reagent has its own profile of off-target effects.
High background noise and multiple adducts in mass spectra. Over-alkylation and sample heterogeneity. 1. Optimize all reaction parameters: Carefully control pH, temperature, concentration, and time. 2. Improve Sample Cleanup: Ensure thorough removal of excess reagents and byproducts before mass spectrometry analysis.

Data Presentation

Table 1: Comparison of Common Alkylating Agents

Alkylating AgentPrimary TargetKnown Off-TargetsKey Considerations
This compound CysteineHistidine, Lysine, Methionine, N-terminus[2][3]Reactivity is comparable to iodoacetamide.
Iodoacetamide CysteineHistidine, Lysine, Methionine, N-terminus, Aspartic Acid, Glutamic Acid[5]Most commonly used, but known for off-target effects.[4]
2-Chloroacetamide CysteineLower levels of off-target alkylation on some residues compared to iodoacetamide, but can cause significant methionine oxidation.[4]A potential alternative to reduce certain off-target modifications.
Acrylamide CysteineCan also modify other residues.Offers a different reactivity profile.
N-ethylmaleimide (NEM) CysteineGenerally more specific to cysteines.Can introduce a chiral center.

Table 2: Factors Influencing Off-Target Modification by Haloacetyl Alkylating Agents

ParameterEffect on Off-Target ModificationRecommendation for Minimizing Off-Targets
pH Higher pH increases the reactivity of nucleophilic side chains (e.g., lysine), leading to more off-target alkylation.Maintain pH in the range of 7.0-8.0.
Temperature Higher temperatures increase reaction rates, including those of off-target modifications.Perform alkylation at room temperature.
Reagent Concentration A large excess of this compound increases the likelihood of off-target reactions.Use the lowest concentration that ensures complete alkylation of cysteines (e.g., 2-5 fold molar excess over the reducing agent).
Reaction Time Longer incubation times provide more opportunity for slower off-target reactions to occur.Limit reaction time to 30-60 minutes, followed by quenching.

Experimental Protocols

Protocol 1: In-Solution Protein Alkylation with Minimized Off-Target Effects

This protocol is designed for the alkylation of proteins in a solution format, with steps to minimize off-target modifications.

  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample in a denaturation buffer (e.g., 6 M Guanidine HCl or 8 M Urea, 100 mM Tris-HCl, pH 8.0).

  • Reduction:

    • Add a reducing agent, such as DTT to a final concentration of 10 mM or TCEP to a final concentration of 5 mM.

    • Incubate at 37°C for 1 hour.

  • Alkylation:

    • Cool the sample to room temperature.

    • Prepare a fresh stock solution of this compound (e.g., 0.5 M in buffer).

    • Add this compound to the protein solution to a final concentration of 20-25 mM (a 2-2.5 fold molar excess over DTT).

    • Incubate in the dark at room temperature for 30 minutes.

  • Quenching:

    • Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

    • Incubate for 15 minutes at room temperature.

  • Downstream Processing:

    • Proceed with buffer exchange or dialysis to remove urea/guanidine and excess reagents.

    • The protein is now ready for enzymatic digestion (e.g., with trypsin) and mass spectrometry analysis.

Visualizations

Alkylation_Workflow cluster_prep Sample Preparation cluster_reaction Alkylation Reaction cluster_analysis Downstream Analysis Protein Protein Sample Denature Denaturation (e.g., 8M Urea, pH 8.0) Protein->Denature Reduce Reduction (e.g., 10mM DTT, 37°C) Denature->Reduce Denatured Protein Alkyl Alkylation (20-25mM this compound, RT, 30 min, in dark) Reduce->Alkyl Reduced Cysteines Quench Quenching (e.g., 20mM DTT) Alkyl->Quench Alkylated Protein Cleanup Sample Cleanup (Buffer Exchange/Dialysis) Quench->Cleanup Digest Enzymatic Digestion (e.g., Trypsin) Cleanup->Digest MS LC-MS/MS Analysis Digest->MS Troubleshooting_Logic Start Problem: Off-Target Modification Detected in MS Data Check_pH Is pH > 8.0? Start->Check_pH Check_Conc Is [Bromoacetate] in large excess? Check_pH->Check_Conc No Sol_pH Action: Lower pH to 7.0-8.0 Check_pH->Sol_pH Yes Check_Temp Was reaction heated? Check_Conc->Check_Temp No Sol_Conc Action: Reduce concentration to 2-5x molar excess Check_Conc->Sol_Conc Yes Check_Time Was reaction time > 60 min? Check_Temp->Check_Time No Sol_Temp Action: Perform reaction at room temperature Check_Temp->Sol_Temp Yes Sol_Time Action: Reduce time to 30 min and quench Check_Time->Sol_Time Yes Re_evaluate Re-run experiment and analyze MS data Check_Time->Re_evaluate No, consider alternative reagents Sol_pH->Re_evaluate Sol_Conc->Re_evaluate Sol_Temp->Re_evaluate Sol_Time->Re_evaluate

References

impact of pH on sodium bromoacetate alkylation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sodium bromoacetate alkylation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their alkylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of pH in this compound alkylation reactions?

The pH of the reaction medium is a critical factor that directly influences the efficiency and specificity of alkylation with this compound. It primarily works by controlling the protonation state of the nucleophile (the molecule to be alkylated). For most nucleophiles, the deprotonated form is significantly more reactive. Therefore, adjusting the pH to favor the deprotonated species is key to achieving a high reaction rate.

Q2: What is the optimal pH for alkylating cysteine residues in proteins?

The optimal pH for alkylating cysteine residues with reagents like this compound is typically between 7.5 and 8.5.[1] The reactivity of the cysteine's thiol group (-SH) depends on its deprotonation to the more nucleophilic thiolate anion (S⁻).[1] The pKa of a typical cysteine thiol group is around 8.3.[1] Running the reaction at a pH at or slightly above this pKa ensures a sufficient concentration of the reactive thiolate, leading to higher efficiency.[1]

Q3: How does pH affect the alkylation of other nucleophiles like amines or phenols?

  • Amines: Similar to thiols, amines must be in their neutral, deprotonated state (R-NH₂) to be nucleophilic. At acidic pH, they are protonated to form non-nucleophilic ammonium salts (R-NH₃⁺). However, a significant challenge with amine alkylation is that the product (a secondary or tertiary amine) is often more nucleophilic than the starting amine, which can lead to multiple alkylations (polyalkylation).[2][3] Careful control of stoichiometry and reaction conditions is crucial.

  • Phenols: For phenols, a base is required to deprotonate the hydroxyl group (-OH) to form the much more nucleophilic phenoxide ion (-O⁻).[4] Therefore, alkylation of phenols is typically carried out under basic conditions. Polar aprotic solvents like DMF or acetone are often preferred to enhance the nucleophilicity of the phenoxide.[4]

Q4: Can this compound react with other amino acid residues besides cysteine?

Yes, particularly under non-optimal conditions. While it is relatively specific for cysteine, side reactions can occur with other nucleophilic amino acid side chains. These include the ε-amino group of lysine, the imidazole ring of histidine, and the thioether of methionine.[1][5] These side reactions are more common at higher pH values (e.g., above 9.0), with high concentrations of this compound, or during prolonged reaction times.[1]

Troubleshooting Guides

Issue 1: Low or No Alkylation Efficiency

Q: My alkylation reaction is showing very low yield. What are the common causes related to pH?

Low alkylation efficiency is frequently linked to incorrect pH.

  • Cause 1: pH is too low.

    • Explanation: For nucleophiles like thiols and amines, an acidic pH will keep them in their protonated, non-nucleophilic forms (-SH₂⁺, -NH₃⁺). This drastically reduces the reaction rate.[1][6]

    • Solution: Ensure your reaction buffer is within the optimal range for your specific nucleophile. For cysteine, this is pH 7.5-8.5.[1] Use a buffer with sufficient capacity to maintain the pH throughout the reaction.

  • Cause 2: Insufficient base for phenoxide formation.

    • Explanation: When alkylating phenols, a base is necessary to generate the reactive phenoxide. If the base is too weak or used in insufficient quantity, the concentration of the nucleophile will be too low.

    • Solution: Use an appropriate base (e.g., potassium carbonate, sodium hydride) in a suitable solvent (e.g., DMF, acetone) to ensure complete deprotonation of the phenol.[4][7]

Other Potential Causes:

  • Low Reagent Concentration: The molar ratio of this compound to the nucleophile may be too low. A 5 to 10-fold molar excess of the alkylating agent over the thiol concentration is a common starting point for protein alkylation.[1]

  • Low Temperature: Reaction kinetics are slower at lower temperatures. Consider performing the reaction at room temperature or 37°C.[1]

  • Short Reaction Time: The reaction may not have had enough time to proceed to completion. Typical times are 30-60 minutes at room temperature.[1]

G start Low Alkylation Yield check_ph Is pH optimal for nucleophile activation? start->check_ph check_conc Is reagent concentration adequate? check_ph->check_conc Yes ph_low pH is too low/high or buffer capacity is poor. check_ph->ph_low No check_time_temp Are reaction time and temperature sufficient? check_conc->check_time_temp Yes conc_low Molar excess of alkylating agent is too low. check_conc->conc_low No success Yield Improved check_time_temp->success Yes time_temp_low Reaction time is too short or temperature is too low. check_time_temp->time_temp_low No adjust_ph Adjust pH to optimal range (e.g., 7.5-8.5 for thiols). Use a robust buffer. ph_low->adjust_ph adjust_ph->success adjust_conc Increase molar excess of this compound. conc_low->adjust_conc adjust_conc->success adjust_time_temp Increase incubation time and/or temperature. time_temp_low->adjust_time_temp adjust_time_temp->success

Troubleshooting workflow for low alkylation yield.
Issue 2: Non-specific Alkylation and Side Reactions

Q: I'm observing modification of residues other than my target, what's causing this?

Non-specific alkylation is a common issue, often driven by sub-optimal pH conditions.

  • Cause 1: pH is too high.

    • Explanation: While a basic pH is needed to deprotonate the target nucleophile, excessively high pH (e.g., > 9.0) will also increase the deprotonation and therefore the nucleophilicity of other groups, such as the amino groups of lysine or the imidazole ring of histidine.[1] This leads to a loss of specificity.

    • Solution: Lower the pH to the recommended optimal range. For cysteine alkylation, avoid pH values above 9.0 to maintain selectivity over other amino acid residues.[1]

  • Cause 2: Excessive concentration of this compound.

    • Explanation: A very high concentration of the alkylating agent increases the probability of it reacting with less reactive, off-target sites.[1]

    • Solution: Titrate the concentration of this compound to determine the lowest effective concentration that provides complete modification of the target site.

  • Cause 3: Prolonged reaction time.

    • Explanation: Allowing the reaction to proceed for too long can enable slower, non-specific reactions to occur after the primary target has been fully alkylated.[1]

    • Solution: Optimize the reaction time by performing a time-course experiment to find the minimum time required for complete target alkylation.

G cluster_low Low pH (<7) cluster_optimal Optimal pH (e.g., 7.5-8.5 for Thiols) cluster_high High pH (>9) low_nuc Protonated Nucleophile (e.g., R-SH) Low Reactivity low_outcome Outcome: Low Efficiency low_nuc->low_outcome Slow Reaction opt_nuc Deprotonated Nucleophile (e.g., R-S⁻) High Reactivity opt_outcome Outcome: High Efficiency & Specificity opt_nuc->opt_outcome Fast, Specific Reaction high_nuc Deprotonated Nucleophile (e.g., R-S⁻) High Reactivity high_outcome Outcome: Non-Specific Alkylation high_nuc->high_outcome Non-specific Reaction side_nuc Side-Reaction Nucleophiles (e.g., Lys-NH₂) Also Reactive side_nuc->high_outcome Non-specific Reaction

Impact of pH on alkylation reaction outcomes.

Data Presentation

Table 1: pH Effects on Alkylation of Different Nucleophiles
Nucleophile (Example)pKa of Conjugate AcidOptimal pH RangeEffect of Low pH (< pKa)Effect of High pH (> Optimal)
Thiol (Cysteine)~8.37.5 - 8.5[1]Thiol is protonated (-SH), reducing nucleophilicity and reaction rate.[1]Increases reactivity of other residues (Lys, His), leading to loss of specificity.[1]
Amine (Lysine ε-amino)~10.58.0 - 9.5Amine is protonated (-NH₃⁺), rendering it non-nucleophilic.Increases risk of over-alkylation and side reactions.
Phenol (Tyrosine)~10.5> 10Phenol is protonated (-OH), with very low nucleophilicity.Required for deprotonation to reactive phenoxide (-O⁻). May denature proteins.

Experimental Protocols

Protocol: Alkylation of Cysteine Residues in a Protein Sample

This protocol provides a general workflow for the reduction and alkylation of cysteine residues in a protein sample for applications such as mass spectrometry-based proteomics.

Materials:

  • Protein sample

  • Denaturation/Alkylation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.0

  • Reducing Agent: 500 mM Dithiothreitol (DTT) stock in water

  • Alkylating Agent: 500 mM this compound stock in Alkylation Buffer (prepare fresh)

  • Quenching Solution: 500 mM DTT stock in water

  • pH meter and temperature-controlled incubator/water bath

Procedure:

  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample in the Denaturation/Alkylation Buffer to a final concentration of 1-10 mg/mL.

    • Incubate for 1 hour at 37°C to ensure complete denaturation and exposure of cysteine residues.[1]

  • Reduction:

    • Add the 500 mM DTT stock solution to the protein sample to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour to reduce all disulfide bonds.[1]

  • Cooling:

    • Allow the sample to cool to room temperature. This is important to prevent heat-induced degradation during alkylation.

  • Alkylation:

    • Add the freshly prepared 500 mM this compound stock solution to the sample to achieve a final concentration of 25-50 mM (a 5-10 fold molar excess over total thiols is a good starting point).

    • Incubate the reaction in the dark (to prevent light-induced side reactions) for 30-60 minutes at room temperature.[1]

  • Quenching:

    • Stop the alkylation reaction by adding the 500 mM DTT stock solution to a final concentration that is at least equivalent to the concentration of this compound used. This will consume any excess alkylating agent.[1]

    • Incubate for 15 minutes at room temperature in the dark.

  • Sample Processing:

    • The sample is now ready for downstream processing, such as buffer exchange, enzymatic digestion (e.g., with trypsin), and analysis by mass spectrometry.

G start Start: Protein Sample step1 1. Solubilize & Denature (8M Urea, pH 8.0, 37°C) start->step1 step2 2. Reduce Disulfides (10mM DTT, 37°C) step1->step2 step3 3. Cool to Room Temp. step2->step3 step4 4. Alkylate Cysteines (this compound, RT, Dark) step3->step4 step5 5. Quench Reaction (Excess DTT, RT, Dark) step4->step5 step6 6. Downstream Processing (e.g., Digestion, LC-MS) step5->step6 end End: Analyzed Data step6->end

General experimental workflow for protein alkylation.

References

strategies to improve yield in sodium bromoacetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield in reactions involving the synthesis of sodium bromoacetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing this compound?

A1: The most straightforward method for synthesizing this compound is through the neutralization of bromoacetic acid with a sodium base, such as sodium hydroxide or sodium carbonate. This acid-base reaction is typically performed in an aqueous solution.

Q2: What are the primary factors that influence the yield of this compound synthesis?

A2: The key factors that affect the yield of this compound are:

  • Temperature: Higher temperatures can accelerate the hydrolysis of the carbon-bromine bond, leading to the formation of sodium glycolate as a byproduct.

  • Choice of Base: The strength and nature of the base can influence the rate of the desired neutralization reaction versus undesired side reactions.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of product degradation.

  • Purity of Reactants: The purity of the starting bromoacetic acid is crucial, as impurities can lead to side reactions and lower yields.

Q3: What is the main side reaction that reduces the yield of this compound?

A3: The primary side reaction is the hydrolysis of bromoacetic acid or its sodium salt to form glycolic acid (or sodium glycolate) and hydrobromic acid (or sodium bromide).[1][2] This reaction is an SN2 nucleophilic substitution where a hydroxide ion or water acts as the nucleophile.

Q4: How can I minimize the formation of sodium glycolate?

A4: To minimize the formation of sodium glycolate, it is recommended to:

  • Maintain a low reaction temperature, ideally at or below room temperature.

  • Add the base solution slowly to the bromoacetic acid solution to control the exothermic nature of the neutralization reaction.

  • Use the stoichiometric amount of base to avoid excess hydroxide ions that can promote hydrolysis.

  • Keep the reaction time as short as necessary for complete neutralization.

Q5: What is the role of this compound in Williamson ether synthesis and what are the potential side reactions?

A5: In the Williamson ether synthesis, this compound can be used as an electrophile to react with an alkoxide or phenoxide nucleophile to form an ether. However, a common competing side reaction is the base-catalyzed elimination of the alkylating agent, especially if the structure of the nucleophile is sterically hindered.[3][4][5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield of this compound Hydrolysis of the Product: The reaction temperature was too high, or the reaction time was too long, leading to the formation of sodium glycolate.[2]Maintain the reaction temperature at or below room temperature. Add the base dropwise with efficient stirring to dissipate heat. Monitor the reaction progress and stop once neutralization is complete.
Incomplete Neutralization: Insufficient amount of base was used.Ensure the molar equivalence of the base to bromoacetic acid. The pH of the final solution should be neutral.
Loss during Workup: The product is highly soluble in water, and excessive washing can lead to significant loss.Minimize the volume of water used for washing. Consider using a saturated sodium chloride solution to decrease the solubility of the product in the aqueous phase.
Product is Contaminated with Sodium Glycolate Reaction Conditions Favoring Hydrolysis: As mentioned above, high temperatures and excess base promote the formation of this impurity.Optimize the reaction conditions by lowering the temperature and using a stoichiometric amount of a weaker base like sodium bicarbonate.
Difficulty in Isolating the Product Product Remains in Solution: this compound is very soluble in water, making direct crystallization challenging.The product is often used in solution for subsequent steps. If isolation is necessary, removal of water under reduced pressure at low temperatures is the preferred method.
Reaction with Alkoxides Gives Low Ether Yield Competing Elimination Reaction: The alkoxide is acting as a base rather than a nucleophile, leading to the formation of elimination byproducts.[3]Use a less sterically hindered alkoxide if possible. Employ a polar aprotic solvent to favor the SN2 reaction pathway.

Data Presentation

Table 1: Impact of Reaction Parameters on this compound Yield (Qualitative)

Parameter Condition Expected Impact on Yield Reason
Temperature Low (0-25 °C)HigherMinimizes the rate of the hydrolysis side reaction.[6]
High (>40 °C)LowerAccelerates the hydrolysis of the C-Br bond to form sodium glycolate.[2]
Base Weak (e.g., NaHCO₃)HigherReduces the concentration of hydroxide ions, thus slowing down the hydrolysis reaction.
Strong (e.g., NaOH)Potentially LowerThe high concentration of OH⁻ can increase the rate of hydrolysis if not carefully controlled.[1]
Stoichiometry Equimolar BaseHigherEnsures complete neutralization without having excess base to promote side reactions.
Excess BaseLowerThe excess hydroxide ions will increase the rate of the hydrolysis side reaction.
Reaction Time ShortHigherMinimizes the time for the hydrolysis side reaction to occur.
LongLowerIncreases the extent of product degradation through hydrolysis.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol describes the synthesis of this compound from bromoacetic acid and sodium carbonate.

Materials:

  • Bromoacetic acid

  • Sodium carbonate (anhydrous)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • pH indicator paper or pH meter

Procedure:

  • In a flask equipped with a magnetic stir bar, dissolve the desired amount of bromoacetic acid in a minimal amount of cold deionized water.

  • Cool the flask in an ice bath to maintain a low temperature.

  • In a separate beaker, prepare a solution of sodium carbonate in deionized water. A stoichiometric amount (0.5 molar equivalents of Na₂CO₃ to bromoacetic acid) should be used.

  • Slowly add the sodium carbonate solution dropwise to the stirred bromoacetic acid solution. Monitor the addition rate to control the effervescence (CO₂ evolution).

  • Continuously monitor the pH of the reaction mixture. Continue adding the sodium carbonate solution until the pH reaches approximately 7.

  • Once the neutralization is complete, the resulting aqueous solution of this compound can be used directly for subsequent reactions or the water can be removed under reduced pressure at a low temperature to isolate the solid product.

Mandatory Visualizations

reaction_pathway cluster_main Desired Reaction: Neutralization cluster_side Side Reaction: Hydrolysis BA Bromoacetic Acid (BrCH₂COOH) SBA This compound (BrCH₂COONa) BA->SBA + Base Base Sodium Base (e.g., NaOH, Na₂CO₃) Base->BA Byproduct Sodium Glycolate (HOCH₂COONa) SBA->Byproduct + OH⁻ / H₂O (Heat) H2O H₂O H2O->SBA

Caption: Desired and side reaction pathways in this compound synthesis.

troubleshooting_yield Start Low Yield of This compound CheckTemp Was the reaction temperature kept low? Start->CheckTemp CheckBase Was a stoichiometric amount of base used? CheckTemp->CheckBase Yes HighTemp High temperature likely caused hydrolysis. CheckTemp->HighTemp No CheckTime Was the reaction time minimized? CheckBase->CheckTime Yes ExcessBase Excess base likely caused hydrolysis. CheckBase->ExcessBase No LongTime Prolonged reaction time allowed for hydrolysis. CheckTime->LongTime No Solution Optimize by: - Lowering temperature - Using stoichiometric base - Reducing reaction time CheckTime->Solution Yes HighTemp->Solution ExcessBase->Solution LongTime->Solution

References

removing sodium bromoacetate byproducts from synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the removal of sodium bromoacetate byproducts from synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively purifying their target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound relevant to its removal?

A1: this compound is a salt, making it highly polar and readily soluble in aqueous solutions.[1][2] Its solubility in non-polar organic solvents is expected to be very low. This significant difference in solubility is the primary principle exploited for its removal from organic reaction mixtures.

Q2: What are the most common methods for removing this compound byproducts?

A2: The most common and straightforward method is an aqueous workup (liquid-liquid extraction) where the reaction mixture is washed with water or a basic solution.[3] For solid products, recrystallization can be an effective technique.[4] In cases where the target molecule is sensitive to water, a non-aqueous workup using solid-supported scavengers may be employed.[5]

Q3: Why is a basic aqueous wash (e.g., with sodium bicarbonate) often recommended?

A3: A basic wash is recommended to neutralize any residual acidic components in the reaction mixture. This compound can hydrolyze to form bromoacetic acid, which is also water-soluble. A wash with a mild base like sodium bicarbonate ensures that any acidic species are converted to their corresponding salts, further increasing their solubility in the aqueous phase and facilitating their removal from the organic layer.[3]

Troubleshooting Guides

Aqueous Workup (Liquid-Liquid Extraction)

Q4: I'm performing an aqueous extraction, but I'm not sure which organic solvent to use. What do you recommend?

A4: The choice of organic solvent is critical for an effective extraction. An ideal solvent should completely dissolve your desired product while having minimal solubility for this compound. Given that this compound is a salt, it will be largely insoluble in most common, less polar organic solvents.

Data Presentation: Qualitative Solubility of this compound

SolventPolarityExpected Solubility of this compound
WaterHighVery High[2]
Methanol / EthanolHighModerate to High[1]
AcetonitrileHighLow to Moderate
Dimethylformamide (DMF)HighLow to Moderate
Dimethyl Sulfoxide (DMSO)HighLow to Moderate
Dichloromethane (DCM)MediumVery Low
Ethyl Acetate (EtOAc)MediumVery Low
Diethyl EtherLowVery Low
TolueneLowVery Low
Hexane / HeptaneLowVery Low

This table is based on general principles of solubility ("like dissolves like") and available data. It is always recommended to perform a small-scale test if the solubility of your specific compound is unknown.

Q5: An emulsion has formed between the organic and aqueous layers during extraction. How can I resolve this?

A5: Emulsion formation is a common issue when performing liquid-liquid extractions. Here are several techniques to break an emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for a period of time; the layers may separate on their own.

  • Gentle Swirling: Gently swirl the contents of the separatory funnel instead of vigorous shaking.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to force the separation of the layers.

  • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break up the emulsified layer.

  • Solvent Addition: Adding more of the organic solvent can sometimes help to resolve the emulsion.

Experimental Protocols: Aqueous Extraction of this compound

  • Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature. If the reaction was performed under anhydrous conditions, it can be cautiously quenched with water or a saturated aqueous solution of ammonium chloride.

  • Solvent Addition: Dilute the quenched reaction mixture with an appropriate organic solvent in which your product is soluble but this compound is not (e.g., dichloromethane or ethyl acetate).

  • Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel of an appropriate size.

  • Aqueous Wash: Add deionized water to the separatory funnel, stopper it, and invert it several times, making sure to vent frequently to release any pressure buildup. Allow the layers to separate and then drain the aqueous layer.

  • Basic Wash (Optional but Recommended): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the organic layer in the separatory funnel. Mix and separate as in the previous step. This will remove any acidic byproducts.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, which should now be free of this compound.

Mandatory Visualization: Aqueous Extraction Workflow

G Workflow for Aqueous Extraction start Completed Reaction Mixture quench Quench Reaction (e.g., with water or sat. NH4Cl) start->quench add_solvent Add Organic Solvent quench->add_solvent transfer Transfer to Separatory Funnel add_solvent->transfer wash_water Wash with Water transfer->wash_water wash_bicarb Wash with sat. NaHCO3 (aq) wash_water->wash_bicarb waste Aqueous Waste (contains this compound) wash_water->waste wash_brine Wash with Brine wash_bicarb->wash_brine wash_bicarb->waste dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry wash_brine->waste filter_concentrate Filter and Concentrate dry->filter_concentrate product Purified Product filter_concentrate->product

Caption: A flowchart of the aqueous extraction process.

Purification by Recrystallization

Q6: My product is a solid, and after aqueous workup, I suspect it is still contaminated with this compound. Can I use recrystallization?

A6: Yes, recrystallization is an excellent method for purifying solid organic compounds from salt impurities like this compound.[4] The success of this technique relies on finding a solvent in which your product has high solubility at elevated temperatures and low solubility at lower temperatures, while the this compound remains either insoluble or highly soluble at all temperatures.

Experimental Protocols: Recrystallization to Remove this compound

  • Solvent Selection: Choose a solvent in which your desired compound is highly soluble when hot and poorly soluble when cold. The ideal solvent will not dissolve this compound, or it will keep it in solution upon cooling. Common recrystallization solvents include ethanol, methanol, ethyl acetate, and toluene, or mixtures thereof.

  • Dissolution: Place the impure solid product in a flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (if necessary): If this compound or other impurities are insoluble in the hot solvent, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization: Recrystallization Workflow

G Workflow for Recrystallization start Impure Solid Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Cool Solution Slowly hot_filtration->cool Clear Solution crystallize Crystals Form cool->crystallize vacuum_filtration Collect Crystals via Vacuum Filtration crystallize->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash mother_liquor Mother Liquor (contains impurities) vacuum_filtration->mother_liquor dry Dry Crystals wash->dry product Pure Crystalline Product dry->product

Caption: A flowchart of the recrystallization process.

Non-Aqueous Workup

Q7: My target molecule is sensitive to water. Is there a way to remove this compound without an aqueous workup?

A7: Yes, for water-sensitive compounds, a non-aqueous workup using solid-supported scavengers is a viable option.[5] These are polymer resins with functional groups that can react with and bind to the target impurity, which can then be removed by simple filtration. For this compound, a scavenger resin with a functional group that can displace the bromide or interact with the sodium salt would be effective.

Experimental Protocols: General Procedure for Solid-Supported Scavenger Use

  • Scavenger Selection: Choose a scavenger resin with functionality appropriate for binding this compound. An amine-functionalized resin (to displace the bromide) or a sulfonic acid resin (to perform an ion exchange with the sodium) could be effective.

  • Reaction: After the primary reaction is complete, add the selected scavenger resin to the reaction mixture (typically 2-5 equivalents relative to the amount of this compound).

  • Stirring: Stir the mixture at room temperature for a period of 4-16 hours to allow for complete scavenging of the byproduct.

  • Filtration: Filter the reaction mixture to remove the resin, which now has the this compound bound to it.

  • Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

Mandatory Visualization: Purification Method Selection Guide

G Purification Method Selection Guide start Reaction Complete (contains this compound) product_state Is the product a solid? start->product_state water_sensitive Is the product water-sensitive? product_state->water_sensitive Yes product_state->water_sensitive No recrystallization Recrystallization product_state->recrystallization Yes, and further purification needed aqueous_workup Aqueous Workup (Extraction) water_sensitive->aqueous_workup No scavenger Solid-Supported Scavenger water_sensitive->scavenger Yes

Caption: A decision tree for selecting a purification method.

References

Validation & Comparative

A Comparative Analysis of Brominating Agents: Sodium Bromoacetate vs. N-Bromosuccinimide (NBS)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective introduction of bromine into a molecule is a cornerstone of organic synthesis. The choice of the brominating agent is critical and dictates the outcome of the reaction. This guide provides a detailed comparative analysis of two brominating agents: the well-established N-Bromosuccinimide (NBS) and the more recently explored sodium bromoacetate. This comparison is based on their reactivity, substrate scope, reaction mechanisms, and safety profiles, supported by experimental data and protocols.

Executive Summary

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for free-radical bromination, particularly at allylic and benzylic positions, as well as for the α-bromination of carbonyl compounds.[1][2][3] Its selectivity is a key advantage, allowing for targeted bromination without affecting double bonds.[4][5] In contrast, this compound has recently emerged as a mild and safe alternative for the vicinal dibromination of unactivated alkenes and alkynes under photoredox conditions.[6][7] This method avoids the use of hazardous elemental bromine and proceeds under neutral conditions.[6] Therefore, the choice between NBS and this compound is highly dependent on the desired transformation.

Performance Comparison: Reactivity and Applications

The primary difference in the application of NBS and this compound lies in the type of bromination they effect.

FeatureN-Bromosuccinimide (NBS)This compound
Primary Application Allylic/Benzylic Bromination, α-Bromination of CarbonylsVicinal Dibromination of Alkenes and Alkynes
Reaction Type Free-radical substitutionLight-induced radical addition
Typical Substrates Alkenes with allylic hydrogens, alkylarenes, ketones, estersUnactivated alkenes and alkynes
Key Advantage High selectivity for allylic/benzylic positionsMild and safe alternative to Br₂, neutral reaction conditions

Reaction Mechanisms

The distinct reactivity of NBS and this compound stems from their different mechanisms of generating the reactive bromine species.

N-Bromosuccinimide (NBS): Radical Substitution

NBS is a convenient source of a low concentration of bromine radicals (Br•), which is crucial for its selectivity.[8] The reaction is typically initiated by a radical initiator (like AIBN or benzoyl peroxide) or UV light.[2]

NBS_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (e.g., AIBN, light) Br_radical Br• Initiator->Br_radical Generates Allylic_H Allylic C-H Br_radical->Allylic_H Allylic_Radical Allylic Radical (Resonance Stabilized) Allylic_H->Allylic_Radical H abstraction by Br• HBr HBr Allylic_Radical->Br_radical Chain propagation Allylic_Bromide Allylic Bromide Allylic_Radical->Allylic_Bromide + Br₂ NBS NBS Br2 Br₂ NBS->Br2 + HBr

Caption: Wohl-Ziegler allylic bromination mechanism with NBS.

In this radical chain reaction, a bromine radical abstracts a hydrogen atom from an allylic or benzylic position to form a resonance-stabilized radical.[9][10] This radical then reacts with a molecule of Br₂, which is generated in situ from the reaction of NBS with HBr, to yield the allylic or benzylic bromide and a new bromine radical that propagates the chain.[8][10]

This compound: Light-Induced Vicinal Dibromination

Recent studies have shown that this compound (or its ester, methyl α-bromoacetate) can serve as a source of bromine radicals under near-visible light irradiation.[6][7] This method facilitates the vicinal dibromination of alkenes and alkynes.

Sodium_Bromoacetate_Mechanism cluster_generation Radical Generation cluster_addition Radical Addition Bromoacetate α-Bromoacetate Br_radical Br• Bromoacetate->Br_radical Homolysis of C-Br Light hv (370 nm) Light->Bromoacetate Alkene Alkene/Alkyne Br_radical->Alkene Bromoalkyl_Radical Bromoalkyl Radical Alkene->Bromoalkyl_Radical + Br• Bromoalkyl_Radical->Br_radical Chain propagation Dibromo_Product Vicinal Dibromide Bromoalkyl_Radical->Dibromo_Product + α-Bromoacetate

Caption: Light-induced vicinal dibromination using α-bromoacetate.

The reaction is initiated by the homolysis of the C-Br bond in the α-bromoacetate upon irradiation with near-visible light, generating a bromine radical.[6] This radical then adds to the double or triple bond of the substrate to form a bromoalkyl radical, which subsequently abstracts a bromine atom from another molecule of α-bromoacetate to give the vicinal dibromide and regenerate the bromine radical.[6]

Experimental Data

While direct comparative studies under identical conditions are scarce due to their different applications, the following tables summarize typical reaction outcomes for each reagent.

Table 1: Allylic/Benzylic Bromination with NBS
SubstrateProductYield (%)Reference
TolueneBenzyl bromide39[11]
Cyclohexene3-BromocyclohexeneData not specified[9]
4,5-dimethylthiazole4-(bromomethyl)-5-methylthiazoleGood yields[12]

Note: The yield for toluene bromination with NBS was reported in a study comparing it to DBDMH under specific catalytic conditions.[11]

Table 2: Vicinal Dibromination with α-Bromoacetate
SubstrateProductYield (%)Reference
Styrene1,2-Dibromo-1-phenylethane72 (gram-scale)[6]
1-Octene1,2-DibromooctaneNot specified, but reaction works well[6]
Phenylacetylene1,2-Dibromo-1-phenyletheneNot specified, but reaction works well[6]

Experimental Protocols

General Protocol for Allylic Bromination using NBS (Wohl-Ziegler Reaction)
  • A solution of the alkene in a non-polar solvent (e.g., anhydrous CCl₄) is prepared in a round-bottom flask.[2]

  • N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) are added to the solution.[2][3]

  • The mixture is refluxed, often with irradiation from a sunlamp to facilitate radical initiation.[2]

  • The reaction progress is monitored by a suitable technique (e.g., TLC or GC).

  • Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.[13]

  • The filtrate is washed, dried, and concentrated, and the product is purified by distillation or chromatography.

NBS_Workflow Start Start Dissolve Dissolve alkene in anhydrous CCl₄ Start->Dissolve Add_Reagents Add NBS and radical initiator Dissolve->Add_Reagents Reflux Reflux with light irradiation Add_Reagents->Reflux Monitor Monitor reaction (TLC/GC) Reflux->Monitor Cool Cool reaction mixture Monitor->Cool Reaction complete Filter Filter to remove succinimide Cool->Filter Workup Wash, dry, and concentrate filtrate Filter->Workup Purify Purify product (distillation/chromatography) Workup->Purify End End Purify->End

Caption: Experimental workflow for allylic bromination with NBS.

General Protocol for Vicinal Dibromination using α-Bromoacetate
  • The alkene or alkyne substrate (0.50 mmol) and α-bromoacetate (3 equivalents) are dissolved in DMF (2.5 mL) in a reaction vessel.[6]

  • The reaction mixture is irradiated with a 370 nm LED light at room temperature.[6][7]

  • The reaction progress is monitored by a suitable technique.

  • Upon completion, the reaction mixture is worked up by extraction with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated, and the product is purified by column chromatography.[14]

Bromoacetate_Workflow Start Start Dissolve Dissolve substrate and α-bromoacetate in DMF Start->Dissolve Irradiate Irradiate with 370 nm LED at room temperature Dissolve->Irradiate Monitor Monitor reaction Irradiate->Monitor Workup Workup by extraction Monitor->Workup Reaction complete Purify Purify by column chromatography Workup->Purify End End Purify->End

Caption: Experimental workflow for vicinal dibromination with α-bromoacetate.

Safety and Handling

FeatureN-Bromosuccinimide (NBS)This compound
Physical Form White to off-white crystalline solid[13][15]Solid[16]
Hazards Corrosive, causes serious eye irritation, may cause respiratory irritation[17]Toxic if swallowed, causes skin and serious eye irritation, may cause respiratory irritation[18]
Handling Precautions Handle in a well-ventilated area, wear protective gloves, clothing, and eye protection.[17] Avoid breathing dust.[16]Avoid contact with skin, eyes, and clothing. Use only with adequate ventilation. Wear protective gear.[19]
Storage Store in a cool, dry, well-ventilated place away from combustible materials.[17]Store in a tightly-closed container in a cool, dry, well-ventilated area.[19]

Conclusion and Recommendations

N-Bromosuccinimide (NBS) remains the reagent of choice for selective allylic and benzylic brominations, as well as for the α-bromination of carbonyl compounds. Its ability to provide a low, steady concentration of bromine radicals is key to its success in these transformations.

This compound, on the other hand, presents a modern, mild, and safer alternative for the vicinal dibromination of alkenes and alkynes. Its use under photoredox conditions avoids harsh reagents and byproducts, making it an attractive option for green chemistry applications.

For researchers and drug development professionals, the selection between NBS and this compound should be guided by the specific synthetic transformation required. For radical substitution at activated positions, NBS is the well-validated and reliable option. For the addition of two bromine atoms across a double or triple bond, the novel method using this compound offers a promising and environmentally conscious approach.

References

A Comparative Guide to the Cross-Reactivity of Sodium Bromoacetate with Amino Acid Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium bromoacetate is a widely utilized alkylating agent in biochemical and pharmaceutical research, primarily for the modification of cysteine residues in proteins. Its utility stems from the high nucleophilicity of the thiol group in cysteine, which readily reacts with the electrophilic carbon of this compound to form a stable thioether linkage. However, the assumption of absolute specificity for cysteine can be misleading. Off-target reactions, or cross-reactivity with other amino acid residues, can occur, leading to unintended protein modifications that may alter protein structure, function, and therapeutic efficacy. This guide provides a comprehensive comparison of the reactivity of this compound with various amino acid residues, supported by established chemical principles and analogous experimental data.

Principles of Reactivity

The reactivity of this compound with amino acid side chains is governed by the principles of nucleophilic substitution (SN2 reaction). The rate of this reaction is primarily dependent on:

  • Nucleophilicity of the Amino Acid Side Chain: The inherent reactivity of the functional group on the amino acid side chain is the most critical factor. Nucleophilicity is influenced by the atom's electronegativity, polarizability, and steric hindrance.

  • pH of the Reaction Environment: The pH of the solution dictates the protonation state of the amino acid side chains. For most nucleophilic residues, the deprotonated (anionic) form is significantly more reactive.

  • Solvent Accessibility: For a reaction to occur on a protein, the amino acid residue must be accessible to the solvent and the alkylating agent.

Based on these principles, a general hierarchy of reactivity for nucleophilic amino acid side chains can be established.

Comparative Reactivity of Amino Acid Residues

The following table summarizes the expected relative reactivity of various amino acid side chains with this compound. The reactivity is categorized from highest to lowest.

Amino Acid ResidueSide Chain Functional GrouppKa of Side ChainExpected Relative Reactivity with this compoundNotes on Reactivity
Cysteine Thiol (-SH)~8.3Very High The primary target for alkylation. The thiolate anion (S⁻) is a potent nucleophile.
Histidine Imidazole~6.0Moderate to High The imidazole ring is a good nucleophile, especially at pH values around its pKa. Concurrent reaction with bromoacetate has been observed in proteins like ribonuclease.[1]
Methionine Thioether (-S-CH₃)-Moderate The sulfur atom in the thioether is nucleophilic and can be alkylated. Concurrent reaction with bromoacetate has been documented.[1]
Lysine Amine (-NH₂)~10.5Low to Moderate The ε-amino group is nucleophilic when deprotonated, which requires a high pH. Reactivity is generally lower than Cys, His, and Met.
Aspartate Carboxylate (-COO⁻)~3.9Low The carboxylate group is a weak nucleophile.
Glutamate Carboxylate (-COO⁻)~4.3Low Similar to aspartate, the carboxylate is a weak nucleophile.
Tyrosine Phenol (-OH)~10.1Very Low The phenolate anion is nucleophilic but requires high pH for deprotonation.
Serine Hydroxyl (-OH)~13Very Low The hydroxyl group is a weak nucleophile.
Threonine Hydroxyl (-OH)~13Very Low Similar to serine, the hydroxyl group is a weak nucleophile.
Other Amino Acids (Aliphatic, Aromatic)-Negligible Side chains lacking strong nucleophilic groups (e.g., Alanine, Glycine, Valine, Leucine, Isoleucine, Proline, Phenylalanine, Tryptophan) are generally unreactive towards this compound under typical biological conditions.

Experimental Protocols

Determining the extent of cross-reactivity of this compound with a specific protein requires a systematic experimental approach. Mass spectrometry-based proteomics is the most powerful technique for identifying and quantifying site-specific modifications.

General Protocol for Assessing Cross-Reactivity using Mass Spectrometry
  • Protein Preparation:

    • Obtain the purified protein of interest.

    • If necessary, reduce and denature the protein to ensure all residues are accessible. A common method is treatment with a reducing agent like dithiothreitol (DTT) followed by a denaturant like urea or guanidinium chloride.

  • Alkylation Reaction:

    • Incubate the prepared protein with a defined concentration of this compound. It is advisable to perform a concentration- and time-course experiment to assess the extent of modification under different conditions.

    • The reaction is typically performed in a buffered solution at a controlled pH (e.g., pH 7.4 for physiological conditions or a higher pH to enhance the reactivity of certain residues).

    • Quench the reaction by adding an excess of a thiol-containing reagent like DTT or β-mercaptoethanol.

  • Proteolytic Digestion:

    • Digest the alkylated protein into smaller peptides using a specific protease, such as trypsin. This is a standard procedure in bottom-up proteomics.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer will measure the mass-to-charge ratio of the peptides. Alkylation by bromoacetate will result in a specific mass shift (addition of a carboxymethyl group, +58.0055 Da).

  • Data Analysis:

    • Use proteomics software (e.g., MaxQuant, Proteome Discoverer, etc.) to search the acquired MS/MS spectra against the protein sequence database.

    • The software will identify peptides that have been modified with a carboxymethyl group and pinpoint the specific amino acid residue that has been alkylated.

    • By comparing the intensities of the modified and unmodified peptides, a semi-quantitative or quantitative assessment of the extent of modification at each site can be achieved.

Visualization of Reactivity Principles

The following diagrams illustrate the key concepts related to the cross-reactivity of this compound.

G cluster_reactivity Relative Nucleophilicity of Amino Acid Side Chains cluster_reagent Cys Cysteine (Thiolate) His Histidine (Imidazole) Met Methionine (Thioether) Lys Lysine (Amine) Asp_Glu Asp/Glu (Carboxylate) Tyr_Ser_Thr Tyr/Ser/Thr (Hydroxyl) SBA This compound SBA->Cys Very High Reactivity SBA->His Moderate Reactivity SBA->Met Moderate Reactivity SBA->Lys Low Reactivity (pH dependent) SBA->Asp_Glu SBA->Tyr_Ser_Thr G cluster_workflow Experimental Workflow for Assessing Cross-Reactivity Protein Purified Protein Alkylation Alkylation with This compound Protein->Alkylation Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Identification of Modified Residues) LC_MS->Data_Analysis

References

Decoding Specificity: A Comparative Analysis of Sodium Bromoacetate for Cysteine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomics and drug discovery, the precise modification of cysteine residues is a critical step. Sodium bromoacetate, a haloacetamide-based alkylating agent, is frequently employed for this purpose. This guide provides an objective comparison of this compound's specificity for cysteine residues against other common alkylating agents, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for your research needs.

The alkylation of cysteine's thiol group is essential for preventing the re-formation of disulfide bonds after protein reduction, a standard procedure in mass spectrometry-based proteomics. This modification ensures that proteins remain in a linear state, facilitating enzymatic digestion and improving peptide identification and quantification. However, the ideal alkylating agent should exhibit high reactivity towards cysteine while minimizing off-target modifications of other nucleophilic amino acid residues.

Performance Comparison of Cysteine Alkylating Agents

While this compound is effective for cysteine alkylation, its performance, particularly its specificity, must be considered in the context of other widely used reagents such as iodoacetamide (IAA) and chloroacetamide (CAA). The reactivity of these haloacetamides generally follows the trend of the halogen leaving group: Iodine > Bromine > Chlorine.[1] This higher reactivity can lead to more efficient cysteine modification but also potentially more off-target reactions.

Table 1: Quantitative Comparison of Alkylation Efficiency and Off-Target Modifications

Alkylating AgentPrimary TargetCysteine Alkylation EfficiencyKey Off-Target ModificationsMethionine OxidationImpact on Peptide ID
This compound CysteineHighLysine, Histidine, Methionine[1]ModerateGenerally Good
Iodoacetamide (IAA) CysteineVery HighLysine, Histidine, N-terminus, Methionine[2][3]Low (2-5%)High
Chloroacetamide (CAA) CysteineHighLower off-target than IAAHigh (up to 40%)Can be reduced
N-ethylmaleimide (NEM) CysteineHighN-terminus, LysineLowCan be lower

Note: Quantitative data for this compound's off-target modifications are less extensively documented in direct comparative studies than for IAA and CAA. However, as a bromoacetamide, its reactivity and specificity profile is expected to be comparable to IAA, with potential subtle differences in reaction kinetics.

One study found that while chloroacetamide exhibited higher specificity for cysteine compared to iodoacetamide, it led to a significant increase in the oxidation of methionine residues.[3] Another investigation suggested that for optimal alkylation performance, a cocktail of chloroacetamide, bromoacetamide, and iodoacetamide could be used to leverage the different efficiencies of each reagent while potentially reducing over-alkylation by using lower concentrations of each.[4]

The Critical Role of pH in Alkylation Specificity

The specificity of haloacetamide reagents is highly dependent on the pH of the reaction buffer. The thiol group of cysteine has a pKa of approximately 8.5, and it is the deprotonated thiolate anion that is the primary nucleophile in the alkylation reaction.[5] Therefore, maintaining a pH around 7.5-8.5 is optimal for efficient cysteine alkylation.

However, at higher pH values, other amino acid side chains, such as the ε-amino group of lysine (pKa ~10.5) and the imidazole ring of histidine (pKa ~6.0), become more deprotonated and thus more nucleophilic.[5][6] This increased nucleophilicity at alkaline pH enhances the likelihood of off-target alkylation. Therefore, careful control of pH is paramount to maximizing the specificity of this compound and other haloacetamides for cysteine residues.

Experimental Protocols

To aid researchers in evaluating the specificity of this compound and other alkylating agents, a detailed experimental workflow for quantitative analysis of cysteine and off-target modifications using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below.

Protocol for Quantifying Alkylation Specificity by LC-MS/MS

1. Protein Preparation and Reduction:

  • Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5).

  • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

2. Alkylation:

  • Add the alkylating agent (this compound, iodoacetamide, or chloroacetamide) to a final concentration of 20-55 mM.

  • Incubate the reaction mixture in the dark at room temperature for 30-60 minutes.

3. Quenching:

  • Quench the alkylation reaction by adding an excess of a thiol-containing reagent, such as DTT or L-cysteine, to react with any remaining alkylating agent.

4. Sample Cleanup and Digestion:

  • Remove urea and other reagents by buffer exchange or precipitation (e.g., acetone precipitation).

  • Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8).

  • Digest the protein with an appropriate protease (e.g., trypsin) overnight at 37°C.

5. LC-MS/MS Analysis:

  • Acidify the peptide mixture with formic acid to stop the digestion.

  • Analyze the peptide mixture by LC-MS/MS.

6. Data Analysis:

  • Search the MS/MS data against a protein database, specifying the expected mass modifications for cysteine (e.g., carboxymethylation for bromoacetate) and potential off-target amino acids (lysine, histidine, methionine, etc.) as variable modifications.

  • Quantify the extent of modification for each identified peptide containing a potentially modified residue by comparing the peak areas of the modified and unmodified forms.

Experimental_Workflow cluster_prep Sample Preparation cluster_alkylation Alkylation cluster_analysis Analysis cluster_output Output ProteinSample Protein Sample DenaturationReduction Denaturation & Reduction (Urea, DTT) ProteinSample->DenaturationReduction Alkylation Alkylation (this compound) DenaturationReduction->Alkylation Quenching Quenching (Excess Thiol) Alkylation->Quenching Digestion Proteolytic Digestion (Trypsin) Quenching->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis (Quantify Modifications) LCMS->DataAnalysis Results Specificity Profile DataAnalysis->Results Signaling_Pathway_Impact cluster_reagent Alkylating Agent cluster_targets Potential Targets cluster_protein Protein Function cluster_outcome Cellular Outcome Bromoacetate This compound Cysteine Cysteine (Target) Bromoacetate->Cysteine Specific Alkylation OffTarget Off-Target Residues (Lys, His, Met) Bromoacetate->OffTarget Non-Specific Alkylation Enzyme Enzyme Activity Cysteine->Enzyme Modulates Signaling Signaling Protein Cysteine->Signaling Modulates OffTarget->Enzyme Inhibits OffTarget->Signaling Disrupts Pathway_Alteration Altered Signaling Pathway Enzyme->Pathway_Alteration Signaling->Pathway_Alteration

References

A Comparative Guide to Sodium Bromoacetate and its Alternatives in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium bromoacetate is a valuable tool in biochemistry, primarily utilized as an alkylating agent and an enzyme inhibitor. Its reactivity towards nucleophilic amino acid residues, particularly cysteine, makes it effective for studying protein structure and function. This guide provides a comprehensive comparison of this compound with its common alternatives, iodoacetamide and N-ethylmaleimide, supported by experimental data and detailed protocols.

Comparison of Alkylating Agents

This compound, iodoacetamide, and N-ethylmaleimide are all effective alkylating agents that primarily target the thiol groups of cysteine residues. However, they differ in their reactivity, specificity, and potential side reactions. Iodoacetamide is the most commonly used reagent for cysteine alkylation in proteomics due to its high reactivity and relatively low level of side reactions.[1][2] N-ethylmaleimide also targets cysteine residues but can exhibit a higher propensity for side reactions with other residues like lysine.[1]

ReagentPrimary TargetMechanism of ActionKey AdvantagesPotential Disadvantages
This compound Cysteine, HistidineNucleophilic substitutionCost-effectiveCan be less specific than iodoacetamide, potential for side reactions.
Iodoacetamide CysteineNucleophilic substitutionHigh reactivity and specificity for cysteine, widely used in proteomics.[1][2]Can cause artifactual peptide modifications.[3]
N-Ethylmaleimide (NEM) CysteineMichael additionEffective for probing the functional role of thiol groups.[4]Can have a higher rate of side reactions with other amino acid residues.[1]

Applications in Enzyme Inhibition

This compound and its alternatives are widely used as irreversible enzyme inhibitors, particularly for enzymes with a critical cysteine or histidine residue in their active site. The alkylation of these residues leads to a loss of enzyme activity, providing insights into the catalytic mechanism.

A notable application of haloacetates like bromoacetate is the inhibition of glycolytic enzymes. For instance, iodoacetate is a known inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[5] By analogy, this compound is expected to inhibit glycolysis by targeting similar enzymes in the pathway.

Quantitative Inhibition Data
InhibitorTarget EnzymeInhibition TypeIC₅₀ / KᵢReference
IodoacetatePapainIrreversible-[6]
IodoacetamideCysteine PeptidasesIrreversible-[3]
3-BromopyruvateHexokinase-IIIrreversible-[5]
Sodium CitratePhosphofructokinase-1--[7]

Experimental Protocols

Protein Alkylation for Proteomics

This protocol outlines the general steps for protein alkylation using this compound, adapted from standard proteomics workflows.

Materials:

  • Protein sample

  • Dithiothreitol (DTT) solution (for reduction)

  • This compound solution (e.g., 50 mM in a suitable buffer)

  • Ammonium bicarbonate buffer (or other suitable buffer)

  • Acetonitrile

  • Trypsin (for digestion)

Procedure:

  • Reduction: Reduce the disulfide bonds in the protein sample by incubating with DTT.

  • Alkylation: Add the this compound solution to the reduced protein sample. Incubate in the dark at room temperature for 30-45 minutes. The final concentration of this compound is typically in the range of 20-55 mM.

  • Quenching: Quench the alkylation reaction by adding a small amount of DTT.

  • Digestion: Proceed with enzymatic digestion of the alkylated protein sample (e.g., with trypsin).

  • Mass Spectrometry Analysis: Analyze the resulting peptides by mass spectrometry.

Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on a target enzyme.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • This compound solutions at various concentrations

  • Assay buffer

  • Spectrophotometer or other suitable detection instrument

Procedure:

  • Enzyme Preparation: Prepare a solution of the enzyme in the assay buffer.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of this compound for a specific period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Activity Measurement: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate.

  • Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration to determine the IC₅₀ value. Further kinetic analysis can be performed to determine the Kᵢ and the mechanism of inhibition.[8]

Visualizing Biochemical Pathways and Workflows

Glycolysis Inhibition Workflow

The following diagram illustrates the general workflow for studying the inhibition of the glycolysis pathway by an alkylating agent like this compound.

Glycolysis_Inhibition_Workflow cluster_preparation Sample Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Control Control (Vehicle) Protein_Quantification->Control SBA This compound Treatment Protein_Quantification->SBA Metabolite_Extraction Metabolite Extraction Control->Metabolite_Extraction Enzyme_Activity_Assay Glycolytic Enzyme Activity Assay Control->Enzyme_Activity_Assay SBA->Metabolite_Extraction SBA->Enzyme_Activity_Assay LC_MS LC-MS Analysis of Glycolytic Intermediates Metabolite_Extraction->LC_MS Data_Analysis Data Analysis Enzyme_Activity_Assay->Data_Analysis LC_MS->Data_Analysis

Caption: Workflow for studying glycolysis inhibition.

Enzyme Inhibition Kinetics

This diagram illustrates the logical flow of determining the kinetic parameters of enzyme inhibition.

Enzyme_Inhibition_Kinetics cluster_experiment Experimental Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis Enzyme_Substrate Enzyme + Substrate (Control) Measure_Vo Measure Initial Velocity (Vo) Enzyme_Substrate->Measure_Vo Enzyme_Substrate_Inhibitor Enzyme + Substrate + Inhibitor Enzyme_Substrate_Inhibitor->Measure_Vo Vary_Substrate Vary [Substrate] Measure_Vo->Vary_Substrate Vary_Inhibitor Vary [Inhibitor] Measure_Vo->Vary_Inhibitor MM_Plot Michaelis-Menten Plot Vary_Substrate->MM_Plot Vary_Inhibitor->MM_Plot LB_Plot Lineweaver-Burk Plot MM_Plot->LB_Plot Determine_Kinetics Determine Vmax, Km, Ki, and Inhibition Type LB_Plot->Determine_Kinetics

References

Assessing the Efficiency of Sodium Bromoacetate in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium bromoacetate is a key reagent in organic synthesis, primarily utilized as an efficient alkylating agent for the formation of carbon-heteroatom bonds. Its application is particularly prominent in the Williamson ether synthesis for the preparation of aryloxyacetic acids, compounds of significant interest in the pharmaceutical and agrochemical industries. This guide provides an objective comparison of this compound's performance against common alternatives, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.

Performance Comparison of Alkylating Agents in Aryloxyacetic Acid Synthesis

The efficiency of an alkylating agent in the Williamson ether synthesis is typically evaluated based on reaction yield, reaction time, and the mildness of the required reaction conditions. Below is a comparative summary of this compound and its common alternatives in the synthesis of aryloxyacetic acids from phenols.

Alkylating AgentTypical Reaction TimeTypical Yield (%)Key Reaction Conditions
This compound 1 - 6 hours85 - 95%Base (e.g., NaOH, K₂CO₃), Solvent (e.g., Ethanol, DMF), 50-100 °C
Sodium Chloroacetate1 - 8 hours75 - 98%[1]Base (e.g., NaOH, KOH), Solvent (e.g., Water, THF/DMSO), Reflux[1][2]
Ethyl Bromoacetate1 - 8 hours50 - 95%[3]Base (e.g., NaH, K₂CO₃), Anhydrous Solvent (e.g., THF, DMF), 50-100 °C[3]
Dimethyl Sulfate1 - 4 hours>90%Strong Base (e.g., NaOH), often in a two-phase system
Alkyl Halides (e.g., Benzyl Bromide)1 - 12 hours60 - 90%Base (e.g., K₂CO₃), Solvent (e.g., Acetone, DMF)

Key Observations:

  • Reactivity: Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, this compound is generally more reactive than sodium chloroacetate. This often translates to shorter reaction times or the ability to conduct reactions at lower temperatures.

  • Yield: Both this compound and sodium chloroacetate can provide high yields of aryloxyacetic acids. For instance, the synthesis of 4-methylphenoxyacetic acid from p-cresol using sodium chloroacetate has been reported with a yield of 97.6%.[1] While direct comparative studies under identical conditions are limited in publicly available literature, the reactivity difference suggests this compound can achieve comparable or higher yields in shorter timeframes.

  • Alternatives: Ethyl bromoacetate is another common alternative. However, its use necessitates a subsequent hydrolysis step to yield the desired carboxylic acid, adding an extra step to the synthetic sequence.[3] Dimethyl sulfate is a highly efficient methylating agent but is also highly toxic and requires careful handling. Other alkyl halides like benzyl bromide are effective for introducing different alkyl groups but may require more forcing conditions.

  • Phase Transfer Catalysis: The efficiency of both this compound and sodium chloroacetate can be significantly enhanced through the use of phase-transfer catalysts (PTCs) like tetrabutylammonium bromide or PEG-600. PTCs facilitate the transfer of the phenoxide ion from the aqueous phase to the organic phase where the alkylation reaction occurs, leading to faster reactions and higher yields, often under milder conditions.[4]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for making informed decisions on reagent selection.

Synthesis of 4-Methylphenoxyacetic Acid using Sodium Chloroacetate

This protocol serves as a benchmark for comparison with reactions using this compound.

Materials:

  • p-Cresol (1.95 g, 18 mmol)

  • Sodium hydride (0.86 g of 60% NaH in oil, 21.5 mmol)

  • Sodium chloroacetate (2.5 g, 22 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Hexane

  • Ethyl acetate

  • 4N Hydrochloric acid

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Wash the sodium hydride dispersion twice with 10 ml of hexane to remove the mineral oil.

  • Add 5 ml of THF to the washed sodium hydride and cool the mixture to -15°C.

  • Slowly add a solution of p-cresol in THF to the sodium hydride suspension.

  • Allow the mixture to warm to 25°C and stir for 1 hour to ensure complete formation of the sodium phenoxide.

  • Remove the THF by distillation under vacuum.

  • Add a solution of sodium chloroacetate in 50 ml of DMSO to the sodium phenoxide.

  • Stir the reaction mixture at room temperature for 20 hours.

  • Dilute the reaction mixture with 300 ml of water.

  • Extract the aqueous mixture twice with 50 ml of hexane to remove any unreacted p-cresol.

  • Acidify the aqueous phase with 4N hydrochloric acid to precipitate the product.

  • Extract the product twice with 100 ml of ethyl acetate.

  • Combine the organic layers, wash twice with 100 ml of water, and dry over MgSO₄.

  • Filter and remove the solvent by distillation under reduced pressure to yield 2.9 g of 4-methylphenoxyacetic acid as a white solid.

  • Yield: 97.6%.[1]

General Protocol for the Synthesis of Aryloxyacetic Acids using this compound

This generalized protocol can be adapted for various substituted phenols.

Materials:

  • Substituted Phenol (1.0 eq)

  • Sodium Hydroxide or Potassium Carbonate (1.1 - 1.5 eq)

  • This compound (1.1 - 1.2 eq)

  • Ethanol or Dimethylformamide (DMF)

  • Hydrochloric Acid

  • Water

  • Suitable solvent for recrystallization

Procedure:

  • Dissolve the substituted phenol and the base in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heat the mixture to a gentle reflux to form the phenoxide salt.

  • Slowly add a solution of this compound in the same solvent to the reaction mixture.

  • Continue to reflux the mixture for 1-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If using an organic solvent, remove it under reduced pressure. If in an aqueous medium, proceed to the next step.

  • Dilute the residue with water and acidify with hydrochloric acid until the aryloxyacetic acid precipitates.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Recrystallize the crude product from a suitable solvent to obtain the pure aryloxyacetic acid.

Reaction Pathway and Potential Side Reactions

The primary pathway for the synthesis of aryloxyacetic acids using this compound is the Williamson ether synthesis, which proceeds via an Sₙ2 mechanism. However, under certain conditions, side reactions can occur, impacting the overall yield and purity of the desired product.

Williamson_Ether_Synthesis Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide Aryloxyacetic_Acid_Salt Sodium Aryloxyacetate (Ar-OCH₂COONa) Phenoxide->Aryloxyacetic_Acid_Salt Sₙ2 Attack (O-Alkylation) C_Alkylation_Intermediate C-Alkylation Intermediate Phenoxide->C_Alkylation_Intermediate C-Alkylation (competing) Bromoacetate This compound (BrCH₂COONa) Bromoacetate->Aryloxyacetic_Acid_Salt Bromoacetate->C_Alkylation_Intermediate Elimination_Product Glycolic Acid Derivative + Ethene (from side reaction) Bromoacetate->Elimination_Product Elimination (minor) Product Aryloxyacetic Acid (Ar-OCH₂COOH) Aryloxyacetic_Acid_Salt->Product Acidification Acidification (H⁺) Acidification->Product C_Alkylation_Product C-Alkylated Phenol C_Alkylation_Intermediate->C_Alkylation_Product

Figure 1: Reaction pathway for the synthesis of aryloxyacetic acids via Williamson ether synthesis, highlighting the desired O-alkylation and potential side reactions.

Discussion of Side Reactions:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring (ortho or para positions). While O-alkylation is generally favored, C-alkylation can become a significant side reaction, particularly with less reactive alkylating agents or under conditions that hinder the reactivity of the oxygen atom (e.g., use of certain solvents or counter-ions).[5]

  • Elimination: Although less common with primary halides like bromoacetate, elimination reactions can occur, especially at higher temperatures or with sterically hindered bases, leading to the formation of byproducts.[4]

Conclusion

This compound stands out as a highly efficient reagent for the synthesis of aryloxyacetic acids and other O-alkylated compounds. Its enhanced reactivity compared to sodium chloroacetate often allows for milder reaction conditions and shorter reaction times, which can be advantageous in complex multi-step syntheses. While alternatives like ethyl bromoacetate and dimethyl sulfate have their specific applications, the direct formation of the carboxylate salt with high yields makes this compound a preferred choice for many synthetic chemists. The use of phase-transfer catalysis can further optimize reactions involving this compound, making it an even more powerful tool in the arsenal of organic synthesis. Careful consideration of reaction conditions is, however, necessary to minimize potential side reactions such as C-alkylation and elimination.

References

A Comparative Guide to the Kinetics of Enzyme Inhibition by Haloacetates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of haloacetates—a class of alkylating agents—on the activity of key enzymes. By presenting experimental data, detailed protocols, and mechanistic visualizations, this document serves as a valuable resource for researchers investigating enzyme kinetics and for professionals involved in drug development.

Haloacetates, such as iodoacetate, bromoacetate, and chloroacetate, are known to be effective irreversible inhibitors of enzymes that possess a catalytically active cysteine residue. Their inhibitory mechanism relies on the alkylation of the sulfhydryl group of this cysteine, leading to a loss of enzyme function. The reactivity of these compounds is directly related to the nature of the halogen atom, following the general trend of leaving group ability: iodide > bromide > chloride.[1] This guide will delve into the comparative kinetics of these inhibitors against two well-characterized enzymes: papain and glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

Comparative Kinetic Data

Table 1: Comparative Kinetics of Papain Inhibition by Haloacetates

InhibitorSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Half-life (t½) at 10 µM Inhibitor (s)Comments
Iodoacetate~23.1 (calculated)¹30[2]The second-order rate constant was calculated from the provided half-life assuming a pseudo-first-order reaction.
BromoacetateData not availableData not availableExpected to be a potent inhibitor, with reactivity between that of iodoacetate and chloroacetate.
Chloroacetate2.5 - 3.0[3]Data not availableThe rate constant was determined at the optimal pH of 6.0.[3]

¹Calculation based on t½ = 0.693 / k_obs, where k_obs = k[I].

Table 2: Comparative Kinetics of GAPDH Inhibition by Haloacetates

InhibitorRelative Inhibitory StrengthSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Comments
IodoacetateStrongestData not availableA potent and widely used inhibitor of GAPDH.[4]
BromoacetateStrongData not availableAlso a strong inhibitor of GAPDH.[4]
ChloroacetateWeakerData not availableExhibits weaker inhibitory effects on GAPDH compared to iodoacetate and bromoacetate.[4]
Bromoacetyl phosphonate-5.4 x 10⁴ (yeast holoenzyme)[1]A structurally related compound that shows high reactivity.[1]
Chloroacetyl phosphonate-2.8 x 10⁴ (yeast holoenzyme)[1]A structurally related compound with significant reactivity.[1]

Mechanism of Irreversible Inhibition

Haloacetates act as irreversible inhibitors by forming a covalent bond with a nucleophilic residue in the enzyme's active site, typically a cysteine. This process, known as alkylation, permanently inactivates the enzyme.

G General Mechanism of Irreversible Enzyme Inhibition by Haloacetates E_SH Enzyme (Active) (with active site Cys-SH) EI_complex Enzyme-Inhibitor Complex (Reversible) E_SH->EI_complex k₁ (Binding) I Haloacetate (X-CH2-COO⁻) EI_complex->E_SH k₋₁ (Dissociation) E_S_CH2COO Alkylated Enzyme (Inactive) EI_complex->E_S_CH2COO k₂ (Alkylation) HX Halide Ion (X⁻) + H⁺

Caption: Irreversible inhibition of a cysteine enzyme by a haloacetate.

Experimental Protocols

Determination of Second-Order Rate Constant for Papain Inhibition

This protocol describes a method to determine the second-order rate constant for the inactivation of papain by a haloacetate.

Materials:

  • Papain (activated)

  • Haloacetate inhibitor (e.g., iodoacetate, chloroacetate)

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate

  • Assay buffer: 0.1 M phosphate buffer, pH 6.2, containing 1 mM EDTA and 2 mM dithiothreitol (DTT)

  • Spectrophotometer

Procedure:

  • Enzyme Activation: Prepare a stock solution of papain in the assay buffer and incubate at 25°C for 30 minutes to ensure full activation of the catalytic cysteine.

  • Inactivation Reaction:

    • Prepare a series of reaction mixtures containing a fixed concentration of activated papain and varying concentrations of the haloacetate inhibitor in the assay buffer.

    • Incubate the mixtures at 25°C.

    • At specific time intervals, withdraw aliquots from each reaction mixture.

  • Residual Activity Assay:

    • Immediately dilute the withdrawn aliquots into the assay buffer containing the substrate BAEE to a final concentration that is saturating.

    • Monitor the hydrolysis of BAEE by measuring the increase in absorbance at 253 nm at 25°C.

    • The rate of the reaction is proportional to the concentration of active papain remaining.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this plot gives the pseudo-first-order rate constant (k_obs).

    • Plot the values of k_obs against the corresponding inhibitor concentrations. The slope of this second plot represents the second-order rate constant (k) for the inactivation.

G Workflow for Determining Second-Order Rate Constant cluster_0 Inactivation Phase cluster_1 Activity Measurement cluster_2 Data Analysis A Prepare activated papain solution B Incubate papain with varying concentrations of haloacetate A->B C Withdraw aliquots at different time points B->C D Dilute aliquots into substrate solution (BAEE) C->D E Measure residual enzyme activity (Absorbance at 253 nm) D->E F Plot ln(Residual Activity) vs. Time to get k_obs E->F G Plot k_obs vs. [Inhibitor] to determine the second-order rate constant (k) F->G

Caption: Experimental workflow for determining the second-order rate constant.

Determination of IC50 for GAPDH Inhibition

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a haloacetate against GAPDH.

Materials:

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

  • Haloacetate inhibitor

  • Glyceraldehyde-3-phosphate (G3P) as substrate

  • Nicotinamide adenine dinucleotide (NAD⁺) as a cofactor

  • Assay buffer: 100 mM triethanolamine buffer, pH 7.6, containing 10 mM sodium arsenate and 1 mM EDTA

  • Spectrophotometer or plate reader

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of GAPDH in the assay buffer.

    • Prepare a serial dilution of the haloacetate inhibitor in the assay buffer.

  • Assay Reaction:

    • In a 96-well plate or cuvettes, add the assay buffer, NAD⁺, and the haloacetate inhibitor at various concentrations.

    • Add the GAPDH solution to each well/cuvette and incubate for a defined period (e.g., 10 minutes) at 25°C to allow for enzyme-inhibitor interaction.

    • Initiate the reaction by adding the substrate G3P.

  • Measurement:

    • Immediately monitor the reduction of NAD⁺ to NADH by measuring the increase in absorbance at 340 nm over time.

  • Data Analysis:

    • Determine the initial velocity (rate) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.

Conclusion

Haloacetates are effective irreversible inhibitors of cysteine-containing enzymes like papain and GAPDH. The inhibitory potency is largely governed by the leaving group ability of the halide, with iodoacetate generally being the most potent. While direct comparative kinetic data for all three common haloacetates is limited, the provided protocols and mechanistic insights offer a solid foundation for researchers to conduct their own comparative studies. Understanding the kinetics of enzyme inhibition by these compounds is crucial for their application in biochemical research and for the development of targeted therapeutics.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Sodium Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Sodium bromoacetate, a common reagent in organic synthesis, is classified as a hazardous substance requiring meticulous disposal procedures. This guide provides essential, step-by-step information for the safe management and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or a face shield.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][2]
Skin and Body Protection Protective clothing, such as a lab coat.[1][2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or fumes.[1][2]

This compound Disposal Workflow

The proper disposal of this compound is a critical final step in its lifecycle within a laboratory. Adherence to institutional and regulatory guidelines is mandatory. The following workflow provides a logical sequence for managing this compound waste.

start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe assess_waste Assess Waste Type ppe->assess_waste spill Small Spill Residue assess_waste->spill Spill unused Unused/Expired Reagent assess_waste->unused Unused empty Empty Container assess_waste->empty Empty contain_spill Contain and Absorb Spill with Inert Material spill->contain_spill package_reagent Ensure Original Container is Securely Closed and Labeled unused->package_reagent rinse_container Triple Rinse Container with a Suitable Solvent empty->rinse_container collect_residue Collect Residue into a Labeled, Sealable Container contain_spill->collect_residue consolidate Consolidate Waste Streams (if applicable and safe) collect_residue->consolidate package_reagent->consolidate collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate dispose_container Dispose of Rinsed Container as per Institutional Policy rinse_container->dispose_container collect_rinsate->consolidate store_waste Store Waste in a Designated, Segregated, and Well-Ventilated Area consolidate->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs end End: Waste Transferred to Approved Disposal Facility contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

Step-by-Step Disposal Procedures

The overarching principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][2]

1. Waste Collection and Segregation:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Handling Spills for Disposal:

  • In the event of a small spill, do not attempt to clean it up without the proper PPE.

  • Prevent the spill from spreading.

  • Absorb the spilled material with an inert substance such as sand, dry lime, or soda ash.[3]

  • Carefully sweep or vacuum the absorbed material into a suitable container for disposal.[2][4]

  • The container with the spill residue must be labeled as hazardous waste.

3. Disposing of Unused or Expired this compound:

  • Unused or expired this compound must be disposed of as hazardous chemical waste.

  • Keep the chemical in its original, tightly closed container.[1][2]

  • Ensure the container is properly labeled with the chemical name and associated hazards.

4. Managing Empty Containers:

  • Empty containers that once held this compound may still contain hazardous residue.

  • These containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.

  • After proper rinsing, the container can be disposed of according to your institution's guidelines for decontaminated containers.

5. Final Disposal:

  • All collected this compound waste, including spill residues and rinsate, must be disposed of through an approved waste disposal plant.[1][2]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure that the disposal is conducted in compliance with all local, state, and federal regulations.[3]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium bromoacetate
Reactant of Route 2
Sodium bromoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.